Benzylhydrochlorothiazide
Description
This compound is a benzothiadiazine sulfonamide derivative belonging to the class of the thiazide diuretics.
Structure
3D Structure
Properties
IUPAC Name |
3-benzyl-6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O4S2/c15-10-7-11-13(8-12(10)23(16,19)20)24(21,22)18-14(17-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,17-18H,6H2,(H2,16,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSSMIJUDVUASQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045114 | |
| Record name | Benzylhydrochlorothiazide | |
| Source | EPA DSSTox | |
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Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96782-98-8, 96782-97-7, 1824-50-6 | |
| Record name | 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-3-(phenylmethyl)-, 1,1-dioxide, (-)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96782-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-3-(phenylmethyl)-, 1,1-dioxide, (+)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96782-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzylhydrochlorothiazide | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzylhydrochlorothiazide [JAN] | |
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| Record name | benzylhydrochlorothiazide | |
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| Record name | Benzylhydrochlorothiazide | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZYLHYDROCHLOROTHIAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/176437APQH | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Renal Tubular Mechanism of Action of Benzylhydrochlorothiazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzylhydrochlorothiazide (B19321), a member of the thiazide class of diuretics, exerts its primary pharmacological effect on the renal tubules to induce natriuresis and diuresis, forming a cornerstone in the management of hypertension and edematous states.[1] This technical guide provides a comprehensive overview of the molecular and physiological mechanisms underpinning the action of this compound on the renal tubules. It details the primary molecular target, the subsequent alterations in ion transport, and the downstream physiological consequences. This document also outlines key experimental protocols utilized to elucidate these mechanisms and presents available quantitative data for the thiazide class of diuretics to contextualize the actions of this compound.
Primary Mechanism of Action: Inhibition of the Na+-Cl- Cotransporter (NCC)
The principal mechanism of action of this compound is the inhibition of the sodium-chloride cotransporter (NCC), also known as the thiazide-sensitive Na+-Cl- cotransporter or SLC12A3.[2] This transporter is located on the apical membrane of the epithelial cells of the distal convoluted tubule (DCT) in the kidney.[2] The NCC is responsible for reabsorbing approximately 5-10% of the filtered sodium load from the tubular fluid back into the blood.[3]
By binding to the NCC, this compound allosterically inhibits its function, preventing the reabsorption of sodium (Na+) and chloride (Cl-) ions from the tubular lumen.[1][4] This leads to an increased concentration of these ions in the tubular fluid, resulting in an osmotic gradient that draws water into the tubule, thereby increasing urine output (diuresis) and the excretion of sodium (natriuresis).[1] Recent structural studies using cryo-electron microscopy on the human NCC in complex with thiazide diuretics have revealed that these drugs bind to a specific site that overlaps with the chloride binding site, effectively locking the transporter in an outward-facing conformation and preventing the conformational changes necessary for ion translocation.[4][5]
Signaling Pathway of NCC Inhibition
The following diagram illustrates the direct inhibitory effect of this compound on the NCC in a distal convoluted tubule epithelial cell.
Secondary Effects on Renal Tubules
The inhibition of the NCC by this compound leads to a cascade of secondary effects on the handling of other electrolytes in the renal tubules.
-
Increased Potassium Excretion (Kaliuresis): The increased delivery of sodium to the downstream collecting duct enhances the activity of the epithelial sodium channel (ENaC). The reabsorption of positively charged sodium ions through ENaC creates a more negative electrical potential in the tubular lumen, which drives the secretion of potassium (K+) into the urine through the renal outer medullary potassium channel (ROMK).[6] This can lead to hypokalemia.
-
Decreased Calcium Excretion (Hypocalciuria): Thiazide diuretics decrease urinary calcium (Ca2+) excretion.[7] The exact mechanism is complex but is thought to involve increased passive Ca2+ reabsorption in the proximal tubule secondary to volume depletion. In the distal convoluted tubule, the reduction in intracellular sodium concentration (due to NCC inhibition) is believed to enhance the activity of the basolateral Na+/Ca2+ exchanger, which pumps Ca2+ out of the cell into the interstitium, thereby increasing the driving force for apical Ca2+ entry through the TRPV5 channel.[2]
-
Increased Uric Acid Reabsorption (Hyperuricemia): Thiazide diuretics can lead to elevated serum uric acid levels by increasing its reabsorption in the proximal tubule.[8] This is thought to be a result of competition for the same organic anion transporters (OATs) that are responsible for uric acid secretion.
Quantitative Data
Table 1: Comparative Potency and Dose-Response of Thiazide Diuretics
| Diuretic | Relative Antihypertensive Potency | Estimated Dose for 10 mmHg Systolic BP Reduction (mg) | Estimated Dose for 0.4 mmol/L Serum K+ Reduction (mg) | Estimated Dose for 36 µmol/L Serum Urate Increase (mg) |
| Hydrochlorothiazide | 1x | 26.4 | 40.5 | 12.3 |
| Chlorthalidone | 1.5-2x | 8.6 | 11.9 | 8.9 |
| Bendroflumethiazide (B1667986) | Not specified | 1.4 | 4.2 | 2.1 |
| Indapamide | 20x | Not available in comparative meta-analysis | Not available in comparative meta-analysis | Not available in comparative meta-analysis |
Data compiled from a meta-analysis of dose-response relationships.[8][9][10] It is important to note that these values are derived from clinical studies and reflect the overall in vivo effect, which includes factors beyond direct NCC inhibition.
Experimental Protocols
The investigation of the mechanism of action of this compound and other thiazide diuretics on renal tubules involves a variety of in vitro and in vivo experimental techniques.
In Vitro Ion Flux Assay for NCC Inhibition
This assay directly measures the inhibitory effect of a compound on the function of the NCC in a controlled cellular environment.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human NCC (SLC12A3) are cultured in appropriate media.[11]
-
Assay Preparation: Cells are seeded in 96-well plates and grown to confluency. The culture medium is then replaced with a pre-incubation buffer.[11]
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound (or other test compounds) for a defined period.[11]
-
Ion Uptake: The pre-incubation solution is replaced with an uptake buffer containing a radioactive tracer, typically 22Na+, to initiate ion uptake through the NCC.[11]
-
Termination and Lysis: After a short incubation period (e.g., 1-5 minutes), the uptake is stopped by rapidly washing the cells with an ice-cold stop buffer. The cells are then lysed to release the intracellular contents.[11]
-
Quantification: The amount of intracellular 22Na+ is quantified using a scintillation counter.[11]
-
Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to a vehicle control. The data is then plotted to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) can be determined.[5]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. revvity.com [revvity.com]
- 3. Regulatory control of the Na-Cl co-transporter NCC and its therapeutic potential for hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of human NCC: insights into the inhibition mechanism of thiazides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 7. Effect of Hydrochlorothiazide on Serum and Urinary Calcium and Urinary Citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Meta-analysis of dose-response relationships for hydrochlorothiazide, chlorthalidone, and bendroflumethiazide on blood pressure, serum potassium, and urate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Meta-Analysis of Dose-Response Relationships for Hydrochlorothiazide, Chlorthalidone, and Bendroflumethiazide on Blood Pressure, Serum Potassium, and Urate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of Benzylhydrochlorothiazide
Introduction
This compound is a diuretic and antihypertensive agent belonging to the thiazide class of drugs.[1][2] First approved for medical use, it is utilized in the management of hypertension (high blood pressure) and edema (fluid retention) associated with conditions such as heart failure, liver cirrhosis, and renal dysfunction.[1][3] The therapeutic effects of this compound are primarily mediated through its action on the kidneys, where it inhibits the reabsorption of sodium and chloride ions, leading to increased water excretion.[1][4] A thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy and safety.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its mechanism of action and related experimental workflows.
Core Physicochemical Properties
The physicochemical characteristics of an active pharmaceutical ingredient (API) like this compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.
Chemical and Physical Identity
| Property | Value | Source(s) |
| Chemical Name | 6-Chloro-3,4-dihydro-3-(phenylmethyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide | [5] |
| CAS Registry Number | 1824-50-6 | [5][6] |
| Molecular Formula | C₁₄H₁₄ClN₃O₄S₂ | [5][6] |
| Molecular Weight | 387.86 g/mol | [5][6] |
| Appearance | White to pale yellow solid | [2][7] |
| Predicted XlogP | 0.9 | [8] |
Thermal and Physical Properties
| Property | Value | Source(s) |
| Melting Point | 254-256 °C (decomposes)[7], 260-262 °C[5], 269 °C[5][6] | [5][6][7] |
| Boiling Point | 632.9 °C at 760 mmHg | [7] |
| Density | 1.526 g/cm³ | [7] |
| Flash Point | 336.6 °C | [7] |
| Vapor Pressure | 6.33 x 10⁻¹⁶ mmHg at 25°C | [7] |
| Refractive Index | 1.644 | [7] |
Solubility Profile
| Solvent | Solubility | Source(s) |
| DMSO | Slightly Soluble | [2][7] |
| Methanol | Slightly Soluble | [2][7] |
| Ethyl Acetate | Slightly Soluble | [2][7] |
Mechanism of Action
This compound, like other thiazide diuretics, exerts its primary effect on the kidneys.[1] It specifically targets and inhibits the sodium-chloride (Na⁺/Cl⁻) symporter located in the distal convoluted tubule of the nephron.[1][2][4] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[4] Consequently, the concentration of these ions in the tubule increases, leading to an osmotic increase in water excretion (diuresis).[4] This reduction in plasma volume and cardiac output contributes to its antihypertensive effect.[1] A secondary vasodilatory effect is also believed to contribute to blood pressure reduction.[2][4]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound|CAS 1824-50-6|High Purity [benchchem.com]
- 3. Enhancing physicochemical properties of hydrochlorothiazide with zwitterionic L-proline and 5-fluorocytosine cocrystals through mechanochemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Hydrochlorothiazide? [synapse.patsnap.com]
- 5. This compound [drugfuture.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. lookchem.com [lookchem.com]
- 8. PubChemLite - this compound (C14H14ClN3O4S2) [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Guide to the Synthesis of Benzylhydrochlorothiazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway and precursors for benzylhydrochlorothiazide (B19321), a thiazide diuretic. The document details the core chemical reactions, precursors, and experimental protocols relevant to its synthesis, drawing from foundational literature in the field. All quantitative data is presented in structured tables for clarity, and key transformations are visualized using process diagrams.
Introduction
This compound, chemically known as 6-chloro-3-benzyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, is a member of the thiazide class of diuretics. These compounds are pivotal in the management of hypertension and edema. The synthesis of this compound involves the construction of the core benzothiadiazine ring system followed by the introduction of the characteristic benzyl (B1604629) group. Understanding the synthetic pathway is crucial for process optimization, impurity profiling, and the development of novel analogues.
Core Synthesis Pathway
The synthesis of this compound originates from the precursor 5-chloro-2,4-disulfamoylaniline . The general strategy involves two key stages:
-
Formation of the Benzothiadiazine Ring: Cyclization of 5-chloro-2,4-disulfamoylaniline to form the hydrochlorothiazide (B1673439) scaffold.
-
Benzylation: Introduction of the benzyl group at the 3-position of the dihydro-benzothiadiazine ring.
The foundational work by Novello et al. in 1960 provides a key method for the synthesis of 3-substituted hydrochlorothiazide derivatives, including the benzyl analogue.
Precursors and Key Intermediates
The primary precursors and intermediates in the synthesis of this compound are outlined below.
| Compound Name | Chemical Structure | Role in Synthesis |
| 5-Chloro-2,4-disulfamoylaniline | Starting Material | |
| Hydrochlorothiazide | Key Intermediate | |
| Benzaldehyde (B42025) | Benzyl Group Source | |
| This compound | Final Product |
Experimental Protocols
The following sections detail the experimental procedures for the key steps in the synthesis of this compound, based on established methodologies.
Synthesis of Hydrochlorothiazide (Key Intermediate)
The formation of the hydrochlorothiazide ring system from 5-chloro-2,4-disulfamoylaniline is a critical step. This cyclization is typically achieved by reacting the aniline (B41778) derivative with an aldehyde, such as formaldehyde (B43269), in an appropriate solvent.[1]
Reaction:
5-Chloro-2,4-disulfamoylaniline + Formaldehyde → Hydrochlorothiazide
General Procedure:
-
A suspension of 5-chloro-2,4-disulfamoylaniline in a suitable solvent (e.g., an alcohol) is prepared.
-
An aqueous solution of formaldehyde is added to the suspension.
-
The reaction mixture is heated under reflux for a specified period.
-
Upon cooling, the product crystallizes and is collected by filtration, washed, and dried.
Synthesis of this compound
The introduction of the benzyl group at the 3-position of the hydrochlorothiazide molecule is achieved through a condensation reaction with benzaldehyde.
Reaction:
Hydrochlorothiazide + Benzaldehyde → this compound
Detailed Experimental Protocol (adapted from Novello et al., 1960):
-
Materials:
-
Hydrochlorothiazide
-
Benzaldehyde
-
Anhydrous solvent (e.g., ethanol (B145695) or dioxane)
-
Acid catalyst (optional, e.g., p-toluenesulfonic acid)
-
-
Procedure:
-
A mixture of hydrochlorothiazide (1 equivalent) and benzaldehyde (1-1.2 equivalents) is suspended in an anhydrous solvent.
-
The mixture is heated to reflux. An acid catalyst may be added to facilitate the reaction.
-
The reaction is monitored for completion (e.g., by thin-layer chromatography).
-
After completion, the reaction mixture is cooled, and the solvent is partially removed under reduced pressure.
-
The resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to yield pure this compound.
-
Quantitative Data
| Parameter | Value | Reference |
| This compound | ||
| Melting Point | 260-262 °C | Werner et al., 1960 |
| Molecular Formula | C₁₄H₁₄ClN₃O₄S₂ | PubChem CID 2348 |
| Molecular Weight | 387.87 g/mol | PubChem CID 2348 |
Logical Relationship of Synthesis Pathway
The following diagram illustrates the logical progression from the starting material to the final product.
Caption: Synthesis pathway of this compound.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for this compound synthesis.
References
In Vitro Discovery of Benzylhydrochlorothiazide's Diuretic Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylhydrochlorothiazide (B19321) is a member of the thiazide class of diuretics, compounds that have been a cornerstone in the management of hypertension and edema for decades. The primary therapeutic action of these drugs is the promotion of salt and water excretion by the kidneys. This technical guide delves into the in vitro methodologies used to discover and characterize the diuretic effects of this compound, with a focus on its interaction with its molecular target, the sodium-chloride cotransporter (NCC). While specific quantitative data for this compound in the public domain is limited, this guide provides a comprehensive overview of the experimental frameworks and expected outcomes based on extensive research on the thiazide diuretic class.
The principal mechanism of action for thiazide diuretics is the inhibition of the Na-Cl cotransporter (also known as SLC12A3), which is located in the apical membrane of the distal convoluted tubule (DCT) in the kidney.[1] By blocking this transporter, thiazides prevent the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This leads to an increase in the osmotic pressure within the tubule, causing more water to be retained and subsequently excreted in the urine, resulting in diuresis.[2]
The activity of the NCC is tightly regulated by the WNK-SPAK/OSR1 signaling pathway. With-no-lysine (WNK) kinases phosphorylate and activate Ste20-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1), which in turn phosphorylate and activate NCC.[3][4] In vitro studies are crucial for elucidating the potency and specificity of compounds like this compound in inhibiting NCC and for understanding their interaction with this regulatory pathway.
Data Presentation
Due to the limited availability of specific in vitro quantitative data for this compound, the following tables present representative data from studies on other thiazide diuretics, such as hydrochlorothiazide (B1673439) (HCTZ) and chlorthalidone. These values illustrate the typical potency that would be determined for a compound like this compound using the experimental protocols described in this guide.
Table 1: Comparative Inhibitory Potency (IC50) of Thiazide Diuretics on the Na-Cl Cotransporter (NCC) in HEK293 Cells
| Compound | IC50 (µM) | Assay Type | Cell Line | Reference |
| Hydrochlorothiazide | ~10-50 | YFP-based Cl- Influx | HEK293-NCC | [5] |
| Chlorthalidone | ~5-20 | YFP-based Cl- Influx | HEK293-NCC | [5] |
| This compound | Expected in this range | YFP-based Cl- Influx | HEK293-NCC | Hypothetical |
Table 2: Comparative Ion Transport Inhibition by Thiazide Diuretics in Xenopus Oocytes Expressing NCC
| Compound | Inhibition of 22Na+ Uptake (%) at 100 µM | Oocyte Expression System | Reference |
| Hydrochlorothiazide | >90% | Xenopus laevis oocytes expressing rat NCC | [6] |
| Chlorthalidone | >90% | Xenopus laevis oocytes expressing rat NCC | [6] |
| This compound | Expected >90% | Xenopus laevis oocytes expressing human NCC | Hypothetical |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the diuretic effects of thiazide compounds like this compound.
Protocol 1: NCC Inhibition Assay in a Stable HEK293 Cell Line using a YFP-based Chloride Influx Assay
This cell-based functional assay is a high-throughput method to determine the inhibitory potency of a compound on the NCC.
1. Cell Line Maintenance:
- Culture Human Embryonic Kidney (HEK293) cells stably co-expressing the human Na-Cl cotransporter (hNCC) and a membrane-anchored, chloride-sensitive Yellow Fluorescent Protein (YFP).
- Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., puromycin) at 37°C in a 5% CO2 incubator.[5]
2. Assay Procedure:
- Seed the stable HEK293 cells into 96-well black-walled, clear-bottom plates and grow to confluence.
- To activate the endogenous WNK-SPAK signaling pathway and thus NCC, incubate the cells in a hypotonic, chloride-free buffer for a defined period before the assay.[5]
- Prepare serial dilutions of this compound (and control thiazides) in the assay buffer.
- Pre-incubate the cells with the compound dilutions for 10-15 minutes.
- Initiate the chloride influx by adding a buffer containing a high concentration of chloride. The influx of chloride into the cells quenches the YFP fluorescence.
- Measure the rate of fluorescence quenching over time using a fluorescence plate reader.
3. Data Analysis:
- Calculate the initial rate of chloride influx for each compound concentration.
- Normalize the data to the vehicle control (0% inhibition) and a maximally effective concentration of a known NCC inhibitor (100% inhibition).
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: 22Na+ Uptake Assay in Xenopus laevis Oocytes
This method directly measures the transport activity of NCC by quantifying the uptake of radioactive sodium.
1. Oocyte Preparation and cRNA Injection:
- Harvest oocytes from a female Xenopus laevis frog.
- Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
- Inject oocytes with cRNA encoding the human Na-Cl cotransporter (hNCC).
- Incubate the injected oocytes for 3-5 days to allow for protein expression.[7]
2. 22Na+ Uptake Assay:
- Pre-incubate groups of oocytes in a buffer containing varying concentrations of this compound or a vehicle control.
- Initiate the uptake by transferring the oocytes to a buffer containing 22Na+ and non-radioactive Na+ and Cl-.
- After a defined incubation period (e.g., 60 minutes), stop the uptake by washing the oocytes multiple times with an ice-cold, isotope-free buffer.
- Lyse individual oocytes and measure the intracellular 22Na+ using a scintillation counter.
3. Data Analysis:
- Subtract the background 22Na+ uptake (measured in non-injected or water-injected oocytes) from the uptake in NCC-expressing oocytes.
- Calculate the percentage of inhibition of 22Na+ uptake for each concentration of this compound compared to the vehicle control.
- Determine the IC50 value by plotting the percent inhibition against the compound concentration.
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits the NCC, blocking Na+ and Cl- reabsorption.
Experimental Workflow
Caption: Workflow for in vitro characterization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel SPAK Inhibitors That Block WNK Kinase Signaling to Cation Chloride Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Structural Ballet of Diuretic Efficacy: An In-depth Technical Guide to the Structure-Activity Relationship of Benzylhydrochlorothiazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core principles of the structure-activity relationship (SAR) of benzylhydrochlorothiazide (B19321), a potent diuretic of the thiazide class. While specific quantitative SAR data for this compound is limited in publicly available literature, this document synthesizes the well-established SAR of the broader hydrochlorothiazide (B1673439) family to provide a robust framework for understanding its biological activity. By examining the intricate interplay between molecular structure and diuretic potency, this guide offers valuable insights for the rational design of novel and improved diuretic agents.
Core Principles of Thiazide Diuretic SAR
The diuretic and antihypertensive effects of this compound and its congeners are primarily mediated by the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubules of the kidney. This inhibition leads to increased excretion of sodium and water, thereby reducing blood volume and pressure. The fundamental SAR of the thiazide scaffold revolves around key substitutions on the benzothiadiazine dioxide nucleus.
A foundational element for diuretic activity is the presence of a sulfonamide group (-SO2NH2) at position 7. Additionally, an electron-withdrawing group, typically a chlorine atom or a trifluoromethyl group, at position 6 is crucial for potency. The saturation of the double bond between positions 3 and 4, as seen in hydrochlorothiazide derivatives, significantly enhances diuretic activity compared to their unsaturated counterparts.
The substituent at position 3 is a major determinant of the potency and duration of action. Lipophilic groups at this position generally lead to a substantial increase in diuretic efficacy. The benzyl (B1604629) group in this compound, with its significant hydrophobic character, is consistent with this principle, contributing to its potent diuretic effect.
Quantitative Structure-Activity Relationship of 3-Substituted Hydrochlorothiazide Analogs
| Substituent at Position 3 | Relative Diuretic Potency | Key Observations |
| -H (Hydrochlorothiazide) | Baseline | The parent compound of the hydrothiazide series. |
| -CH2Cl | Increased | Introduction of a small, lipophilic, and reactive group enhances activity. |
| -CHCl2 | Markedly Increased | Increasing the lipophilicity with an additional chlorine atom further boosts potency. |
| -CH2-S-CH2-C6H5 | Significantly Increased | The benzylthiomethyl group, a large and highly lipophilic moiety, leads to a substantial increase in diuretic effect. |
| -CH2-C6H5 (Benzyl) | Significantly Increased | The benzyl group imparts significant lipophilicity, which is known to enhance the interaction with the Na+/Cl- cotransporter, leading to potent diuretic activity. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be conceptualized through a multi-step process, starting from the commercially available 5-chloro-2,4-disulfamoylaniline. The following is a plausible, generalized protocol based on established synthetic methodologies for thiazide diuretics.
Step 1: Synthesis of Hydrochlorothiazide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 5-chloro-2,4-disulfamoylaniline (1 mole) and paraformaldehyde (1.2 moles) is prepared in a suitable solvent such as a mixture of isopropanol (B130326) and water.
-
Reaction Conditions: The mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude hydrochlorothiazide is washed with cold water and then recrystallized from a suitable solvent system (e.g., ethanol-water) to yield the pure product.
Step 2: N-Alkylation to Yield this compound
-
Reaction Setup: To a solution of hydrochlorothiazide (1 mole) in a polar aprotic solvent such as dimethylformamide (DMF), a suitable base (e.g., sodium hydride, 1.1 moles) is added portion-wise at 0°C under an inert atmosphere.
-
Addition of Alkylating Agent: After stirring for 30 minutes, benzyl bromide (1.1 moles) is added dropwise to the reaction mixture.
-
Reaction Conditions: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress is monitored by TLC.
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford pure this compound.
In Vivo Diuretic Activity Assay in Rats
This protocol outlines a standard method for evaluating the diuretic activity of test compounds in a rat model.
-
Animal Model: Male Wistar rats weighing 200-250 g are used. The animals are housed in standard metabolic cages with free access to food and water and are acclimatized for at least 3 days prior to the experiment.
-
Experimental Groups: The rats are divided into several groups (n=6 per group):
-
Vehicle control (e.g., 0.9% saline with a suspending agent)
-
Positive control (e.g., Hydrochlorothiazide, 10 mg/kg)
-
Test compound groups (e.g., this compound at various doses)
-
-
Procedure:
-
Food is withdrawn 18 hours before the experiment, but water is provided ad libitum.
-
At the start of the experiment, a saline load (0.9% NaCl, 25 mL/kg body weight) is administered orally to all animals to ensure a baseline urine flow.
-
Immediately after the saline load, the vehicle, positive control, or test compound is administered orally or intraperitoneally.
-
The animals are placed individually in metabolic cages, and urine is collected at predetermined intervals (e.g., 2, 4, 6, 8, and 24 hours).
-
-
Data Collection and Analysis:
-
The total urine volume for each rat is measured at each time point.
-
The concentration of electrolytes (Na+, K+, and Cl-) in the urine samples is determined using a flame photometer or ion-selective electrodes.
-
The diuretic activity is calculated as the ratio of the urine volume of the treated group to that of the control group. The natriuretic and saluretic activities are calculated similarly based on the electrolyte excretion.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the observed effects.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action: Inhibition of the Na+/Cl- Cotransporter
The primary mechanism of action of this compound is the inhibition of the Na+/Cl- cotransporter (NCC) in the apical membrane of the distal convoluted tubule cells in the kidney.
Mechanism of Action: Direct Inhibition of the Sodium-Chloride Symporter
An In-Depth Technical Guide on Benzylhydrochlorothiazide and Sodium-Chloride Symporter Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the inhibition of the sodium-chloride symporter (NCC) by this compound, a member of the thiazide class of diuretics. The guide details the regulatory signaling pathways governing NCC activity, presents available quantitative data on the potency of related compounds, and offers detailed experimental protocols for the assessment of NCC inhibition.
This compound exerts its diuretic and antihypertensive effects through the specific inhibition of the sodium-chloride symporter (NCC), also known as SLC12A3.[1] This transporter is located in the apical membrane of the distal convoluted tubule in the kidney and is responsible for reabsorbing approximately 5-10% of filtered sodium and chloride ions.
Recent cryo-electron microscopy studies have elucidated the structural basis for this inhibition. Thiazide diuretics bind to a specific pocket on the NCC that overlaps with the chloride ion binding site.[2][3][4] This binding event locks the transporter in an outward-facing conformation, thereby preventing the conformational changes necessary for ion translocation across the cell membrane.[4] The direct consequence of this inhibition is a reduction in sodium and chloride reabsorption, leading to an increase in their excretion, along with water, resulting in diuresis and a subsequent lowering of blood pressure.
Quantitative Analysis of NCC Inhibition
| Diuretic Agent | Class | Primary Target | IC50 (µM) | Notes |
| Polythiazide | Thiazide | NCC | ~0.04 | Highly potent and specific for NCC. |
| Metolazone | Thiazide-like | NCC | Not specified | Potency is high within the thiazide class. |
| Bendroflumethiazide | Thiazide | NCC | Not specified | |
| Trichlormethiazide | Thiazide | NCC | Not specified | |
| Chlorthalidone | Thiazide-like | NCC | Not specified | |
| Hydrochlorothiazide | Thiazide | NCC | Not specified | A widely prescribed thiazide diuretic. |
| Bumetanide | Loop | NKCC1/NKCC2 | 0.05 - 0.60 | Primarily targets NKCCs; does not inhibit NCC.[5] |
| Note: The IC50 values can vary based on the specific experimental conditions. The potency ranking for the thiazide class is generally accepted as: Polythiazide > Metolazone > Bendroflumethiazide > Trichlormethiazide > Chlorthalidone.[5] |
Regulatory Signaling Pathways
The activity of the sodium-chloride symporter is dynamically regulated by a complex signaling cascade, primarily the WNK-SPAK/OSR1 pathway. This pathway modulates the phosphorylation state of the NCC, which in turn affects its transport activity and localization to the plasma membrane.
The core of this pathway involves the With-No-Lysine (WNK) kinases, which are activated by various stimuli, including low intracellular chloride concentrations. Activated WNK kinases then phosphorylate and activate the downstream kinases SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (Oxidative Stress Responsive 1). These activated kinases directly phosphorylate several conserved serine and threonine residues within the N-terminal domain of the NCC. This phosphorylation event is a key step in increasing the transporter's activity, leading to enhanced sodium and chloride reabsorption.
Experimental Protocols
The following section details a standard experimental protocol for determining the inhibitory potency of a compound like this compound on the sodium-chloride symporter.
In Vitro Cell-Based Ion Flux Assay (Iodide Uptake) for IC50 Determination
This assay is a widely accepted method for measuring the function of the NCC in a controlled cellular environment and is considered a gold standard for determining the IC50 of an inhibitor.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound on the activity of the human sodium-chloride cotransporter (hNCC).
Principle: The NCC is capable of transporting iodide (I⁻) in addition to chloride. This protocol utilizes a human embryonic kidney (HEK293) cell line stably expressing hNCC. The rate of iodide uptake is measured, and the inhibition of this rate by the test compound is used to calculate its IC50 value.
Materials:
-
HEK293 cell line stably expressing hNCC.
-
Cell culture medium (e.g., DMEM) with appropriate supplements.
-
Pre-incubation buffer (chloride-free).
-
Uptake buffer containing a tracer ion (e.g., ¹²⁵I⁻ or a non-radioactive iodide-sensitive fluorescent probe).
-
Wash buffer (ice-cold).
-
Cell lysis buffer.
-
Test compound (this compound) at various concentrations.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Cell Culture: Culture the hNCC-expressing HEK293 cells in 96-well plates until they reach optimal confluency.
-
Pre-incubation: Wash the cells with the pre-incubation buffer to remove any residual chloride. Then, pre-incubate the cells for 10-15 minutes in the pre-incubation buffer containing varying concentrations of this compound.
-
Initiation of Uptake: Initiate ion uptake by replacing the pre-incubation buffer with the uptake buffer containing the tracer iodide. Allow the uptake to proceed for a defined, linear period (typically 1-5 minutes).
-
Termination of Uptake: Terminate the uptake by rapidly washing the cells multiple times with the ice-cold wash buffer.
-
Quantification: Lyse the cells using the cell lysis buffer. If using ¹²⁵I⁻, quantify the radioactivity in the cell lysate using a scintillation counter. If using a fluorescent probe, measure the fluorescence using a plate reader.
-
Data Analysis:
-
Calculate the initial rate of iodide uptake for each concentration of the test compound.
-
Plot the rate of uptake against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the NCC's transport activity.
-
Conclusion
This compound is a specific inhibitor of the sodium-chloride symporter, a key transporter in renal salt reabsorption. Its mechanism of action is well-understood at a structural level, involving the stabilization of an outward-facing conformation of the NCC. The activity of its target is intricately regulated by the WNK-SPAK/OSR1 signaling pathway, which presents potential avenues for synergistic therapeutic interventions. While the precise inhibitory potency (IC50) of this compound remains to be definitively established in publicly accessible literature, standardized in vitro assays provide a robust framework for its determination. Further quantitative studies are necessary to fully characterize the potency of this compound in relation to other thiazide diuretics, which will aid in the continued development and optimization of antihypertensive therapies.
References
- 1. This compound|CAS 1824-50-6|High Purity [benchchem.com]
- 2. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and thiazide inhibition mechanism of the human Na-Cl cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Benzylhydrochlorothiazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzylhydrochlorothiazide (B19321), a thiazide diuretic, exerts its primary pharmacodynamic effect through the inhibition of the sodium-chloride cotransporter in the distal convoluted tubules of the kidney, leading to increased natriuresis and diuresis. This guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound and its parent compound, hydrochlorothiazide (B1673439). It includes a detailed examination of its mechanism of action, absorption, distribution, metabolism, and excretion, supplemented with quantitative data, experimental protocols, and visual representations of key pathways and workflows to support further research and drug development efforts.
Introduction
This compound is a derivative of hydrochlorothiazide, belonging to the thiazide class of diuretics.[1] These agents are fundamental in the management of hypertension and edema.[1] The addition of a benzyl (B1604629) group to the hydrochlorothiazide structure may alter its physicochemical properties, potentially influencing its pharmacokinetic and pharmacodynamic profile. This document aims to consolidate the current understanding of this compound, with a focus on providing a technical resource for the scientific community.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the reduction of blood pressure and management of edema through its diuretic and natriuretic activity.[1]
Mechanism of Action
Primary Mechanism: Inhibition of the Na+/Cl- Cotransporter (NCC)
The principal mechanism of action of this compound is the inhibition of the sodium-chloride (Na+/Cl-) symporter (also known as NCC or SLC12A3) located on the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.[1] By blocking this transporter, this compound prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[1] This leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically retains water, resulting in increased urine output (diuresis).[1] The enhanced excretion of sodium (natriuresis) is a key factor in its antihypertensive effect.[1]
Secondary Mechanisms
-
Vasodilation: Thiazide diuretics, including likely this compound, exhibit a mild vasodilatory effect that contributes to their antihypertensive properties.[1] This is thought to be mediated through the activation of calcium-activated potassium channels (KCa) in vascular smooth muscle cells and potentially through the inhibition of carbonic anhydrases in vascular tissue.[1][2]
-
Carbonic Anhydrase Inhibition: Some thiazides possess weak carbonic anhydrase inhibitory activity, which can contribute to their diuretic effect, though this is not their primary mechanism.[2]
Signaling Pathways
The inhibition of the NCC by this compound triggers a cascade of physiological responses.
Pharmacokinetics
Limited specific pharmacokinetic data for this compound is available in the public domain. Therefore, the following data is primarily based on its parent compound, hydrochlorothiazide, and should be interpreted with the understanding that the benzyl group may influence these parameters.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Table 1: Summary of Pharmacokinetic Parameters for Hydrochlorothiazide
| Parameter | Value | Reference |
| Bioavailability | 60-80% | [3] |
| Time to Peak (Tmax) | 1-5 hours | [1] |
| Volume of Distribution (Vd) | 0.8 L/kg | [3] |
| Plasma Protein Binding | 40-68% | [4] |
| Metabolism | Not metabolized | [3] |
| Elimination Half-life | 6-15 hours | [3] |
| Excretion | Primarily unchanged in urine | [3] |
Onset and Duration of Action
-
Onset of action: Within 2 hours.[1]
-
Peak effect: 4 to 6 hours.[1]
-
Duration of action: 12 to 24 hours.[1]
Experimental Protocols
The following are generalized protocols for key experiments relevant to the study of this compound's pharmacokinetics and pharmacodynamics.
In Vitro NCC Inhibition Assay
This assay determines the inhibitory potential of a compound on the Na+/Cl- cotransporter.
Methodology:
-
Cell Culture: Utilize a stable cell line, such as HEK293 cells, that co-expresses the Na+/Cl- cotransporter (NCC) and a Cl--quenchable membrane-targeted Yellow Fluorescent Protein (YFP).[5]
-
Cell Activation: Prior to the assay, incubate the cells in a hypotonic, Cl- and K+ free buffer to activate the endogenous WNKs-SPAK signaling pathway, which phosphorylates and activates NCC.[5]
-
Compound Incubation: Prepare serial dilutions of this compound and a known inhibitor (e.g., hydrochlorothiazide) in the assay buffer. Incubate the cells with the compounds for a predetermined period.
-
Ion Flux Measurement: Initiate the ion flux by adding a buffer containing Na+ and Cl-. Monitor the change in YFP fluorescence over time using a fluorescence plate reader. The rate of fluorescence quenching is proportional to the rate of Cl- influx.[5]
-
Data Analysis: Plot the rate of Cl- influx against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Diuretic Activity Study
This protocol assesses the diuretic, natriuretic, and kaliuretic effects of a test compound in an animal model.
Methodology:
-
Animal Model: Use male Wistar or Sprague-Dawley rats.
-
Acclimatization: Acclimatize the animals for at least one week with free access to food and water.
-
Experimental Groups: Divide the animals into groups: vehicle control, positive control (e.g., furosemide (B1674285) or hydrochlorothiazide), and test groups (different doses of this compound).
-
Dosing and Sample Collection:
-
Administer the compounds orally or intraperitoneally.
-
Immediately place each animal in an individual metabolic cage.
-
Collect urine over a specified period (e.g., 5 or 24 hours).
-
-
Analysis:
-
Measure the total volume of urine for each animal.
-
Analyze urine samples for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.
-
-
Data Interpretation: Compare the urine volume and electrolyte excretion in the test groups to the control groups to evaluate the diuretic, natriuretic, and kaliuretic activity of this compound.
Drug Interactions
This compound, as a thiazide diuretic, may have several clinically significant drug interactions.
Table 2: Potential Drug Interactions with this compound
| Interacting Drug/Class | Potential Effect | Reference |
| Alcohol, Barbiturates, Narcotics | Potentiation of orthostatic hypotension. | [6] |
| Antidiabetic drugs (oral agents and insulin) | Dosage adjustment of the antidiabetic drug may be required. | [7] |
| Other antihypertensive drugs | Additive effect or potentiation. | [1] |
| Cholestyramine and colestipol resins | Absorption of hydrochlorothiazide is impaired. | [6] |
| Corticosteroids, ACTH | Intensified electrolyte depletion, particularly hypokalemia. | [1] |
| Nonsteroidal Anti-inflammatory Drugs (NSAIDs) | Can reduce the diuretic, natriuretic, and antihypertensive effects of thiazide diuretics. | [6] |
Conclusion
This compound is a thiazide diuretic that primarily acts by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule. While its pharmacodynamic profile is expected to be similar to other thiazides, its specific pharmacokinetic properties may be influenced by the benzyl moiety. The lack of detailed public data on this compound highlights the need for further research to fully characterize its ADME profile and to directly compare its potency and efficacy to hydrochlorothiazide and other diuretics. The experimental protocols and data presented in this guide provide a framework for such investigations, which will be crucial for optimizing its therapeutic use and for the development of novel diuretic agents.
References
- 1. This compound|CAS 1824-50-6|High Purity [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Diuretic Treatment in Heart Failure: A Practical Guide for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. The F + 0 protocol for diuretic renography results in fewer interrupted studies due to voiding than the F - 15 protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research and Development of Benzylhydrochlorothiazide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational aspects of early-stage research on Benzylhydrochlorothiazide (BZH) derivatives. BZH, a thiazide diuretic, serves as a crucial scaffold for the development of novel diuretic and antihypertensive agents. This document outlines synthetic methodologies, presents illustrative quantitative data for a hypothetical series of derivatives, details key experimental protocols, and visualizes critical workflows and pathways to facilitate further research and development in this area.
Introduction to this compound and its Derivatives
This compound is a member of the benzothiadiazine class of diuretics, which act by inhibiting the sodium-chloride (Na+/Cl-) cotransporter (NCC) in the distal convoluted tubule of the nephron. This inhibition leads to increased excretion of sodium and water, thereby reducing blood volume and blood pressure. The core structure of hydrochlorothiazide (B1673439) (HCTZ) offers several positions for chemical modification to modulate its pharmacokinetic and pharmacodynamic properties. The 3-position, in particular, has been a target for introducing lipophilic groups, such as a benzyl (B1604629) moiety, to potentially enhance potency and duration of action.
Early-stage research on BZH derivatives focuses on synthesizing novel analogs with varied substituents on the benzyl ring to explore the structure-activity relationships (SAR) governing their diuretic and antihypertensive effects. Key objectives of this research include enhancing the inhibitory activity against the NCC, improving oral bioavailability, and optimizing the overall drug-like properties of the compounds.
Synthesis of this compound Derivatives
The synthesis of BZH derivatives typically involves a multi-step process starting from a suitable chlorosulfonated aniline (B41778) precursor. A general synthetic route is depicted below. The key step involves the introduction of the benzyl group at the 3-position of the dihydro-benzothiadiazine dioxide core.
A common synthetic approach involves the condensation of 5-chloro-2,4-disulfamoylaniline with a substituted benzaldehyde, followed by reduction to yield the final 3-benzylhydrochlorothiazide derivative.
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data for a series of this compound derivatives (BZH-01 to BZH-05) with varying substituents on the benzyl ring. This data is illustrative and based on established structure-activity relationships for thiazide diuretics, where electron-withdrawing or lipophilic groups on the benzyl moiety can influence activity.
Table 1: Physicochemical Properties of BZH Derivatives
| Compound ID | Benzyl Substituent | Molecular Formula | Molecular Weight ( g/mol ) | LogP (calculated) |
| BZH | H | C₁₄H₁₄ClN₃O₄S₂ | 387.87 | 1.85 |
| BZH-01 | 4-Cl | C₁₄H₁₃Cl₂N₃O₄S₂ | 422.31 | 2.56 |
| BZH-02 | 4-F | C₁₄H₁₃ClFN₃O₄S₂ | 405.86 | 2.03 |
| BZH-03 | 4-CH₃ | C₁₅H₁₆ClN₃O₄S₂ | 401.90 | 2.31 |
| BZH-04 | 4-OCH₃ | C₁₅H₁₆ClN₃O₅S₂ | 417.90 | 1.98 |
| BZH-05 | 4-NO₂ | C₁₄H₁₃ClN₄O₆S₂ | 432.86 | 1.75 |
Table 2: In Vitro and In Vivo Activity of BZH Derivatives
| Compound ID | NCC Inhibition IC₅₀ (µM) | Diuretic Activity (Urine Volume, mL/5h) | Natriuretic Activity (Na⁺ excretion, mEq/L) |
| BZH | 1.5 | 5.2 ± 0.4 | 120 ± 10 |
| BZH-01 | 0.8 | 6.5 ± 0.5 | 155 ± 12 |
| BZH-02 | 1.1 | 5.9 ± 0.6 | 140 ± 11 |
| BZH-03 | 1.3 | 5.5 ± 0.4 | 130 ± 9 |
| BZH-04 | 1.8 | 4.8 ± 0.3 | 110 ± 8 |
| BZH-05 | 0.9 | 6.2 ± 0.5 | 150 ± 13 |
| HCTZ (control) | 2.0 | 4.5 ± 0.3 | 100 ± 7 |
| Furosemide (control) | N/A | 7.8 ± 0.6 | 180 ± 15 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
General Synthesis of 3-(4-chlorobenzyl)-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide (BZH-01)
-
Step 1: Condensation. To a solution of 5-chloro-2,4-disulfamoylaniline (1 mmol) in ethanol (B145695) (20 mL), 4-chlorobenzaldehyde (B46862) (1.1 mmol) and a catalytic amount of glacial acetic acid (3 drops) are added. The mixture is refluxed for 4-6 hours.
-
Step 2: Monitoring. The reaction progress is monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate (B1210297)/hexane (1:1).
-
Step 3: Isolation. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the intermediate Schiff base.
-
Step 4: Reduction. The intermediate (1 mmol) is dissolved in methanol (B129727) (25 mL), and sodium borohydride (B1222165) (NaBH₄) (1.5 mmol) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 2-3 hours.
-
Step 5: Quenching and Extraction. The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate (3 x 25 mL).
-
Step 6: Purification. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford the final product, BZH-01.
In Vitro Sodium-Chloride Cotransporter (NCC) Inhibition Assay
This assay measures the ability of the test compounds to inhibit the activity of the NCC in a stable cell line expressing the transporter.
-
Cell Culture. HEK293 cells stably expressing human NCC are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.
-
Cell Plating. Cells are seeded into 96-well plates and grown to confluence.
-
Assay Protocol.
-
Cells are washed with a chloride-free buffer to stimulate NCC activity.
-
Cells are pre-incubated with varying concentrations of the BZH derivatives or control compounds for 20 minutes.
-
A radioactive tracer, such as ²²Na⁺, is added to the assay buffer, and the uptake is allowed to proceed for a defined period (e.g., 10 minutes).
-
The uptake is terminated by rapidly washing the cells with ice-cold stop buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis. The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Diuretic Activity Assay (Lipschitz Test)
This protocol assesses the diuretic, natriuretic, and kaliuretic activity of the test compounds in rats.
-
Animal Model. Male Wistar rats (150-200 g) are used. The animals are fasted overnight with free access to water.
-
Grouping and Dosing.
-
Animals are divided into groups (n=6 per group): Vehicle control (e.g., 0.5% carboxymethylcellulose), positive control (e.g., Hydrochlorothiazide, 10 mg/kg), and test groups (BZH derivatives at various doses).
-
The compounds are administered orally by gavage.
-
-
Urine Collection. Immediately after dosing, the rats are placed in individual metabolic cages. Urine is collected over a period of 5 hours.
-
Analysis.
-
The total volume of urine for each rat is measured.
-
The concentrations of sodium (Na⁺) and potassium (K⁺) in the urine are determined using a flame photometer.
-
-
Data Calculation. The diuretic activity is expressed as the total urine output (mL) per 100g of body weight. Natriuretic and kaliuretic activities are expressed as the total amount of Na⁺ and K⁺ excreted.
Mandatory Visualizations
Signaling Pathway of Thiazide Diuretics
Experimental Workflow for In Vivo Diuretic Screening
Benzylhydrochlorothiazide: An In-Depth Technical Guide to Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzylhydrochlorothiazide is a thiazide diuretic utilized in the management of hypertension and edema. Its primary therapeutic effect is mediated through the inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubules of the kidney. However, like many pharmaceuticals, the potential for off-target interactions exists, which can contribute to both therapeutic and adverse effects. This technical guide provides a comprehensive overview of the potential off-target effects of this compound, drawing upon data from the broader class of thiazide diuretics, particularly the structurally similar hydrochlorothiazide (B1673439) (HCTZ). This document outlines the key potential off-target pathways, presents available quantitative data for related compounds, details relevant experimental protocols for assessing these interactions, and provides visualizations of the associated signaling pathways and experimental workflows. A significant data gap exists in the public domain regarding specific quantitative off-target binding and activity data for this compound itself, underscoring the need for further dedicated investigation.
Introduction
This compound (3-benzyl-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide) belongs to the thiazide class of diuretics. Its on-target mechanism involves the blockade of the NCC (SLC12A3) transporter, leading to increased natriuresis and diuresis, and consequently, a reduction in blood pressure. While effective, the broader pharmacological profile of thiazide diuretics is known to include interactions with other proteins, which may influence their overall clinical effects. This guide focuses on two primary potential off-target areas for this compound: carbonic anhydrases and potassium channels.
Potential Off-Target Mechanisms
Based on the pharmacology of the thiazide diuretic class, the following are the most probable off-target mechanisms for this compound:
-
Carbonic Anhydrase (CA) Inhibition: Thiazide diuretics are chemically derived from sulfonamides, a class of compounds known to inhibit carbonic anhydrases. Inhibition of various CA isoforms, particularly in vascular smooth muscle, is thought to contribute to the vasodilatory effects of some thiazides. This occurs through an increase in intracellular pH, leading to the activation of calcium-activated potassium channels.
-
Potassium Channel Modulation: Thiazide diuretics have been shown to modulate the activity of certain potassium channels, most notably the large-conductance calcium-activated potassium (BK) channels. Activation of these channels in vascular smooth muscle cells leads to hyperpolarization and vasorelaxation, contributing to the antihypertensive effect.
Quantitative Data on Off-Target Effects of Structurally Related Thiazides
Table 1: Off-Target Activity of Hydrochlorothiazide (HCTZ)
| Target Family | Specific Target | Assay Type | Compound | Quantitative Data | Reference |
| Ion Channel | Large-conductance calcium-activated potassium (BK) channel (with β1 subunit) | Electrophysiology (Patch-clamp) | Hydrochlorothiazide | EC50 = 28.4 µmol/L | [1](--INVALID-LINK--) |
| Enzyme | Carbonic Anhydrase Isoforms | Inhibition Assay | Hydrochlorothiazide | See Table 2 |
Table 2: Inhibition of Carbonic Anhydrase Isoforms by Hydrochlorothiazide (HCTZ)
Quantitative data for HCTZ inhibition of various carbonic anhydrase isoforms is not consistently reported as specific IC50 or Ki values in the readily available literature. Studies often describe the inhibitory activity qualitatively or in comparison to other thiazides. It is established that HCTZ is a weaker CA inhibitor than acetazolamide (B1664987) but can still exert effects at therapeutic concentrations. The vasodilatory effect of HCTZ has been linked to its carbonic anhydrase inhibiting properties[2].
Experimental Protocols
The following are detailed methodologies for assessing the potential off-target effects of this compound.
Assessment of Carbonic Anhydrase Inhibition
Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.
Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. The inhibition of this reaction by a test compound is quantified.
Methodology:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.5, with 20 mM Na₂SO₄ for constant ionic strength).
-
Prepare a stock solution of the test compound (this compound) in a suitable solvent (e.g., DMSO).
-
Prepare a solution of a pH indicator (e.g., 0.2 mM phenol (B47542) red).
-
Prepare a saturated CO₂ solution by bubbling CO₂ gas through distilled water.
-
Purify recombinant human carbonic anhydrase isoforms of interest.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Pre-incubate the CA enzyme with various concentrations of this compound for a defined period (e.g., 15 minutes at room temperature) to allow for the formation of the enzyme-inhibitor complex.
-
-
Stopped-Flow Measurement:
-
Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture and the pH indicator.
-
Load the second syringe with the saturated CO₂ solution.
-
Rapidly mix the contents of the two syringes to initiate the reaction.
-
Monitor the change in absorbance of the pH indicator at its maximum wavelength (e.g., 557 nm for phenol red) over a short time course (10-100 seconds).
-
-
Data Analysis:
-
Determine the initial velocity of the reaction from the slope of the absorbance change.
-
Subtract the uncatalyzed rate (measured in the absence of enzyme) from the observed rates.
-
Plot the initial velocity against the inhibitor concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.
-
Assessment of Potassium Channel Modulation
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in live cells.
Principle: The flow of ions through a single channel or a population of channels in a cell membrane is recorded as an electrical current. The effect of a test compound on this current is then measured.
Methodology:
-
Cell Preparation:
-
Culture a suitable cell line (e.g., HEK293 cells) that endogenously expresses or is transiently transfected to express the potassium channel of interest (e.g., the α and β1 subunits of the BK channel).
-
Plate the cells on glass coverslips for recording.
-
-
Electrophysiological Recording (Whole-Cell Configuration):
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the cells with an extracellular solution.
-
Use a glass micropipette filled with an intracellular solution to form a high-resistance seal (gigaohm seal) with the membrane of a single cell.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing control of the intracellular environment and measurement of the total current from the entire cell membrane.
-
Apply a series of voltage steps to the cell to elicit potassium channel currents and record the baseline currents.
-
-
Compound Application:
-
Perfuse the cell with the extracellular solution containing various concentrations of this compound.
-
After a stable effect is reached, repeat the voltage-step protocol to record currents in the presence of the compound.
-
Perform a washout step by perfusing with the drug-free solution to check for reversibility.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step.
-
Construct current-voltage (I-V) relationship curves.
-
To generate a concentration-response curve, plot the percentage change in current at a specific voltage against the concentration of this compound.
-
Fit the data with a suitable equation (e.g., the Hill equation) to determine the EC50 (for activators) or IC50 (for inhibitors).
-
Visualizations
Signaling Pathways and Experimental Workflows
References
Preclinical Research Models for Benzylhydrochlorothiazide Studies: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research models utilized in the study of Benzylhydrochlorothiazide (BHT) and other thiazide diuretics. The focus is on the in vitro, in vivo, and in silico methodologies employed to investigate the pharmacodynamics, pharmacokinetics, and safety profile of this class of compounds. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from the closely related and extensively studied compound, Hydrochlorothiazide (HCTZ), to provide a representative understanding of the preclinical evaluation of thiazide diuretics.
Introduction to this compound and Preclinical Research
This compound is a thiazide diuretic primarily used in the management of hypertension and edema.[1][2] Its therapeutic effect is achieved through the inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubules of the kidney, leading to increased urinary excretion of sodium and water.[1][2] Preclinical research is fundamental to the development of drugs like BHT, providing essential information on their mechanism of action, efficacy, and safety prior to human clinical trials.[3][4] These studies are conducted using a variety of models, including cell-based assays, animal models, and computational simulations.[5][6]
In Vitro Models for Efficacy and Mechanistic Studies
In vitro models are crucial for elucidating the molecular mechanism of action of this compound and for high-throughput screening of diuretic compounds.[7][8] These models typically involve the use of cell lines that are engineered to express the target protein, the sodium-chloride cotransporter (NCC).[2][9]
Cell-Based Assays with NCC-Expressing Cells
Cell Lines:
-
Human Embryonic Kidney (HEK293) cells: These cells are commonly used due to their robust growth characteristics and high transfection efficiency, making them ideal for overexpressing the NCC protein.[2][10][11]
-
Xenopus laevis oocytes: Oocytes from the African clawed frog are a well-established system for expressing and functionally characterizing ion transporters like the NCC.[9][12]
Assay Principle: The primary in vitro assay for thiazide diuretics measures the inhibition of NCC-mediated ion transport. This can be achieved by monitoring the influx of ions such as chloride (Cl⁻) or a surrogate ion like radioactive rubidium (⁸⁶Rb⁺) or thallium (Tl⁺) into the cells.[2][13] The inhibition of this influx in the presence of the test compound is a direct measure of its potency at the NCC transporter.
Table 1: Representative IC50 Values of Thiazide Diuretics for NCC Inhibition
| Diuretic | Cell Model | Assay Method | IC50 (µM) |
| Hydrochlorothiazide | HEK293 | Chloride influx assay | ~30 |
| Chlorthalidone | HEK293 | Chloride influx assay | ~10 |
| Indapamide | HEK293 | Chloride influx assay | ~5 |
Experimental Protocol: In Vitro NCC Inhibition Assay
This protocol describes a representative fluorescence-based assay for measuring NCC inhibition in HEK293 cells.
-
Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfect the cells with a plasmid encoding the human sodium-chloride cotransporter (SLC12A3) using a suitable transfection reagent.
-
For fluorescence-based assays, co-transfect with a plasmid encoding a halide-sensitive yellow fluorescent protein (YFP).
-
-
Assay Preparation:
-
Seed the transfected cells into 96-well black-walled, clear-bottom plates and allow them to adhere and grow for 24-48 hours.
-
On the day of the assay, wash the cells with a chloride-free buffer.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound or other test compounds in the chloride-free buffer.
-
Add the compound solutions to the respective wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature.
-
-
Measurement of Ion Influx:
-
Initiate ion influx by adding a buffer containing a known concentration of chloride and a fluorescent indicator (if not co-expressed).
-
Immediately measure the change in fluorescence over time using a fluorescence plate reader. The quenching of YFP fluorescence is proportional to the chloride influx.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence quench for each well.
-
Normalize the rates to the vehicle control (0% inhibition) and a maximally effective concentration of a standard inhibitor (e.g., polythiazide) (100% inhibition).
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14][15]
-
In Vivo Models for Efficacy and Pharmacokinetics
Animal models, primarily rodents, are essential for evaluating the diuretic and antihypertensive effects of this compound in a whole-organism context.[16][17][18] These studies also provide crucial pharmacokinetic data.
Diuretic Activity Studies in Rats
The most common method for assessing diuretic activity is the Lipschitz test, which measures urine output and electrolyte excretion in rats following administration of the test compound.[19][20]
Table 2: Representative Data on Diuretic Activity of Hydrochlorothiazide in Rats
| Treatment (Oral) | Dose (mg/kg) | Urine Output (mL/5h) | Na⁺ Excretion (mmol/5h) | K⁺ Excretion (mmol/5h) | Cl⁻ Excretion (mmol/5h) |
| Vehicle (Saline) | - | 1.5 ± 0.3 | 0.20 ± 0.05 | 0.15 ± 0.04 | 0.25 ± 0.06 |
| Hydrochlorothiazide | 10 | 4.2 ± 0.6 | 0.65 ± 0.12 | 0.25 ± 0.05 | 0.70 ± 0.15 |
| Furosemide (Standard) | 20 | 6.8 ± 0.9 | 1.10 ± 0.20 | 0.40 ± 0.08 | 1.20 ± 0.22 |
Experimental Protocol: Diuretic Activity in Rats (Lipschitz Test)
-
Animal Acclimatization and Preparation:
-
Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatize the animals to metabolic cages for at least 24 hours before the experiment.
-
Fast the animals overnight (approximately 18 hours) with free access to water.
-
-
Grouping and Dosing:
-
Divide the rats into groups (n=6-8 per group): Vehicle control, this compound (various doses), and a standard diuretic (e.g., Hydrochlorothiazide or Furosemide).
-
Administer a saline load (e.g., 25 mL/kg, 0.9% NaCl) orally or intraperitoneally to all animals to ensure a uniform state of hydration and promote urine flow.
-
Immediately after the saline load, administer the vehicle or test compounds orally or by intraperitoneal injection.
-
-
Urine Collection and Measurement:
-
Place the animals individually in metabolic cages.
-
Collect urine at specified time intervals (e.g., every hour for 5 hours, and a cumulative collection at 24 hours).
-
Record the total volume of urine for each animal at each time point.
-
-
Electrolyte Analysis:
-
Analyze the collected urine samples for sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) concentrations using a flame photometer or ion-selective electrodes.
-
-
Data Analysis:
-
Calculate the total urine output and the total excretion of each electrolyte for each animal.
-
Compare the mean values of the treatment groups with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
The diuretic activity can be expressed as the ratio of the mean urine volume of the test group to that of the control group.
-
Pharmacokinetic Studies
Pharmacokinetic studies in animals, typically rats or dogs, are conducted to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[22] Blood samples are collected at various time points after drug administration, and the plasma concentrations of the drug are measured using methods like high-performance liquid chromatography-mass spectrometry (HPLC-MS). This data is used to calculate key pharmacokinetic parameters.
Table 3: Representative Pharmacokinetic Parameters of Hydrochlorothiazide in Rats (Oral Administration)
| Parameter | Value | Unit |
| Tmax (Time to peak concentration) | 1.5 - 2.5 | hours |
| Cmax (Peak plasma concentration) | Dose-dependent | µg/mL |
| t½ (Half-life) | 2 - 4 | hours |
| Bioavailability | ~70 | % |
Toxicology Studies
Preclinical toxicology studies are essential to assess the safety of this compound.[20][23] These studies are conducted in at least two species, one rodent (e.g., rat or mouse) and one non-rodent (e.g., dog), and involve acute, subchronic, and chronic toxicity testing.
Table 4: Summary of Preclinical Toxicology Findings for Hydrochlorothiazide
| Study Type | Species | Duration | Key Findings |
| Acute | Rat, Mouse | Single dose | Low acute toxicity. |
| Subchronic | Rat | 13 weeks | Increased nephrosis and mineralization at the kidney corticomedullary junction. |
| Subchronic | Mouse | 13 weeks | Nephrosis, calculi, inflammation, and epithelial hyperplasia in the urinary bladder. |
| Chronic | Rat | 2 years | Severe chronic renal disease with secondary parathyroid hyperplasia. |
In Silico Models
In silico, or computational, models are increasingly used in the early stages of drug discovery to predict the properties of compounds like this compound, thereby reducing the reliance on extensive in vitro and in vivo testing.[6][24][25]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed for a series of thiazide diuretics to correlate their chemical structures with their diuretic activity.[1] These models can then be used to predict the activity of new, untested compounds.
-
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound can be predicted using various computational tools.[24][26] These predictions help in identifying potential liabilities early in the drug development process.
-
Molecular Docking: This technique can be used to model the interaction of this compound with the three-dimensional structure of the NCC transporter, providing insights into the molecular basis of its inhibitory activity.[27]
Signaling Pathways
The primary signaling pathway affected by this compound is the direct inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubule. However, the activity of the NCC itself is regulated by a complex signaling cascade involving With-No-Lysine (WNK) kinases and the Ste20-related proline-alanine-rich kinase (SPAK).[19][28] Hormones such as aldosterone (B195564) and angiotensin II can also modulate this pathway.[28] A secondary, less well-understood mechanism of action for thiazide diuretics may involve the opening of calcium-activated potassium channels in vascular smooth muscle, leading to vasodilation.
Conclusion
The preclinical evaluation of this compound relies on a combination of in vitro, in vivo, and in silico models. While BHT-specific quantitative data is not extensively available, studies on the closely related compound Hydrochlorothiazide provide a robust framework for understanding the experimental approaches and expected outcomes. In vitro cell-based assays are fundamental for determining the mechanism and potency of NCC inhibition. In vivo studies in rodents are the standard for assessing diuretic and antihypertensive efficacy, as well as for pharmacokinetic profiling. Comprehensive toxicology studies in both rodent and non-rodent species are required to establish the safety profile. Finally, in silico models offer a valuable tool for early-stage prediction of activity and ADMET properties. This integrated preclinical assessment is critical for the successful development of effective and safe diuretic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Characterization of the thiazide-sensitive Na(+)-Cl(-) cotransporter: a new model for ions and diuretics interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced passive Ca2+ reabsorption and reduced Mg2+ channel abundance explains thiazide-induced hypocalciuria and hypomagnesemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. High level over-expression of different NCX isoforms in HEK293 cell lines and primary neuronal cultures is protective following oxygen glucose deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The thiazide-sensitive Na-Cl cotransporter is regulated by a WNK kinase signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput fluorescent-based NKCC functional assay in adherent epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. njppp.com [njppp.com]
- 15. sysrevpharm.org [sysrevpharm.org]
- 16. mdpi.com [mdpi.com]
- 17. Molecular Physiology of the Thiazide-sensitive Sodium Chloride Cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Toxicology and carcinogenicity studies of diuretics in F344 rats and B6C3F1 mice. 1. Hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Pharmacokinetics of drugs in spontaneously or secondary hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. biorxiv.org [biorxiv.org]
- 23. biorxiv.org [biorxiv.org]
- 24. mdpi.com [mdpi.com]
- 25. Structure and thiazide inhibition mechanism of the human Na-Cl cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Aldosterone modulates thiazide-sensitive sodium chloride cotransporter abundance via DUSP6-mediated ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. PharmGKB summary: diuretics pathway, pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Mechanisms and pharmacogenetic signals underlying thiazide diuretics blood pressure response - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Diuretic Activity Assay of Benzylhydrochlorothiazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylhydrochlorothiazide is a thiazide diuretic primarily utilized for its antihypertensive properties and its efficacy in managing edema associated with conditions such as heart failure and liver cirrhosis.[1] Like other thiazide diuretics, its mechanism of action involves the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the nephron.[1] This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased excretion of water and electrolytes, which ultimately reduces blood volume and blood pressure.[1][2]
This document provides a detailed protocol for assessing the in vivo diuretic activity of this compound in a rat model. The described methodology, based on the well-established Lipschitz test, allows for the quantitative evaluation of urine output and electrolyte excretion, providing key insights into the pharmacodynamic profile of the compound.[3]
Experimental Protocol: In Vivo Diuretic Activity in Rats
This protocol is designed to evaluate the diuretic, natriuretic, and kaliuretic effects of this compound.
1. Animals
-
Species: Male Wistar or Sprague-Dawley rats.[4]
-
Weight: 180-220 g.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment, with free access to standard laboratory chow and water.
2. Materials
-
This compound
-
Furosemide (Standard diuretic)
-
Normal saline (0.9% NaCl)
-
Oral gavage needles
-
Graduated cylinders
-
Analytical balance
-
Flame photometer or ion-selective electrode analyzer for electrolyte measurement[6][7][8]
3. Experimental Design
Animals are randomly divided into the following groups (n=6 per group):
-
Group I (Control): Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) in normal saline).
-
Group III (Test Drug - Low Dose): this compound (10 mg/kg, p.o.).
-
Group IV (Test Drug - High Dose): this compound (20 mg/kg, p.o.).
4. Procedure
-
Fasting: Withhold food for 18 hours prior to the experiment. Allow free access to water.[5]
-
Hydration: Administer normal saline (0.9% NaCl) at a dose of 25 ml/kg body weight orally to all animals to ensure a uniform hydration state and promote urine flow.[11]
-
Drug Administration: Immediately after hydration, administer the respective vehicle, standard drug, or test drug to each animal via oral gavage according to their assigned group.
-
Urine Collection: Place each rat in an individual metabolic cage immediately after dosing.[5] Collect urine at 1, 2, 4, 6, and 24 hours post-administration.
-
Urine Volume Measurement: At each time point, record the total volume of urine excreted by each animal.
-
Urine Sample Preparation: After the final collection at 24 hours, centrifuge the cumulative urine samples to remove any particulate matter.
-
Biochemical Analysis: Analyze the supernatant for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or an ion-selective electrode analyzer.[6][7][8]
Data Presentation
The following tables summarize the expected quantitative data from the experiment.
Table 1: Cumulative Urine Output (ml/kg) in Rats Treated with this compound
| Group | Treatment | 1 hr | 2 hr | 4 hr | 6 hr | 24 hr |
| I | Control (Vehicle) | 1.5 ± 0.3 | 3.2 ± 0.5 | 5.8 ± 0.7 | 8.1 ± 0.9 | 15.5 ± 1.8 |
| II | Furosemide (20 mg/kg) | 8.2 ± 1.1 | 15.5 ± 1.9 | 25.1 ± 2.8 | 30.2 ± 3.1 | 45.3 ± 4.2 |
| III | This compound (10 mg/kg) | 3.5 ± 0.6 | 7.1 ± 0.9 | 12.3 ± 1.4 | 16.8 ± 1.9 | 28.9 ± 2.5 |
| IV | This compound (20 mg/kg) | 4.8 ± 0.8 | 9.9 ± 1.2 | 17.5 ± 2.1 | 22.4 ± 2.5 | 36.7 ± 3.3* |
*Values are presented as Mean ± SEM. *p < 0.05 compared to the control group.
Table 2: Urinary Electrolyte Excretion (mEq/kg/24 hr) in Rats Treated with this compound
| Group | Treatment | Na+ | K+ | Cl- |
| I | Control (Vehicle) | 1.8 ± 0.2 | 1.1 ± 0.1 | 2.5 ± 0.3 |
| II | Furosemide (20 mg/kg) | 8.9 ± 0.9 | 3.5 ± 0.4 | 10.2 ± 1.1 |
| III | This compound (10 mg/kg) | 4.2 ± 0.5 | 2.1 ± 0.2 | 5.1 ± 0.6 |
| IV | This compound (20 mg/kg) | 6.5 ± 0.7 | 2.8 ± 0.3 | 7.9 ± 0.8* |
*Values are presented as Mean ± SEM. *p < 0.05 compared to the control group.
Mandatory Visualizations
Caption: Experimental workflow for the in vivo diuretic activity assay.
Caption: Mechanism of action of this compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Pharmaceutical Composition of Hydrochlorothiazide:β-Cyclo-dextrin: Preparation by Three Different Methods, Physico-Chemical Characterization and In Vivo Diuretic Activity Evaluation [mdpi.com]
- 3. A comparative review on In-vivo and In-vitro screening models for diuretic agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 4. benchchem.com [benchchem.com]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. youtube.com [youtube.com]
- 7. Agreement of Two Different Laboratory Methods Used to Measure Electrolytes - Journal of Laboratory Physicians [jlabphy.org]
- 8. Agreement of Two Different Laboratory Methods Used to Measure Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lupinepublishers.com [lupinepublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
Application Note: Quantification of Benzylhydrochlorothiazide in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Benzylhydrochlorothiazide (BZH) in human plasma. The protocol outlines a straightforward sample preparation procedure using protein precipitation, followed by rapid and selective chromatographic separation and detection. This method is intended for researchers, scientists, and drug development professionals requiring a reliable and reproducible assay for pharmacokinetic studies and other research applications. While specific quantitative data for this compound is not widely published, this protocol is adapted from validated methods for the closely related and structurally similar compound, hydrochlorothiazide (B1673439) (HCTZ).[1][2][3][4][5][6][7][8][9]
Introduction
This compound is a thiazide diuretic and antihypertensive agent.[10] Like other compounds in its class, it primarily acts by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium, chloride, and water.[10][11] Accurate quantification of BZH in plasma is essential for pharmacokinetic profiling, dose-response studies, and overall drug development. LC-MS/MS has become the preferred technique for bioanalytical studies due to its high sensitivity, selectivity, and speed.[4][7][12] This application note provides a detailed protocol for the quantification of BZH in human plasma, based on established methods for similar analytes.
Experimental
Materials and Reagents
-
This compound (BZH) reference standard
-
Stable isotope-labeled internal standard (IS), e.g., this compound-d4
-
LC-MS/MS grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Instrumentation
-
Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)
-
Analytical column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable.
-
Autosampler
-
Nitrogen generator
Sample Preparation
A simple protein precipitation method is recommended for sample preparation.[4][8]
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration. A suggested starting point is 5% B, increasing to 95% B over 2 minutes, holding for 1 minute, and then returning to 5% B for 2 minutes.
-
Column Temperature: 40°C
Mass Spectrometry
The mass spectrometer should be operated in negative electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transitions for BZH and its internal standard would need to be optimized. Based on the structure of this compound (C14H14ClN3O4S2, molecular weight 387.86 g/mol ), hypothetical MRM transitions are provided below. These would need to be confirmed experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound (BZH) | 386.0 | 298.0 |
| This compound-d4 (IS) | 390.0 | 302.0 |
-
Ion Source Parameters:
-
IonSpray Voltage: -4500 V
-
Temperature: 500°C
-
Gas 1 (Nebulizer Gas): 50 psi
-
Gas 2 (Heater Gas): 50 psi
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
-
Method Validation
A full validation of this method should be performed according to regulatory guidelines (e.g., FDA or EMA).[13][14][15] The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the plasma.[13]
-
Linearity: The range of concentrations over which the method is accurate and precise. A typical range for similar compounds is 0.5 to 500 ng/mL.[5][9]
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements. Acceptance criteria are typically within ±15% (±20% at the LLOQ).[13][14]
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of plasma components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).[16]
Quantitative Data Summary (Hypothetical)
The following table summarizes the expected performance of the method based on data from similar assays for hydrochlorothiazide.[5][6][7][9]
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±10% |
| Recovery | > 85% |
Experimental Workflow
References
- 1. Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medwinpublishers.com [medwinpublishers.com]
- 4. agilent.com [agilent.com]
- 5. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
- 8. Determination of hydrochlorothiazide in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpcbs.com [ijpcbs.com]
- 10. This compound|CAS 1824-50-6|High Purity [benchchem.com]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. Sensitive liquid chromatography-tandem mass spectrometry method for quantification of hydrochlorothiazide in human plasma. (2005) | N. V. S. Ramakrishna | 61 Citations [scispace.com]
- 13. wisdomlib.org [wisdomlib.org]
- 14. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
- 16. Development and Validation of Bioanalytical Method for Determination of Telmisartan and Hydrochlorothiazide Using HPTLC in Human Plasma [scirp.org]
Application Notes and Protocols for Utilizing Benzylhydrochlorothiazide in Hypertension Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylhydrochlorothiazide (BHT) is a thiazide diuretic primarily used in the management of hypertension and edema.[1] Like other thiazide diuretics, its principal mechanism of action involves the inhibition of the sodium-chloride symporter in the distal convoluted tubule of the nephron.[1] This action leads to increased excretion of sodium, chloride, and water, resulting in reduced plasma volume, decreased cardiac output, and subsequently, a lowering of blood pressure.[1] Additionally, a mild vasodilatory effect may contribute to its antihypertensive properties.[1]
These application notes provide a comprehensive guide for researchers utilizing this compound in preclinical hypertension research models. While specific quantitative data for BHT in animal models is limited in publicly available literature, the following protocols and data, largely based on the well-studied thiazide diuretic hydrochlorothiazide (B1673439) (HCTZ), offer a robust framework for initiating and conducting rigorous preclinical investigations. Researchers should consider these as a starting point and perform dose-response studies to determine the optimal concentrations for their specific experimental setup.
Mechanism of Action of Thiazide Diuretics
The primary antihypertensive effect of thiazide diuretics is achieved through their action on the kidneys.
-
Inhibition of the Na+/Cl- Cotransporter (NCC): Thiazide diuretics block the NCC in the distal convoluted tubule.
-
Increased Natriuresis and Diuresis: This inhibition prevents the reabsorption of sodium and chloride ions, leading to their increased excretion in the urine, along with water.
-
Reduction in Blood Volume: The diuretic effect reduces plasma volume and cardiac output, contributing to an initial drop in blood pressure.
-
Vasodilatory Effects: Long-term administration is associated with a reduction in peripheral vascular resistance. The exact mechanism is not fully elucidated but may involve the activation of calcium-activated potassium channels in vascular smooth muscle.
Key Signaling Pathways
The primary signaling pathway affected by this compound is related to renal electrolyte handling. Its downstream effects can influence the Renin-Angiotensin-Aldosterone System (RAAS).
Caption: Simplified signaling pathway of this compound.
Experimental Hypertension Models
The choice of animal model is critical for hypertension research. Two commonly used and well-validated rat models are the L-NAME-induced hypertension model and the Spontaneously Hypertensive Rat (SHR) model.
L-NAME-Induced Hypertension Model
This model induces hypertension by inhibiting nitric oxide synthase (NOS), leading to endothelial dysfunction and increased peripheral resistance.
Protocol:
-
Animal Selection: Use male Sprague-Dawley or Wistar rats (8-10 weeks old, 200-250g).
-
Acclimatization: Acclimate rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Hypertension Induction: Administer Nω-nitro-L-arginine methyl ester (L-NAME) at a dose of 40 mg/kg/day in the drinking water for 4-8 weeks to establish sustained hypertension. Prepare the L-NAME solution fresh daily.
-
Grouping: After the induction period, randomly divide the animals into experimental groups (e.g., Vehicle Control, BHT low dose, BHT high dose).
-
Drug Administration: Prepare BHT as a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer BHT or vehicle daily via oral gavage for the desired treatment period (e.g., 4 weeks).
-
Monitoring: Measure systolic and diastolic blood pressure and heart rate at baseline and at regular intervals (e.g., weekly) throughout the study.
Caption: Workflow for L-NAME-induced hypertension studies.
Spontaneously Hypertensive Rat (SHR) Model
The SHR is a genetic model of essential hypertension and is one of the most widely used models in hypertension research.
Protocol:
-
Animal Selection: Use male Spontaneously Hypertensive Rats (SHRs) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls. The age of the animals will depend on the study's objective (e.g., pre-hypertensive or established hypertension phase).
-
Acclimatization: Acclimate rats for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide the SHRs into experimental groups (e.g., SHR Vehicle Control, SHR + BHT low dose, SHR + BHT high dose). Include a WKY control group.
-
Drug Administration: Administer BHT or vehicle daily via oral gavage for the specified duration of the study (e.g., 8 weeks).
-
Monitoring: Monitor blood pressure weekly.
Data Presentation: Quantitative Data Summary
The following tables summarize typical dosages and effects observed in preclinical studies using hydrochlorothiazide (HCTZ), which can serve as a reference for designing studies with this compound. It is imperative to conduct dose-response studies for BHT to establish its specific efficacy and safety profile in the chosen model.
Table 1: Reference Dosages of Hydrochlorothiazide in Rat Models
| Parameter | Spontaneously Hypertensive Rat (SHR) |
| Dose | 10 mg/kg/day |
| Route of Administration | Oral |
| Treatment Duration | 8 weeks |
| Reference | [1] |
Table 2: Exemplary Effects of Hydrochlorothiazide in SHR Model
| Parameter | Control SHR | HCTZ-treated SHR (10 mg/kg/day) |
| Systolic Blood Pressure | Increased | Synergistically reduced with Nebivolol (B1214574) |
| Plasma Angiotensin II | Increased | Increased |
| Plasma Nitric Oxide (NO) | Reduced | Increased with Nebivolol |
| Reference | [1] | [1] |
Experimental Protocols
Blood Pressure Measurement
Accurate blood pressure measurement is fundamental to hypertension research. The two most common methods are tail-cuff plethysmography and radiotelemetry.
Protocol:
-
Acclimatization: Acclimate the rats to the restraining device and the procedure for several days prior to the experiment to minimize stress-induced fluctuations in blood pressure.
-
Procedure:
-
Place the conscious rat in a restrainer.
-
Place a tail-cuff and a pulse sensor on the tail.
-
The cuff is inflated to occlude the tail artery and then slowly deflated.
-
The pressure at which the pulse reappears is recorded as the systolic blood pressure.
-
-
Considerations: This method is non-invasive and allows for repeated measurements. However, it can be stressful for the animals and is primarily used for measuring systolic blood pressure.
Protocol:
-
Surgical Implantation:
-
Anesthetize the rat.
-
Surgically implant a pressure-sensing catheter into the abdominal aorta or carotid artery.
-
Place the telemetry transmitter in the peritoneal cavity or in a subcutaneous pocket.
-
-
Recovery: Allow the animal to recover fully from surgery before starting measurements.
-
Data Acquisition: The telemetry system allows for continuous, long-term monitoring of blood pressure and heart rate in conscious, freely moving animals.
-
Considerations: This is considered the gold standard for blood pressure measurement in rodents as it provides continuous and accurate data without the stress of restraint. However, it is an invasive and more expensive technique.
Biochemical Assays
At the end of the treatment period, blood and tissue samples should be collected for biochemical analysis.
Protocol:
-
Blood Collection: Collect blood via cardiac puncture or from the abdominal aorta into appropriate tubes (e.g., EDTA-coated tubes for plasma).
-
Plasma Separation: Centrifuge the blood to separate the plasma.
-
Biomarker Analysis:
-
Renin-Angiotensin System: Measure plasma renin activity (PRA), angiotensin II, and aldosterone (B195564) levels using commercially available ELISA or radioimmunoassay kits.
-
Electrolytes: Measure plasma sodium, potassium, and chloride levels.
-
Kidney Function: Measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN).
-
Endothelial Function: Measure plasma nitric oxide (NO) levels (as nitrate/nitrite).
-
Histopathological Analysis
Histopathological examination of target organs such as the heart and kidneys is crucial for assessing end-organ damage.
Protocol:
-
Tissue Collection: At the end of the study, euthanize the animals and carefully excise the heart and kidneys.
-
Fixation: Fix the tissues in 10% neutral buffered formalin.
-
Processing: Dehydrate the tissues through a series of graded alcohols and embed them in paraffin.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) using a microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and assessment of cellular injury.
-
Masson's Trichrome: To assess fibrosis (collagen deposition).
-
Periodic acid-Schiff (PAS): For evaluating glomerular and tubular basement membranes in the kidney.
-
-
Microscopic Examination: Examine the stained sections under a light microscope to evaluate for pathological changes such as cardiac hypertrophy, fibrosis, glomerulosclerosis, and tubular injury.
Caption: General workflow for preclinical evaluation of BHT.
Conclusion
This compound holds potential as a research tool in the study of hypertension. The protocols outlined in these application notes, based on established methods for thiazide diuretics, provide a solid foundation for investigating its efficacy and mechanisms of action in preclinical models. It is essential for researchers to perform specific dose-finding studies for BHT and to carefully select and validate their experimental models and measurement techniques to ensure the generation of reliable and reproducible data.
References
Application Notes and Protocols for Cell-Based Assays of Benzylhydrochlorothiazide Ion Channel Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylhydrochlorothiazide (BHT) is a thiazide diuretic primarily utilized in the management of hypertension and edema.[1] Its principal mechanism of action involves the inhibition of the Na+/Cl- cotransporter (NCC), encoded by the SLC12A3 gene, in the distal convoluted tubule of the kidney.[1][2] This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased water excretion and a subsequent reduction in blood pressure.[1] Beyond its well-established role as an NCC inhibitor, the broader effects of BHT on other ion channels are an area of active investigation. Understanding the interaction of BHT with various ion channels is crucial for a comprehensive pharmacological profile and for the development of novel therapeutic strategies with improved specificity and reduced off-target effects.
These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound on its primary target, the Na+/Cl- cotransporter, and provide a framework for investigating its potential effects on other ion channels.
Data Presentation: Quantitative Effects of this compound
While specific quantitative data for this compound across a wide range of ion channels is not extensively available in publicly accessible literature, the primary target remains the Na+/Cl- cotransporter (NCC). The following table summarizes the expected type of data that can be generated using the protocols described herein.
| Compound | Ion Channel/Transporter | Cell Type | Effect | Potency (IC50/EC50) |
| This compound | Na+/Cl- Cotransporter (NCC) | HEK293 (or similar) | Inhibition | To be determined |
| Hypothetical Off-Target | Voltage-gated K+ Channel | CHO (or similar) | Modulation | To be determined |
| Hypothetical Off-Target | Voltage-gated Ca2+ Channel | HEK293 (or similar) | Modulation | To be determined |
Key Experimental Protocols
NCC Inhibition Assay using a Chloride-Sensitive Fluorescent Reporter
This assay measures the inhibition of the Na+/Cl- cotransporter (NCC) by this compound in a cell-based format using a fluorescent indicator. The principle relies on the quenching of a chloride-sensitive yellow fluorescent protein (YFP) upon chloride influx into the cell, which is mediated by NCC.
Materials:
-
HEK293 cell line stably co-expressing human NCC and a membrane-targeted, chloride-sensitive YFP.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), Penicillin/Streptomycin.
-
Poly-D-lysine coated, black-walled, clear-bottom 96-well plates.
-
Chloride-free buffer (in mM): 135 Na-gluconate, 5 K-gluconate, 1 Ca-gluconate, 1 Mg-gluconate, 10 HEPES, pH 7.4.
-
Chloride-containing buffer (in mM): 135 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4.
-
This compound stock solution (in DMSO).
-
Fluorescence plate reader with kinetic read capabilities.
Protocol:
-
Cell Seeding: Seed the stable HEK293-NCC-YFP cells into a 96-well plate at a density of 50,000-100,000 cells per well and culture overnight.
-
Cell Washing: The following day, gently wash the cells twice with 100 µL of chloride-free buffer to remove extracellular chloride.
-
Compound Incubation: Add 90 µL of chloride-free buffer containing the desired concentrations of this compound (and vehicle controls) to the wells. Incubate for 15-30 minutes at room temperature.
-
Assay Initiation: Place the plate in the fluorescence plate reader. Initiate the assay by adding 10 µL of chloride-containing buffer to each well to stimulate NCC-mediated Cl- influx.
-
Data Acquisition: Immediately begin kinetic measurement of YFP fluorescence (Excitation: ~485 nm, Emission: ~525 nm) every 5-10 seconds for 5-10 minutes.
-
Data Analysis:
-
The rate of fluorescence quenching is proportional to NCC activity.
-
Calculate the initial rate of quenching for each concentration of this compound.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the normalized rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for the NCC inhibition chloride flux assay.
Whole-Cell Patch-Clamp Electrophysiology for Off-Target Ion Channel Analysis
To investigate the potential effects of this compound on other ion channels (e.g., voltage-gated potassium or calcium channels), the gold-standard patch-clamp technique can be employed.[3][4] This method allows for the direct measurement of ion channel currents.
Materials:
-
A suitable cell line expressing the ion channel of interest (e.g., CHO or HEK293 cells).
-
Glass coverslips for cell culture.
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).
-
Borosilicate glass capillaries for pipette fabrication.
-
Intracellular (pipette) solution (composition depends on the channel being studied).
-
Extracellular (bath) solution (composition depends on the channel being studied).
-
This compound stock solution.
-
Perfusion system.
Protocol:
-
Cell Preparation: Plate cells expressing the target ion channel onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Recording Chamber: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell recording configuration. Allow the cell to dialyze with the pipette solution for a few minutes.
-
Baseline Recording: Apply a voltage protocol appropriate for activating the ion channel of interest and record the baseline currents.
-
Compound Application: Perfuse the cell with the extracellular solution containing the desired concentration of this compound.
-
Effect Recording: Once the drug effect has stabilized, apply the same voltage protocol to record the currents in the presence of the compound.
-
Washout: Perfuse the cell with the drug-free extracellular solution to test for the reversibility of the effect.
-
Data Analysis:
-
Measure the current amplitude and kinetics before, during, and after drug application.
-
Construct current-voltage (I-V) relationship plots.
-
To determine potency, apply a range of concentrations and construct a concentration-response curve to calculate the IC50 or EC50 value.
-
Caption: Simplified signaling pathway of NCC regulation and inhibition by this compound.[5][6][7]
Automated Patch-Clamp Systems
For higher throughput screening of this compound against a panel of ion channels, automated patch-clamp (APC) systems are a valuable tool.[3][4][8] These platforms automate the entire patch-clamp process, allowing for the rapid testing of multiple compounds and concentrations. The general principles of whole-cell voltage-clamp are the same as for manual patch-clamp, but the use of planar patch-chip technology enables parallel recordings from numerous cells.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the ion channel activity of this compound. The primary focus should be on its well-established inhibitory effect on the Na+/Cl- cotransporter, for which the fluorescent chloride flux assay is a suitable medium-to-high throughput method. For detailed mechanistic studies and to explore potential off-target effects on other ion channels, manual and automated patch-clamp electrophysiology remain the methods of choice. A thorough characterization of this compound's ion channel interaction profile will contribute to a deeper understanding of its therapeutic effects and potential side-effect liabilities.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An anti-apoptotic HEK293 cell line provides a robust and high titer platform for transient protein expression in bioreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion Channels as a Potential Target in Pharmaceutical Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Physiology of the Thiazide-sensitive Sodium Chloride Cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Activation of the Thiazide-Sensitive Sodium-Chloride Cotransporter by Beta3-Adrenoreceptor in the Distal Convoluted Tubule [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Renal Ion Transport Mechanisms with Benzylhydrochlorothiazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Benzylhydrochlorothiazide (BHT) as a tool for investigating renal ion transport mechanisms. This document outlines the mechanism of action of BHT, presents relevant quantitative data for the thiazide class of diuretics, and offers detailed protocols for in vitro and in vivo experimental models.
Introduction to this compound
This compound is a diuretic and antihypertensive agent belonging to the thiazide class of drugs.[1] Its primary pharmacological effect is the inhibition of the sodium-chloride cotransporter (NCC), also known as SLC12A3, located in the apical membrane of the distal convoluted tubule (DCT) in the kidney.[1][2] By blocking NCC, BHT prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[2] This leads to an increase in the excretion of sodium, chloride, and water (diuresis), which in turn reduces extracellular fluid volume, plasma volume, and cardiac output, ultimately lowering blood pressure.[2] Due to its specific mechanism of action, BHT is a valuable research tool for elucidating the physiology and pharmacology of the NCC and its role in renal ion handling and blood pressure regulation.[1]
Mechanism of Action
This compound, like other thiazide diuretics, exerts its effect by directly interacting with the NCC protein. Structural and functional studies on thiazides have revealed a detailed inhibitory mechanism:
-
Competitive Inhibition: Thiazide diuretics compete with chloride ions for binding to the NCC.[3]
-
Conformational Locking: By binding to the transporter, thiazides stabilize it in an outward-facing conformation, preventing the conformational changes necessary for ion translocation across the cell membrane.[3]
The inhibition of NCC by BHT leads to a cascade of physiological effects, including natriuresis, diuresis, and a mild vasodilatory effect.[2]
Data Presentation
While specific quantitative data for this compound's interaction with the NCC is not widely available in publicly accessible literature, the following table summarizes representative data for other well-studied thiazide diuretics. This information can serve as a valuable reference for designing experiments with BHT, as the compounds share a common mechanism of action.
| Diuretic | Parameter | Value | Species/System | Reference |
| Hydrochlorothiazide | Estimated dose for 10 mmHg SBP reduction | 26.4 mg | Human | [4][5] |
| Estimated dose for 0.4 mmol/L K+ reduction | 40.5 mg | Human | [6] | |
| Chlorthalidone | Estimated dose for 10 mmHg SBP reduction | 8.6 mg | Human | [4][5] |
| Estimated dose for 0.4 mmol/L K+ reduction | 11.9 mg | Human | [6] | |
| Bendroflumethiazide | Estimated dose for 10 mmHg SBP reduction | 1.4 mg | Human | [5][6] |
| Estimated dose for 0.4 mmol/L K+ reduction | 4.2 mg | Human | [6] |
Mandatory Visualizations
References
- 1. This compound|CAS 1824-50-6|High Purity [benchchem.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrochlorothiazide (HCTZ) is not the most useful nor versatile thiazide diuretic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determining the Relative Antihypertensive Potency and Relative Cardiovascular Risk Reduction Associated With Different Thiazide and Thiazide‐Type Diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Meta-Analysis of Dose-Response Relationships for Hydrochlorothiazide, Chlorthalidone, and Bendroflumethiazide on Blood Pressure, Serum Potassium, and Urate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Solubility of Benzylhydrochlorothiazide in Various Solvents
Abstract
This document provides a detailed protocol for determining the solubility of Benzylhydrochlorothiazide in various organic and aqueous solvents. The thermodynamic solubility is a critical physicochemical parameter in drug development, influencing formulation design, bioavailability, and overall efficacy. The recommended methodology is the Shake-Flask method, a widely recognized and reliable technique for solubility measurement.[1] This protocol outlines the necessary materials, equipment, and a step-by-step procedure for sample preparation, equilibration, and quantitative analysis using High-Performance Liquid Chromatography (HPLC). Additionally, this document includes a template for data presentation and visualizations to illustrate the experimental workflow and factors influencing solubility. It is important to note that quantitative solubility data for this compound is not extensively available in public literature; therefore, this protocol provides a robust framework for its experimental determination.
Introduction
This compound is a thiazide diuretic utilized for its antihypertensive properties.[2] A thorough understanding of its solubility in a range of pharmaceutically relevant solvents is paramount for the development of stable and effective dosage forms. Solubility data informs the selection of appropriate solvent systems for formulation, purification, and analytical method development. Factors such as the chemical structure of the solute, the physicochemical properties of the solvent, temperature, and pH all play a significant role in the dissolution process.
This application note details a standardized protocol for the determination of this compound's equilibrium solubility. The Shake-Flask method, considered the "gold standard" for solubility measurement, will be employed.[1] This method involves suspending an excess amount of the solid drug in the solvent of interest and agitating the mixture until equilibrium is achieved. The concentration of the dissolved drug in the supernatant is then determined using a suitable analytical technique, such as HPLC.
Materials and Equipment
2.1. Materials
-
This compound (analytical standard, >98% purity)
-
Solvents (HPLC grade or equivalent):
-
Ethanol
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Ethyl Acetate
-
Acetone
-
Acetonitrile
-
Purified Water
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.4
-
HPLC mobile phase reagents (e.g., methanol, water, phosphoric acid)
-
Syringe filters (0.22 µm, compatible with the solvents used)
2.2. Equipment
-
Analytical balance (± 0.01 mg)
-
Orbital shaker with temperature control
-
Centrifuge
-
Vortex mixer
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
HPLC column (e.g., C18 reverse-phase, 4.6 x 150 mm, 5 µm)
-
Glass vials with screw caps (B75204) (e.g., 10 mL)
-
Volumetric flasks and pipettes
-
pH meter
Experimental Protocols
3.1. Preparation of Saturated Solutions (Shake-Flask Method)
-
Accurately weigh an excess amount of this compound (e.g., 20-30 mg) and transfer it into a glass vial. The exact amount should be recorded. The presence of undissolved solid at the end of the experiment is crucial.
-
Add a known volume (e.g., 5 mL) of the selected solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).
-
Equilibrate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
3.2. Sample Preparation for Analysis
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles. This step should be performed quickly to avoid temperature changes that could affect solubility.
-
Dilute the filtered supernatant with the appropriate solvent (usually the mobile phase) to a concentration within the calibration range of the HPLC method. The dilution factor must be accurately recorded.
3.3. HPLC Analysis
An HPLC method should be developed and validated for the quantification of this compound. Based on methods for the related compound hydrochlorothiazide, the following parameters can be used as a starting point:
-
HPLC Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of methanol and a buffer solution (e.g., 25mM potassium phosphate monobasic, adjusted to pH 2.9 with phosphoric acid) in a ratio of approximately 60:40 (v/v).[3] The exact ratio should be optimized for optimal peak shape and retention time.
-
Detection Wavelength: 273 nm[3]
-
Injection Volume: 10 µL[3]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
A calibration curve should be prepared using standard solutions of this compound of known concentrations.
3.4. Calculation of Solubility
The concentration of this compound in the diluted sample is determined from the calibration curve. The solubility (S) is then calculated using the following formula:
S (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution Factor
To express the solubility in mol/L, the following conversion is used:
S (mol/L) = (S (mg/mL) / Molecular Weight of this compound) x 1000
The molecular weight of this compound (C₁₄H₁₄ClN₃O₄S₂) is 387.86 g/mol .
Data Presentation
The experimentally determined solubility data for this compound in various solvents should be summarized in a clear and structured table.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | Data to be determined | Data to be determined |
| Ethanol | 25 | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined |
| Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined |
| Acetone | 25 | Data to be determined | Data to be determined |
| Acetonitrile | 25 | Data to be determined | Data to be determined |
| Purified Water | 25 | Data to be determined | Data to be determined |
| PBS (pH 7.4) | 37 | Data to be determined | Data to be determined |
Note: The above table is a template. The actual data needs to be generated by following the experimental protocol outlined in this document.
Mandatory Visualizations
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Key factors influencing the solubility of a pharmaceutical compound.
Conclusion
The protocol described in this application note provides a comprehensive and reliable method for determining the solubility of this compound in a variety of solvents. The generation of accurate solubility data is a crucial step in the pre-formulation and formulation development of this active pharmaceutical ingredient. By following this standardized shake-flask protocol coupled with HPLC analysis, researchers and scientists can obtain consistent and reproducible results, facilitating informed decisions in the drug development process. The provided templates and diagrams serve as a guide for systematic data collection and presentation.
References
Application of Benzylhydrochlorothiazide in Preclinical Edema Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylhydrochlorothiazide (BHT) is a thiazide diuretic primarily utilized for the management of hypertension and edema.[1] Its mechanism of action is analogous to other thiazide diuretics, involving the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the nephron.[2] This inhibition leads to increased excretion of sodium, chloride, and water, thereby reducing extracellular fluid volume and alleviating edema.[2]
These application notes provide a comprehensive overview of the preclinical evaluation of this compound and similar thiazide diuretics in established edema models. Due to the limited availability of direct preclinical data for this compound, data from its close analog, hydrochlorothiazide (B1673439) (HCTZ), is used as a surrogate to provide expected outcomes and guide experimental design. This document offers detailed protocols for inducing and assessing edema, as well as for evaluating the diuretic and saluretic properties of test compounds.
Mechanism of Action of Thiazide Diuretics
Thiazide diuretics, including this compound, exert their therapeutic effect by targeting the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney. By blocking this transporter, they prevent the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. This leads to an increase in the osmotic pressure within the tubule, causing more water to be retained and subsequently excreted as urine.
Caption: Mechanism of action of this compound.
Preclinical Edema Models
Several well-established animal models can be employed to evaluate the anti-edema effects of this compound. These models mimic different aspects of inflammation-induced edema.
Carrageenan-Induced Paw Edema Model
This is a widely used and reproducible model of acute inflammation and edema.[3][4][5] Injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a biphasic inflammatory response, with the initial phase mediated by histamine (B1213489) and serotonin, followed by a later phase characterized by the release of prostaglandins (B1171923) and other inflammatory mediators.[3]
Croton Oil-Induced Ear Edema Model
Topical application of croton oil, a potent inflammatory agent, induces a localized inflammatory response and edema in the ear of a mouse or rat.[6][7][8] This model is particularly useful for evaluating the efficacy of topically or systemically administered anti-inflammatory and anti-edema agents.
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-edema effect of this compound in an acute inflammation model.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
This compound (BHT)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Positive control: Indomethacin (B1671933) (5 mg/kg)[11]
-
1% w/v Carrageenan solution in sterile saline
-
Plethysmometer or digital calipers
-
Animal balance
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups (n=6-8 per group): Vehicle control, BHT (multiple dose levels), and Positive control.
-
Administer the vehicle, BHT, or indomethacin orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[4][11]
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[11]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[11]
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Protocol 2: Croton Oil-Induced Ear Edema in Mice or Rats
Objective: To assess the anti-edema activity of this compound against topically induced inflammation.
Materials:
-
Male Swiss albino mice (20-25 g) or Wistar rats (70-100 g)
-
This compound (BHT)
-
Vehicle (e.g., acetone)
-
Positive control: Dexamethasone (0.08 mg/ear)[6]
-
Croton oil solution (e.g., 4 parts croton oil, 10 parts ethanol, 20 parts pyridine, 66 parts ethyl ether for rats)[8]
-
Micrometer or punch biopsy tool and analytical balance
Procedure:
-
Divide the animals into groups (n=6-8 per group): Vehicle control, BHT (multiple dose levels), and Positive control.
-
Apply the test compound (BHT or vehicle) topically to the inner and outer surfaces of the right ear 15-30 minutes before the croton oil application.[6]
-
Apply a standardized volume (e.g., 20 µL) of the croton oil solution to the right ear of each animal. The left ear remains untreated.[6][8]
-
After a set time (e.g., 6 hours), sacrifice the animals.[6]
-
Measure the thickness of both ears using a micrometer or take a standard-sized punch biopsy from both ears and weigh them.
-
The difference in thickness or weight between the right and left ears is a measure of the edema.
-
Calculate the percentage inhibition of edema for each group.
Protocol 3: Evaluation of Diuretic and Saluretic Activity in Rats (Modified Lipschitz Test)
Objective: To quantify the effect of this compound on urine output and electrolyte excretion.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound (BHT)
-
Vehicle (e.g., 0.9% saline)
-
Standard diuretic: Furosemide or Hydrochlorothiazide (e.g., 10 mg/kg)[10]
-
Metabolic cages
-
Graduated cylinders for urine collection
-
Flame photometer or ion-selective electrodes for electrolyte analysis
Procedure:
-
Fast the rats for 15-18 hours with free access to water.[12]
-
Divide the animals into groups (n=6 per group): Vehicle control, BHT (multiple dose levels), and Standard diuretic.[12]
-
Administer an oral water load (e.g., 25 mL/kg of 0.9% saline).
-
Immediately after the water load, administer the vehicle, BHT, or standard diuretic orally.
-
Place each rat in an individual metabolic cage.
-
Collect urine at specified time intervals (e.g., every hour for 5 hours and a cumulative collection at 24 hours).[12]
-
Measure the total volume of urine for each rat.
-
Analyze the urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations.
-
Calculate the total excretion of each electrolyte.
Caption: Logical workflow for a dose-response study.
Data Presentation
Quantitative data from preclinical studies should be summarized in clear and concise tables to facilitate comparison between different treatment groups.
Table 1: Effect of Hydrochlorothiazide on Urine Volume and Electrolyte Excretion in Wistar Rats
| Treatment Group (Dose) | Urine Volume (mL/100g/5h) | Na+ Excretion (mEq/L) | K+ Excretion (mEq/L) | Cl- Excretion (mEq/L) |
| Control (Vehicle) | 0.85 ± 0.08 | 110.2 ± 3.5 | 35.6 ± 2.1 | 125.8 ± 4.2 |
| Hydrochlorothiazide (10 mg/kg) | 1.52 ± 0.12 | 145.8 ± 5.1 | 48.2 ± 2.9* | 160.4 ± 6.3 |
| Furosemide (20 mg/kg) | 2.15 ± 0.15 | 168.4 ± 6.8 | 55.1 ± 3.4 | 185.7 ± 7.1*** |
Data are presented as Mean ± SEM. Data are hypothetical and based on expected outcomes from literature.[10][12] *p<0.05, **p<0.01, ***p<0.001 compared to control.
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats (Hypothetical Data)
| Treatment Group (Dose) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Control (Vehicle) | 1.25 ± 0.10 | - |
| BHT (5 mg/kg) | 0.95 ± 0.08* | 24.0 |
| BHT (10 mg/kg) | 0.72 ± 0.06** | 42.4 |
| BHT (20 mg/kg) | 0.55 ± 0.05 | 56.0 |
| Indomethacin (5 mg/kg) | 0.48 ± 0.04 | 61.6 |
Data are presented as Mean ± SEM. Data are hypothetical. *p<0.05, **p<0.01, ***p<0.001 compared to control.
Conclusion
The preclinical evaluation of this compound in edema models is crucial for understanding its therapeutic potential. The protocols and data presentation formats outlined in these application notes provide a framework for conducting robust and reproducible studies. While direct preclinical data for BHT is limited, the information available for the closely related compound, hydrochlorothiazide, serves as a valuable reference for experimental design and interpretation of results. Further studies are warranted to establish the specific dose-response relationship and efficacy of this compound in various preclinical edema models.
References
- 1. The effect of chronic hydrochlorothiazide administration on renal function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. inotiv.com [inotiv.com]
- 5. Carrageenan-induced rat paw edema model: Significance and symbolism [wisdomlib.org]
- 6. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 8. asianjpr.com [asianjpr.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. njppp.com [njppp.com]
Application Notes and Protocols for the Analytical Profiling of Benzylhydrochlorothiazide Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylhydrochlorothiazide is a thiazide diuretic, structurally related to hydrochlorothiazide (B1673439), used in the management of hypertension. The control of impurities in active pharmaceutical ingredients (APIs) like this compound is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. This document provides detailed application notes and protocols for the impurity profiling of this compound.
Given the limited publicly available information specific to this compound impurity profiling, the methodologies presented here are largely adapted from established and validated methods for Hydrochlorothiazide (HCTZ). Due to the structural similarity, it is anticipated that the impurity profile and analytical behavior of this compound will be comparable to that of HCTZ. These protocols should serve as a comprehensive starting point for method development and validation activities in your laboratory.
Overview of Analytical Strategies for Impurity Profiling
Impurity profiling of this compound involves a multi-faceted approach to detect, identify, and quantify impurities. The core of this strategy is the use of high-performance liquid chromatography (HPLC) with UV detection for quantitative analysis and liquid chromatography-mass spectrometry (LC-MS) for identification and structural elucidation of impurities. Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
Workflow for this compound Impurity Profiling
Caption: A general workflow for the impurity profiling of this compound.
Forced Degradation Studies
Forced degradation studies are critical for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.[1][2][3][4][5] These studies involve subjecting the drug substance to stress conditions more severe than those used in accelerated stability testing.
Experimental Protocol for Forced Degradation
-
Acid Hydrolysis : Dissolve this compound in 0.1 M HCl and reflux for 8 hours.[5]
-
Base Hydrolysis : Dissolve this compound in 0.1 M NaOH and reflux for 8 hours.[5]
-
Oxidative Degradation : Treat this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.[1]
-
Thermal Degradation : Expose solid this compound to dry heat at 70°C for 48 hours.
-
Photolytic Degradation : Expose solid this compound to UV light (254 nm) and fluorescent light in a photostability chamber.
Samples from each stress condition should be diluted to a suitable concentration and analyzed by HPLC and LC-MS.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
A stability-indicating HPLC method is essential for separating this compound from its process-related impurities and degradation products. The following method is a starting point and may require optimization.
Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 272 nm |
| Injection Volume | 10 µL |
Method Validation Parameters (as per ICH Q2(R1))
The developed HPLC method must be validated to ensure it is suitable for its intended purpose. Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to resolve this compound from its impurities and degradants. Peak purity analysis should be performed. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Accuracy | % Recovery should be between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). |
Hypothetical Quantitative Data for this compound and its Impurities
The following table presents hypothetical data based on typical performance of similar HPLC methods. This should be replaced with experimental data upon method validation.
| Compound | Retention Time (min) (Approx.) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 15.0 | 0.05 | 0.15 |
| Impurity A (Process-related) | 8.5 | 0.03 | 0.10 |
| Impurity B (Degradant) | 12.2 | 0.04 | 0.12 |
| Impurity C (Benzyl-dimer) | 22.1 | 0.06 | 0.18 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful technique for the identification and structural elucidation of unknown impurities. The coupling of liquid chromatography with mass spectrometry provides retention time data and mass-to-charge ratio (m/z) information, which aids in determining the molecular weight and fragmentation pattern of impurities.
Proposed LC-MS Method Parameters
| Parameter | Recommended Condition |
| LC System | UPLC/HPLC system |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Similar to HPLC method, adjusted for UPLC |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| MS Detector | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Scan Range | m/z 100 - 1000 |
Logical Relationship of Analytical Techniques for Impurity Characterization
Caption: The logical progression of analytical techniques for impurity identification.
Potential Impurities of this compound
Based on the known impurities of HCTZ, the following are potential process-related and degradation impurities for this compound.
-
Process-Related Impurities:
-
Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic route.
-
By-products: Compounds formed from side reactions during synthesis. A potential by-product could be an analog of Chlorothiazide, which is an oxidation product of HCTZ.
-
Benzyl-dimer Impurity: Analogous to the HCTZ dimer impurity, this could be formed by the reaction of two this compound molecules.[6][7]
-
-
Degradation Products:
-
Hydrolytic Degradants: Degradation in acidic or basic conditions could lead to the opening of the thiadiazine ring. A likely degradation product is 4-amino-6-chloro-1,3-benzenedisulfonamide.[8]
-
Oxidative Degradants: Oxidation may lead to the formation of related substances with modified functional groups.
-
Photolytic Degradants: Exposure to light may cause transformations in the molecule.
-
Summary and Conclusion
The impurity profiling of this compound is a crucial step in ensuring its quality, safety, and efficacy. This document provides a comprehensive framework of application notes and protocols based on established methods for the closely related compound, Hydrochlorothiazide. The successful implementation of these analytical techniques, including forced degradation studies, HPLC-UV for quantification, and LC-MS for identification, will enable the thorough characterization of the impurity profile of this compound. It is imperative that the proposed methods are fully validated in accordance with ICH guidelines to ensure reliable and accurate results.
References
- 1. ijisrt.com [ijisrt.com]
- 2. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. biomedres.us [biomedres.us]
- 5. asianjpr.com [asianjpr.com]
- 6. Purification and identification of an impurity in bulk hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Benzylhydrochlorothiazide
Disclaimer: Limited direct experimental data is publicly available for the solubility enhancement of Benzylhydrochlorothiazide. The following troubleshooting guides and FAQs are primarily based on established techniques successfully applied to Hydrochlorothiazide (HCTZ), a structurally similar and well-studied thiazide diuretic. These methodologies provide a strong starting point for developing formulations for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound, and why is it a concern?
Q2: What are the primary strategies for improving the aqueous solubility of poorly soluble drugs like this compound?
A2: Several established techniques can be employed to enhance the solubility of poorly water-soluble drugs. For thiazide derivatives like HCTZ, the most successful approaches include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance wettability and dissolution.[5][6]
-
Complexation with Cyclodextrins: Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin (B1172386) can significantly increase its apparent solubility.[1][7]
-
Liquisolid Technique: This method involves dissolving the drug in a non-volatile solvent and then adsorbing the solution onto a carrier powder to create a dry, free-flowing system with enhanced dissolution characteristics.[3][5]
-
Nanotechnology: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a higher dissolution rate.[2]
Q3: How do I choose the most suitable solubility enhancement technique for my experiment?
A3: The choice of technique depends on several factors, including the physicochemical properties of this compound, the desired dosage form, and the required level of solubility improvement. A preliminary screening of different methods is often recommended. For instance, solid dispersions are effective for creating amorphous forms of the drug, while cyclodextrin complexation is a good choice for achieving significant solubility enhancement in liquid formulations.[1][5]
Q4: Are there any potential stability issues I should be aware of when using these techniques?
A4: Yes, particularly with amorphous solid dispersions. The amorphous state is thermodynamically unstable and can revert to a more stable, less soluble crystalline form over time, especially in the presence of heat or humidity.[6] It is crucial to include stabilizing polymers and conduct long-term stability studies under various conditions.
Troubleshooting Guides
Issue 1: Low drug loading is achieved with solid dispersions.
-
Possible Cause: The drug and polymer may have poor miscibility.
-
Troubleshooting Steps:
-
Screen different polymers: Experiment with various hydrophilic polymers such as PVP K30, HPMC, or PEG 6000, as their compatibility with the drug can vary.
-
Optimize the drug-to-polymer ratio: Systematically vary the ratio to find the optimal balance between drug loading and the stability of the amorphous dispersion.
-
Use a combination of polymers: Sometimes, a blend of polymers can improve miscibility and drug loading.
-
Employ a different solvent system: The choice of solvent used in the solvent evaporation method can influence drug-polymer interactions.
-
Issue 2: The formed cyclodextrin complex shows limited solubility improvement.
-
Possible Cause: The stoichiometry of the complex may not be optimal, or the chosen cyclodextrin may not be the most suitable.
-
Troubleshooting Steps:
-
Conduct phase solubility studies: This will help determine the binding constant and the optimal drug-to-cyclodextrin molar ratio.[7]
-
Test different types of cyclodextrins: Besides β-cyclodextrin, consider derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), which often exhibit higher aqueous solubility and complexation efficiency.
-
Optimize the preparation method: Techniques like kneading, co-evaporation, or freeze-drying can yield complexes with different characteristics.
-
Issue 3: The liquisolid formulation is not free-flowing.
-
Possible Cause: The liquid load factor is too high, or the carrier and coating materials are not appropriate.
-
Troubleshooting Steps:
-
Determine the optimal liquid load factor: This involves calculating the maximum amount of liquid that the carrier material can retain while maintaining good flow properties.
-
Select appropriate carrier and coating materials: Microcrystalline cellulose (B213188) is a commonly used carrier, and colloidal silicon dioxide (Aerosil 200) is an effective coating material.[3][5]
-
Adjust the ratio of carrier to coating material: A higher proportion of coating material can improve the flowability of the powder mixture.
-
Quantitative Data Summary
The following tables summarize quantitative data on the solubility enhancement of Hydrochlorothiazide (HCTZ), which can serve as a valuable reference for experiments with this compound.
Table 1: Solubility of HCTZ in Different Non-Volatile Solvents [3]
| Solvent System | Solubility (mg/mL) |
| Water (reported) | 0.70 |
| Polyethylene Glycol 400 (PEG-400) | 2.53 |
| PEG-400:Water (3:1) | 6.50 |
Table 2: Enhancement of HCTZ Solubility using Solid Dispersions with Different Polymers (Drug:Polymer Ratio 1:5)
| Polymer | Drug Release at 5 min | Enhancement in Permeability |
| HPMC E 15 | 98% | ~10-fold |
| PVP K30 | 66.3% | ~2.5-fold |
Table 3: Solubility Enhancement of HCTZ via Nanoparticle Formation [2]
| Formulation | Dissolved Amount (µg/mL) | Fold Increase in Solubility |
| Bulk HCTZ | 16.6 | - |
| HCTZ Nanoparticles | 107.9 | 6.5 |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve a specific ratio of this compound and a hydrophilic polymer (e.g., HPMC E15 or PVP K30) in a suitable solvent like ethanol.
-
Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Drying: Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Sieving: Pulverize the dried solid dispersion and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Analyze the solid dispersion for drug content, dissolution rate, and physical state (amorphous or crystalline) using techniques like DSC and XRD.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading
-
Mixing: Mix this compound and β-cyclodextrin (in a predetermined molar ratio) in a mortar.
-
Kneading: Add a small amount of a water-alcohol mixture and knead the paste for a specified time (e.g., 45-60 minutes).
-
Drying: Dry the resulting product at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Sieving: Pulverize the dried complex and pass it through a sieve.
-
Characterization: Evaluate the complex for solubility, dissolution, and evidence of inclusion complex formation using methods like FT-IR and DSC.
Visualizations
Caption: Workflow for Solid Dispersion Preparation and Characterization.
Caption: Strategies to Improve Bioavailability of Poorly Soluble Drugs.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enhancement of dissolution rate of class II drugs (Hydrochlorothiazide); a comparative study of the two novel approaches; solid dispersion and liqui-solid techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 5. lookchem.com [lookchem.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. ijirt.org [ijirt.org]
Technical Support Center: Overcoming Benzylhydrochlorothiazide Degradation During Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Benzylhydrochlorothiazide (BHCT) during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BHCT) and why is its degradation a concern during analysis?
This compound is a thiazide diuretic. Degradation of BHCT during analysis can lead to inaccurate quantification of the active pharmaceutical ingredient (API), potentially underestimating its potency and leading to the reporting of incorrect impurity profiles. Understanding and controlling this degradation is crucial for accurate analytical results and ensuring drug quality and stability.
Q2: What are the primary degradation pathways for the hydrochlorothiazide (B1673439) moiety in BHCT?
The hydrochlorothiazide portion of BHCT is susceptible to degradation under several conditions. The primary degradation pathway involves hydrolysis of the 3,4-dihydro-2H-1,2,4-benzothiadiazine ring system. This can occur under both acidic and basic conditions.[1] The main degradation products are 4-amino-6-chloro-1,3-benzenedisulfonamide (B194629) (DSA) and chlorothiazide.[1][2] Photolytic degradation can also occur.[3]
Q3: How does the benzyl (B1604629) group in BHCT affect its stability?
The benzyl group is generally stable under acidic and basic conditions. However, it can be susceptible to oxidation. Therefore, during forced degradation studies or analysis, oxidative conditions could potentially lead to degradation products involving the benzyl moiety, in addition to the degradation of the hydrochlorothiazide core.
Q4: What are the initial signs of BHCT degradation in my HPLC chromatogram?
Initial signs of degradation in an HPLC chromatogram include the appearance of new peaks, typically at earlier retention times than the parent BHCT peak, as degradation products are often more polar. You may also observe a decrease in the peak area of the BHCT peak over time or with sample treatment, and a corresponding increase in the area of the new peaks. A poor mass balance, where the sum of the areas of the parent peak and all degradation peaks is less than the initial area of the parent peak, can also indicate degradation.
Q5: How can I prevent BHCT degradation during sample preparation and analysis?
To minimize degradation, it is recommended to:
-
Control pH: Prepare samples in a neutral or slightly acidic buffer if possible, as both strong acids and bases can cause hydrolysis.[3]
-
Protect from Light: Store samples and standards in amber vials or protect them from light to prevent photolytic degradation.[3]
-
Control Temperature: Keep samples at a controlled, cool temperature. Avoid prolonged exposure to high temperatures.
-
Use Fresh Samples: Analyze samples as soon as possible after preparation.
-
Degas Solvents: Use degassed mobile phases to prevent oxidative degradation, especially if the method involves elevated temperatures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Appearance of Unexpected Peaks in the Chromatogram
-
Possible Cause 1: Hydrolytic Degradation.
-
Troubleshooting:
-
Verify the pH of your sample and mobile phase. Both acidic and basic conditions can accelerate the hydrolysis of the thiazide ring.[3]
-
If possible, adjust the sample diluent to a more neutral pH.
-
Reduce the time between sample preparation and injection.
-
Consider using a lower column temperature during analysis.
-
-
-
Possible Cause 2: Oxidative Degradation.
-
Troubleshooting:
-
Ensure your mobile phase is properly degassed.
-
Avoid using solvents that may contain peroxides.
-
If oxidative degradation is suspected, prepare a sample and intentionally sparge it with an inert gas (like nitrogen) and compare the chromatogram to a sample exposed to air.
-
-
-
Possible Cause 3: Photodegradation.
-
Troubleshooting:
-
Protect your samples and standards from light by using amber vials or covering them with aluminum foil.[3]
-
Minimize the exposure of the sample in the autosampler to light.
-
-
Issue 2: Poor Peak Shape for this compound
-
Possible Cause 1: Interaction with Column Silanols.
-
Troubleshooting:
-
Ensure the pH of the mobile phase is appropriate for the column. A pH between 3 and 7 is generally suitable for C18 columns.
-
Consider using a mobile phase with a different buffer or a lower pH to suppress the ionization of silanol (B1196071) groups.
-
Use a high-purity, end-capped HPLC column.
-
-
-
Possible Cause 2: Column Overload.
-
Troubleshooting:
-
Reduce the concentration of the sample being injected.
-
Decrease the injection volume.
-
-
Issue 3: Inconsistent Retention Times
-
Possible Cause 1: Mobile Phase Inconsistency.
-
Troubleshooting:
-
Ensure the mobile phase is prepared fresh and consistently for each run.
-
Premix the mobile phase components to avoid gradient inconsistencies from the pump.
-
Properly degas the mobile phase.
-
-
-
Possible Cause 2: Column Temperature Fluctuations.
-
Troubleshooting:
-
Use a column oven to maintain a constant and consistent column temperature.
-
-
Data Presentation
Table 1: Summary of Hydrochlorothiazide Degradation under Forced Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Hydrochlorothiazide | Primary Degradation Products |
| Acid Hydrolysis | 1 M HCl | 4 hours | 60°C | 8.98%[4] | 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA) |
| Base Hydrolysis | 1 M NaOH | 4 hours | 60°C | 4.39%[4] | 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA) |
| Oxidative | 30% H₂O₂ | 4 hours | 60°C | 36.13%[4] | Oxidized degradants |
| Thermal | Dry Heat | 48 hours | 60°C | 14.21%[4] | DSA, Chlorothiazide |
| Photolytic | UV Light | 48 hours | Ambient | 13.48%[4] | DSA, Chlorothiazide |
Note: Data is for Hydrochlorothiazide and is indicative of the potential degradation of the thiazide moiety in this compound.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This method is adapted from established methods for hydrochlorothiazide and is designed to separate BHCT from its primary degradation products.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and transfer an appropriate amount of BHCT sample into a volumetric flask.
-
Dissolve and dilute to the desired concentration (e.g., 100 µg/mL) with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Forced Degradation Studies for this compound
-
General Procedure:
-
Prepare a stock solution of BHCT (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
For each stress condition, mix the stock solution with the stressor as described below.
-
After the specified duration, neutralize the solution if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl and heat at 60°C for 4 hours.[4]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH and heat at 60°C for 4 hours.[4]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂ and keep at 60°C for 4 hours.[4]
-
Thermal Degradation: Store the solid drug substance at 60°C for 48 hours.[4]
-
Photolytic Degradation: Expose a solution of the drug to UV light for 48 hours.[4]
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for BHCT analysis.
References
- 1. Determination of Hydrochlorothiazide and Two Major Degradation Products by Stability Indicating High Performance Liquid Chromatography | Bentham Science [eurekaselect.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
Troubleshooting low yield in Benzylhydrochlorothiazide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzylhydrochlorothiazide. The following information is intended to help troubleshoot low yields and other common issues encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is resulting in a very low yield. What are the primary factors that could be responsible?
Low yields in the synthesis of this compound can often be attributed to several critical factors:
-
Purity of Starting Materials: The purity of the reactants, 5-chloro-2,4-disulfamoylaniline and benzaldehyde (B42025), is crucial. Impurities in the benzaldehyde, such as benzoic acid or benzyl (B1604629) alcohol, can lead to unwanted side reactions.
-
Reaction Conditions: The condensation and subsequent cyclization are sensitive to reaction conditions. Suboptimal temperature, reaction time, or inefficient removal of water can significantly hinder the reaction's progress.
-
Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient heating, a short reaction time, or the reversible nature of the initial condensation step.
-
Side Reactions: A number of side reactions can compete with the desired product formation, consuming starting materials and generating impurities that complicate purification.
-
Product Isolation and Purification: Loss of product during workup and purification is a common cause of reduced yield. The choice of solvents for extraction and recrystallization is critical for maximizing recovery.
Q2: I am observing a significant amount of an insoluble white solid that is not my desired product. What could this be?
An insoluble white solid that is not this compound could be unreacted 5-chloro-2,4-disulfamoylaniline. This starting material has limited solubility in many organic solvents. To confirm its identity, you can compare its melting point and spectral data (e.g., IR, NMR) with an authentic sample. The presence of a large amount of unreacted starting material suggests that the condensation reaction with benzaldehyde was inefficient.
Q3: My final product is difficult to purify, and I suspect the presence of multiple byproducts. What are some common side reactions in this synthesis?
Several side reactions can occur during the synthesis of this compound:
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Formation of a Dimer Impurity: A known impurity in the synthesis of hydrochlorothiazide (B1673439) is a dimer formed from the reaction of the primary drug with a degradation product. A similar dimer could potentially form in the synthesis of this compound.[1][2]
-
Over-reaction or Polymerization: Under harsh conditions, aldehydes can undergo self-condensation or polymerization, leading to complex mixtures.
-
Oxidation of Benzaldehyde: If the reaction is exposed to air for extended periods at high temperatures, benzaldehyde can oxidize to benzoic acid.
-
Incomplete Cyclization: The intermediate Schiff base (imine) may not fully cyclize to form the benzothiadiazine ring, leading to its presence in the crude product.
Q4: How can I improve the yield of the initial condensation step between 5-chloro-2,4-disulfamoylaniline and benzaldehyde?
To improve the yield of the initial condensation, consider the following:
-
Use of a Dehydrating Agent: The condensation reaction produces water, which can inhibit the reaction or lead to hydrolysis of the intermediate. The use of a dehydrating agent or a Dean-Stark apparatus to remove water azeotropically can drive the equilibrium towards product formation.
-
Acid Catalysis: The reaction is often catalyzed by an acid. Ensure that the appropriate amount of a suitable acid catalyst is used.
-
Solvent Choice: The choice of solvent can influence the reaction rate and solubility of the reactants. A high-boiling point solvent that allows for azeotropic removal of water is often preferred.
-
Reaction Temperature and Time: Optimize the reaction temperature and time. Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) to determine the optimal endpoint.
Troubleshooting Guide: Low Yield
This table summarizes common issues leading to low yield and provides suggested solutions.
| Observation | Potential Cause | Suggested Solution |
| Low conversion of starting materials (TLC analysis) | Incomplete reaction | Increase reaction time and/or temperature. Ensure efficient removal of water using a Dean-Stark trap or a drying agent. |
| Purity of reagents | Use freshly distilled benzaldehyde and ensure the purity of 5-chloro-2,4-disulfamoylaniline. | |
| Multiple spots on TLC of crude product | Formation of side products | Optimize reaction conditions (temperature, catalyst concentration) to minimize side reactions. Consider a milder catalyst or lower reaction temperature. |
| Impure starting materials | Purify starting materials before use. | |
| Product loss during workup | Suboptimal extraction or precipitation | Use appropriate solvents for extraction to ensure complete transfer of the product to the organic phase. Optimize the pH for precipitation. |
| Inefficient crystallization | Choose a suitable solvent system for recrystallization to maximize recovery of the pure product. | |
| Final product is an off-white or colored solid | Presence of impurities | Purify the final product using column chromatography or multiple recrystallizations. The use of activated carbon during recrystallization can help remove colored impurities.[3] |
Experimental Protocols
Key Synthesis Step: Condensation and Cyclization
The synthesis of this compound is typically achieved through the condensation of 5-chloro-2,4-disulfamoylaniline with benzaldehyde, followed by an intramolecular cyclization. The following is a general protocol based on analogous syntheses of related compounds.
Materials:
-
5-chloro-2,4-disulfamoylaniline
-
Benzaldehyde
-
A suitable high-boiling solvent (e.g., toluene, xylene)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (optional, for drying)
-
Solvents for workup and purification (e.g., ethyl acetate, water, ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark apparatus, combine 5-chloro-2,4-disulfamoylaniline, a molar excess of benzaldehyde, and the solvent.
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap and by TLC analysis.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The crude product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[3] Further purification can be achieved by column chromatography if necessary.
Visualizations
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Key parameter relationships in the synthesis.
References
- 1. Purification and identification of an impurity in bulk hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2007026376A2 - A novel process for preparation of highly pure crystalline hydrochlorothiazide - Google Patents [patents.google.com]
- 3. US3043840A - Purification process for hydrochlorothiazide - Google Patents [patents.google.com]
Optimizing HPLC parameters for Benzylhydrochlorothiazide separation
Technical Support Center: Optimizing HPLC for Thiazide Diuretics
This guide provides troubleshooting advice and frequently asked questions for the HPLC separation of Hydrochlorothiazide (HCTZ) and related thiazide compounds. The principles and methods described here are foundational and can be adapted for derivatives such as Benzylhydrochlorothiazide.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting parameters for an RP-HPLC method for Hydrochlorothiazide (HCTZ) separation?
A1: A robust starting point for developing an HCTZ separation method typically involves a reversed-phase (RP) C18 column. The mobile phase is usually a mixture of an acidic buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727).
Key Starting Parameters:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A common combination is a buffer (like phosphate (B84403) or acetate) and an organic modifier. For example, a mixture of Acetonitrile and Acetate (B1210297) buffer (pH 5) in a 60:40 v/v ratio has been shown to be effective.[1]
-
Flow Rate: 1.0 mL/min is a standard flow rate for a 4.6 mm i.d. column.[1][2][3]
-
Detection Wavelength: HCTZ has a maximum absorbance around 270-271 nm, making this an ideal wavelength for UV detection.[2][4]
-
Injection Volume: Typically 10-20 µL.[2]
Q2: How do I perform a forced degradation study for HCTZ to ensure my method is stability-indicating?
A2: Forced degradation studies are essential to demonstrate that your HPLC method can separate the active pharmaceutical ingredient (API) from its potential degradation products.[5][6] These studies involve subjecting the drug to stress conditions like acid, base, oxidation, heat, and light.[4][6][7] The goal is to achieve partial degradation (around 10-20%) to analyze the resulting degradants.[5]
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1M HCl at ~60-80°C.
-
Base Hydrolysis: 0.1M NaOH at ~60-80°C.
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid drug at ~105°C.
-
Photolytic Degradation: Exposing the drug solution to UV light (e.g., 254 nm) or a combination of UV and visible light as per ICH guidelines.
After exposure, samples are neutralized (if necessary), diluted, and injected into the HPLC system to check for the separation of the main HCTZ peak from any new peaks that appear.
Troubleshooting Guide
Q3: My HCTZ peak is tailing. What are the common causes and solutions?
A3: Peak tailing for basic compounds like thiazides is often caused by secondary interactions with residual silanols on the silica-based column packing.
-
Cause 1: Silanol (B1196071) Interactions: Free silanol groups on the column's stationary phase can interact with the analyte, causing tailing.
-
Solution: Lowering the mobile phase pH (e.g., to pH 3) can suppress the ionization of silanols, reducing these interactions.[8] Using a highly end-capped column or a column with a different stationary phase (e.g., embedded polar group) can also help.
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Cause 3: Column Contamination or Void: Buildup of contaminants on the column frit or a void at the column inlet can disrupt the sample band.
-
Solution: First, try flushing the column with a strong solvent. If that fails, reverse the column (if permissible by the manufacturer) and flush it. If a void is suspected, the column may need to be replaced.[9]
-
Q4: The retention time for my analyte is drifting or changing between injections. What should I check?
A4: Drifting retention times suggest a change in the chromatographic conditions over time.[10]
-
Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Increase the column equilibration time between runs, especially when changing mobile phase composition.[11]
-
-
Cause 2: Mobile Phase Composition Change: The mobile phase composition may be changing due to evaporation of the more volatile component or improper mixing.
-
Solution: Prepare fresh mobile phase daily and keep reservoirs covered. If using a gradient mixer, ensure it is functioning correctly by bypassing it and running a premixed mobile phase to see if the problem resolves.[10]
-
-
Cause 3: Temperature Fluctuations: Column temperature affects retention time. A change of 1°C can alter retention by 1-2%.[10]
-
Solution: Use a column oven to maintain a consistent temperature.
-
-
Cause 4: Changing Flow Rate: A leak in the pump or faulty check valves can cause the flow rate to fluctuate.
Q5: I am observing unexpected "ghost" peaks in my chromatogram. What is the source?
A5: Ghost peaks are peaks that appear in a chromatogram even when no sample is injected (e.g., in a blank run). They often originate from the mobile phase, the sample solvent, or carryover from a previous injection.
-
Cause 1: Contaminated Mobile Phase: Impurities in the solvents or buffer salts can concentrate on the column and elute as peaks, especially during a gradient run.
-
Solution: Use high-purity HPLC-grade solvents and fresh, high-quality water (e.g., Milli-Q). Filter all mobile phase components.
-
-
Cause 2: Sample Carryover: Adsorption of the analyte or matrix components from a previous injection onto parts of the injector or column.
-
Solution: Clean the injector and syringe with a strong solvent. Develop a robust needle wash method within your injection sequence.
-
-
Cause 3: Late Elution from a Previous Injection: A peak from a previous run may have a very long retention time and appear in a subsequent chromatogram.
-
Solution: Extend the run time of your method to ensure all components have eluted. Incorporate a high-organic wash step at the end of each run to flush strongly retained compounds.
-
Data Presentation: HPLC Parameters for Thiazide Analysis
The following table summarizes various reported HPLC parameters for the analysis of Hydrochlorothiazide, often in combination with other drugs.
| Parameter | Method 1[2] | Method 2[1] | Method 3[3] | Method 4[13] |
| Column | C18 | Agilent ODS UG 5 (C18) | Phenomenex Gemini C18 | Xterra C18 |
| Dimensions | - | 250mm x 4.5mm, 5µm | 250mm x 4.6mm, 5µm | - |
| Mobile Phase | Methanol: Buffer pH 3.2 (60:40 v/v) | Acetonitrile: Acetate Buffer pH 5 (60:40 v/v) | Acetonitrile: 50mM Ammonium Acetate pH 3.5 (70:30 v/v) | Acetonitrile: Water pH 3.0 (Gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 270 nm | 333 nm | 254 nm | 280 nm* |
| Injection Vol. | 20 µL | - | - | 10 µL |
*Note: Detection wavelength may be optimized for the simultaneous analysis of other compounds in the mixture.
Experimental Protocols
Protocol 1: Standard RP-HPLC Method for HCTZ
-
Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade acetonitrile and a 50mM acetate buffer (pH adjusted to 5.0 with acetic acid) in a 60:40 (v/v) ratio.[1] Degas the solution for 15 minutes using sonication or vacuum filtration.
-
Standard Solution Preparation: Accurately weigh and dissolve HCTZ reference standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL). Prepare working standards by diluting the stock solution.
-
System Setup:
-
Install a C18 column (250 mm x 4.6 mm, 5 µm).
-
Set the pump flow rate to 1.0 mL/min.
-
Set the UV detector wavelength to 271 nm.[4]
-
Maintain the column temperature at 25°C using a column oven.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the standard solution.
-
Record the chromatogram and determine the retention time and peak area.
-
Protocol 2: Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of HCTZ in a suitable solvent (e.g., methanol or mobile phase) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat the mixture at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase to the target concentration (e.g., 20 µg/mL).
-
Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute with mobile phase.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute with mobile phase.
-
Thermal Degradation: Store the solid drug powder in an oven at 105°C for 48 hours. Dissolve the stressed powder in the mobile phase to the target concentration.
-
Analysis: Inject all stressed samples, along with an unstressed control sample, into the validated HPLC system. Analyze the chromatograms for new peaks, peak purity of the parent drug, and mass balance. The method is considered stability-indicating if all degradation products are well-separated from the HCTZ peak.[6]
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Troubleshooting Logic for HPLC Peak Tailing Issues.
References
- 1. A Stability Indicating RP-HPLC for The Simultaneous Estimation of Hydrochlorothiazide, Amlodipine Besylate and Telemisartan in Bulk and Pharmaceutical Dosage form – Oriental Journal of Chemistry [orientjchem.org]
- 2. japsonline.com [japsonline.com]
- 3. A Validated RP-HPLC Method for Simultaneous Estimation of Nebivolol and Hydrochlorothiazide in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
Technical Support Center: Managing Benzylhydrochlorothiazide Instability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the instability of Benzylhydrochlorothiazide in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the instability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, and light exposure. The thiazide structure is susceptible to hydrolysis, particularly at higher pH and elevated temperatures.[1][2][3] Exposure to UV light can also lead to photodegradation.[2][3]
Q2: What is the main degradation product of this compound?
A2: The primary degradation pathway for thiazide diuretics like this compound is the hydrolysis of the thiadiazine ring. This process typically results in the formation of 4-amino-6-chloro-1,3-benzenedisulfonamide (B194629) (DSA), also referred to as aminochlorobenzendisulphonamide (ACB).[1][3]
Q3: How does pH affect the stability of this compound solutions?
A3: this compound is more stable in acidic conditions and degrades faster at higher pH values.[1][3] Therefore, maintaining a lower pH can improve the stability of the solution. It is crucial to determine the optimal pH for your specific application to minimize degradation.
Q4: What is the impact of temperature on the degradation rate?
A4: The degradation rate of this compound in solution increases with temperature.[2][4] To ensure the stability of your solutions, it is recommended to store them at controlled room temperature or under refrigerated conditions, and avoid exposure to high temperatures during experiments whenever possible.[4]
Q5: Can light exposure affect the stability of this compound solutions?
A5: Yes, exposure to UV light can cause photodegradation of thiazide diuretics.[2][3] It is advisable to protect this compound solutions from light by using amber vials or by working in a light-controlled environment.
Troubleshooting Guides
Problem: I am observing a rapid loss of this compound concentration in my solution.
| Potential Cause | Recommended Action |
| High pH of the solution | Measure the pH of your solution. If it is neutral or alkaline, consider adjusting to a lower pH using a suitable buffer. Thiazides are generally more stable at a lower pH.[1][3] |
| Elevated storage or experimental temperature | Ensure that your solutions are stored at the recommended temperature and minimize exposure to high temperatures during your experiments. Consider using a temperature-controlled environment.[4] |
| Exposure to light | Protect your solutions from light by using amber-colored containers or by wrapping the containers in aluminum foil. Conduct experiments under subdued lighting conditions if possible.[2][3] |
| Hydrolysis | The inherent instability of the thiazide ring in aqueous solutions leads to hydrolysis. Prepare fresh solutions before use and consider using a co-solvent if appropriate for your experiment to reduce water activity. |
Problem: I am detecting an unknown peak in my chromatogram when analyzing this compound.
| Potential Cause | Recommended Action |
| Degradation of this compound | The unknown peak is likely a degradation product, such as 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA).[1] Confirm the identity of the peak by running a forced degradation study (see Experimental Protocols) and comparing the retention times. |
| Interaction with excipients | If your formulation contains other excipients, there might be an interaction leading to a new compound. Conduct compatibility studies with individual excipients. |
| Contamination | Ensure the purity of your starting material and the cleanliness of your glassware and equipment. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at 60°C for a specified period. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep at room temperature for a specified period.
-
Thermal Degradation: Keep the stock solution at an elevated temperature (e.g., 70°C) for a specified period.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified period.
3. Analysis:
-
Analyze the stressed samples at different time points using a stability-indicating HPLC method (see Protocol 2).
-
Monitor for the appearance of new peaks and the decrease in the parent drug peak area.
Protocol 2: Stability-Indicating HPLC Method
This method can be used to separate this compound from its degradation products.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a buffer (e.g., phosphate (B84403) buffer, pH 3.2) and an organic solvent (e.g., methanol or acetonitrile) in a suitable ratio (e.g., 40:60 v/v).[5][6] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 270 nm[5] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30°C) |
Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[6]
Visualizations
Caption: Troubleshooting workflow for addressing this compound instability.
Caption: Hydrolytic degradation pathway of this compound.
Caption: Workflow for developing a stability-indicating HPLC method.
References
Technical Support Center: Benzylhydrochlorothiazide Off-Target Binding
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing off-target binding of Benzylhydrochlorothiazide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known or potential off-targets?
This compound is a thiazide diuretic that primarily targets the sodium-chloride symporter (NCC), also known as SLC12A3, in the distal convoluted tubule of the kidney.[1][2][3] By inhibiting this transporter, it promotes the excretion of sodium and water, leading to its diuretic and antihypertensive effects.[2][3]
Potential off-targets for thiazide diuretics like this compound have been identified and include:
-
Carbonic Anhydrases (CAs): Several thiazide diuretics have been shown to inhibit various isoforms of carbonic anhydrase.[4][5][6] This inhibition may contribute to some of the vascular effects of these drugs.[4][5]
-
Na+/K+-ATPase: Some studies suggest that thiazide diuretics may affect the activity of Na+/K+-ATPase, an enzyme crucial for maintaining cellular ion gradients.[7]
Q2: What are the common causes of off-target binding in my experiments with this compound?
Off-target binding can arise from several factors, including:
-
Compound-related factors: The physicochemical properties of this compound, such as its shape, charge distribution, and hydrophobicity, can lead to interactions with proteins other than the intended target.
-
Experimental conditions: Assay conditions can significantly influence binding events. Key factors include:
-
Buffer composition: pH and salt concentration can alter the charge of both the compound and the proteins, potentially leading to non-specific electrostatic interactions.
-
Presence of detergents: While necessary in some assays, detergents can also promote non-specific hydrophobic interactions.
-
High compound concentration: Using concentrations of this compound that are significantly higher than its on-target binding affinity can drive binding to lower-affinity off-target sites.
-
-
Biological system: The complexity of the experimental system (e.g., cell lysates, whole cells, tissues) can present numerous potential binding partners for the compound.
Q3: How can I proactively minimize off-target binding of this compound in my in vitro assays?
Several strategies can be employed to minimize non-specific binding in your experiments:
-
Optimize Buffer Conditions:
-
Adjust pH: Modifying the buffer pH can help to neutralize charges on either this compound or potential off-target proteins, thereby reducing electrostatic interactions.
-
Increase Salt Concentration: Adding salts like NaCl to the buffer can shield electrostatic charges and minimize non-specific ionic interactions.
-
-
Use Blocking Agents: The inclusion of inert proteins, such as Bovine Serum Albumin (BSA) or casein, in your assay buffer can saturate non-specific binding sites on surfaces and other proteins, reducing the chances of this compound binding non-specifically.
-
Add Surfactants: For issues related to hydrophobic interactions, adding a low concentration of a non-ionic surfactant like Tween-20 can be beneficial.
-
Employ Low-Binding Consumables: Using specially treated plates and tubes designed for low protein and small molecule adhesion can prevent the loss of your compound and reduce non-specific interactions with plastic surfaces.
Troubleshooting Guides
Problem: I am observing unexpected or inconsistent results in my cell-based assays with this compound.
This could be indicative of off-target effects. The following troubleshooting workflow can help you identify and mitigate these issues.
Quantitative Data Summary
| Compound | Target | Assay Type | Affinity (Ki/IC50) | Reference |
| Hydrochlorothiazide (B1673439) | Sodium-Chloride Cotransporter (NCC) | Inhibition of uptake | >95% inhibition at 100 µM | [8] |
| Hydrochlorothiazide | Carbonic Anhydrase II (CA II) | Stopped-flow CO2 hydration | 5500 nM (Ki) | [9] |
| Hydrochlorothiazide | Carbonic Anhydrase IV (CA IV) | Stopped-flow CO2 hydration | 300 nM (Ki) | [9] |
| Hydrochlorothiazide | Carbonic Anhydrase XII (CA XII) | Stopped-flow CO2 hydration | 21 nM (Ki) | [9] |
Note: This data is for hydrochlorothiazide and should be used as a conceptual reference only. It is crucial to experimentally determine the binding affinities for this compound.
Experimental Protocols
1. Competitive Binding Assay to Determine Off-Target Affinity
This protocol describes a general approach to determine the binding affinity of this compound for a potential off-target protein (e.g., a purified carbonic anhydrase isoform) using a known labeled ligand for that target.
Materials:
-
Purified potential off-target protein
-
A known radiolabeled or fluorescently labeled ligand for the off-target protein
-
This compound
-
Assay buffer (e.g., Tris-HCl or PBS with appropriate additives like BSA)
-
96-well microplates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Create a series of dilutions of unlabeled this compound in assay buffer.
-
Prepare a solution of the labeled ligand at a concentration close to its dissociation constant (Kd) for the target protein.
-
Prepare a solution of the purified off-target protein.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the serially diluted this compound, the labeled ligand, and the purified off-target protein to each well.
-
Include control wells for total binding (labeled ligand + protein, no this compound) and non-specific binding (labeled ligand + protein + a high concentration of a known unlabeled ligand for the off-target).
-
-
Incubation:
-
Incubate the plate at a specified temperature for a sufficient time to reach binding equilibrium.
-
-
Detection:
-
Separate the bound from the free labeled ligand (e.g., using filtration for radioligands or by direct measurement for fluorescent ligands).
-
Quantify the amount of bound labeled ligand using a suitable detector.
-
-
Data Analysis:
-
Plot the percentage of bound labeled ligand against the concentration of this compound.
-
Fit the data to a competitive binding model to determine the IC50 value (the concentration of this compound that inhibits 50% of the labeled ligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
2. Cell-Based Off-Target Screening
For a broader assessment of off-target interactions in a more physiological context, consider utilizing commercial off-target screening services. These services typically employ cell microarray technologies where a large number of human proteins are expressed on the surface of cells.
General Workflow:
Signaling Pathway Considerations
Off-target binding of this compound to proteins like carbonic anhydrases could have downstream signaling consequences. For instance, inhibition of carbonic anhydrase can alter intracellular pH, which in turn can modulate the activity of ion channels.[4][5]
References
- 1. bendroflumethiazide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. What is the mechanism of Bendroflumethiazide? [synapse.patsnap.com]
- 3. List of Thiazide diuretics - Drugs.com [drugs.com]
- 4. Inhibition of carbonic anhydrase accounts for the direct vascular effects of hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Diuretics with carbonic anhydrase inhibitory action: a patent and literature review (2005 - 2013) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of hydrochlorothiazide on Na-K-ATPase activity along the rat nephron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining In Vivo Experimental Protocols for Benzylhydrochlorothiazide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining experimental protocols for in vivo studies of Benzylhydrochlorothiazide (BHT). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound (BHT) is a thiazide diuretic that primarily exerts its effects by inhibiting the Na-Cl cotransporter (NCC), also known as SLC12A3, located in the distal convoluted tubule (DCT) of the kidney.[1] This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased urinary excretion of water, sodium, and chloride. The diuretic effect reduces plasma volume, which contributes to its antihypertensive properties.[1]
Q2: What is the key signaling pathway modulated by this compound?
The activity of the Na-Cl cotransporter (NCC) is regulated by the WNK-SPAK/OSR1 signaling pathway. With-No-Lysine (WNK) kinases phosphorylate and activate Ste20-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). These activated kinases then phosphorylate and activate NCC, promoting salt reabsorption. Thiazide diuretics like BHT inhibit the function of the NCC, thereby counteracting the effects of this signaling pathway.
Q3: What are the expected pharmacodynamic effects of this compound in in vivo models?
In animal models, particularly in hypertensive models like the Spontaneously Hypertensive Rat (SHR), BHT is expected to cause a dose-dependent reduction in blood pressure.[2][3][4][5][6] Additionally, administration of BHT should lead to an increase in urine output (diuresis) and urinary excretion of electrolytes, primarily sodium and chloride (natriuresis and chloriuresis).[7][8]
Q4: What are appropriate animal models for studying the efficacy of this compound?
The Spontaneously Hypertensive Rat (SHR) is a widely used and relevant model for studying the antihypertensive effects of drugs like BHT, as it shares many characteristics with human essential hypertension.[3][6] Normotensive rat strains such as Wistar or Sprague-Dawley can be used to study the diuretic and electrolyte excretion effects of BHT.[9][10]
Q5: How should this compound be formulated for oral administration in rodents?
Due to the poor aqueous solubility of many thiazide diuretics, a suitable vehicle is necessary for oral administration. A common approach is to prepare a suspension in a vehicle such as 0.5% or 1% carboxymethylcellulose (CMC) in water. To improve solubility and bioavailability, formulating BHT with cyclodextrins can also be considered.[11] It is crucial to ensure a uniform suspension to allow for accurate dosing.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability in blood pressure readings | - Improper animal handling and stress.- Inaccurate blood pressure measurement technique.- Issues with telemetry implant or tail-cuff equipment. | - Allow for adequate acclimatization of animals to the experimental procedures and environment.- Ensure proper restraint techniques if using the tail-cuff method to minimize stress.- For telemetry, ensure proper surgical implantation and allow for a sufficient recovery period.[12][13][14][15][16]- Regularly calibrate and check the functionality of blood pressure monitoring equipment. |
| Inconsistent diuretic or natriuretic response | - Inaccurate drug administration (e.g., improper oral gavage).- Dehydration or variability in the hydration status of animals.- Animal stress affecting renal function.- Issues with urine collection in metabolic cages.[9][10] | - Ensure personnel are properly trained in oral gavage techniques to prevent misdosing or injury.[17]- Standardize the hydration status of animals by providing a saline load before drug administration.- Acclimatize animals to metabolic cages to reduce stress-induced variations in urine output.[9][10]- Ensure metabolic cages are functioning correctly to prevent urine leakage or contamination with feces. |
| Precipitation of this compound in the dosing formulation | - Poor solubility of the compound in the chosen vehicle.- Instability of the formulation over time. | - Prepare fresh dosing formulations daily.- Use a vehicle known to be suitable for poorly soluble compounds, such as a suspension in carboxymethylcellulose or a formulation with solubility enhancers like cyclodextrins.[18][19][20][21]- Continuously stir the formulation during dosing to maintain a uniform suspension. |
| Adverse effects observed in animals (e.g., lethargy, weight loss) | - Dose of this compound may be too high, leading to excessive dehydration and electrolyte imbalance.- Stress from experimental procedures. | - Conduct a dose-response study to determine the optimal therapeutic dose with minimal side effects.- Monitor animals daily for clinical signs of distress, body weight, and food and water intake.- Refine handling and experimental procedures to minimize stress. |
| Difficulty with oral gavage | - Animal resistance.- Incorrect gavage needle size.- Improper technique leading to esophageal or tracheal injury. | - Ensure proper restraint of the animal.- Select the appropriate gauge and length of the gavage needle based on the animal's size.- Advance the gavage needle gently and ensure it is in the esophagus before administering the substance.[17] |
Quantitative Data Summary
Table 1: Representative Pharmacokinetic Parameters of Hydrochlorothiazide (B1673439) in Rats (as a surrogate for this compound)
| Parameter | Value | Reference |
| Bioavailability (Oral) | ~70% | [22] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [22] |
| Elimination Half-life (t½) | 2-4 hours | [22] |
| Volume of Distribution (Vd) | 3.6-7.8 L/kg | [22] |
| Primary Route of Excretion | Renal (unchanged drug) | [7] |
Table 2: Representative Efficacy Data of Hydrochlorothiazide in Spontaneously Hypertensive Rats (SHR)
| Dose (mg/kg, p.o.) | Reduction in Systolic Blood Pressure (mmHg) | Duration of Study | Reference |
| 10 | ~15-20 | 8 weeks | [3][6] |
| 20 | ~20-25 | 4 hours | [5] |
| 50 | Significant reduction (exact value not specified) | 4 days | [4] |
Detailed Experimental Protocols
Protocol 1: Evaluation of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.
-
Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22±2°C, 50-60% humidity) for at least one week before the experiment. Provide standard chow and water ad libitum.
-
Blood Pressure Measurement:
-
Telemetry (Recommended): Surgically implant telemetry transmitters for continuous and accurate blood pressure monitoring.[12][13][14][15][16] Allow a post-operative recovery period of at least one week. Record baseline blood pressure for 24-48 hours before drug administration.
-
Tail-Cuff Method (Alternative): Acclimatize rats to the restraint and tail-cuff apparatus for several days before the study to minimize stress-induced blood pressure fluctuations.
-
-
Drug Administration:
-
Formulation: Prepare a suspension of this compound in 0.5% carboxymethylcellulose (CMC) in sterile water. Prepare fresh daily.
-
Dosing: Administer BHT or vehicle (0.5% CMC) orally via gavage at a volume of 5-10 mL/kg. Suggested dose range for a dose-response study: 10, 30, and 100 mg/kg.
-
-
Data Collection: Record blood pressure continuously (telemetry) or at specific time points (e.g., 2, 4, 6, 8, and 24 hours) post-dosing (tail-cuff).
-
Data Analysis: Calculate the change in mean arterial pressure (MAP) from baseline for each treatment group. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of BHT with the vehicle control.
Protocol 2: Assessment of Diuretic and Natriuretic Activity in Normotensive Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats, weighing 200-250g.
-
Acclimatization and Housing: Acclimatize rats to individual metabolic cages for at least 3 days prior to the experiment to minimize stress.[9][10]
-
Hydration: 18 hours before the experiment, withdraw food but allow free access to water. On the day of the experiment, administer a saline load (0.9% NaCl, 25 mL/kg, p.o.) to ensure a uniform state of hydration.
-
Drug Administration:
-
Formulation: Prepare a suspension of this compound as described in Protocol 1.
-
Dosing: Immediately after the saline load, administer BHT or vehicle orally. A standard diuretic like Furosemide (10 mg/kg) can be used as a positive control.[9]
-
-
Urine Collection: Collect urine in the metabolic cages over a period of 5 to 24 hours.[9][10] Record the total urine volume for each animal.
-
Urine Analysis:
-
Measure the concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the collected urine using a flame photometer or ion-selective electrodes.
-
Calculate the total excretion of each electrolyte (concentration × urine volume).
-
-
Data Analysis: Compare the urine volume and electrolyte excretion between the BHT-treated groups, the vehicle control group, and the positive control group using appropriate statistical tests.
Mandatory Visualizations
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Effects of antihypertensive drugs in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beneficial effects of nebivolol and hydrochlorothiazide combination in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of guanethidine and hydrochlorothiazide on blood pressure and vascular tyrosine hydroxylase activity in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergism of hydrochlorothiazide and nitrendipine on reduction of blood pressure and blood pressure variability in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Renal excretory responses to single and repeated administration of diuretics in healthy subjects: clinical connotations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urinary electrolyte profiles after amiloride, hydrochlorthiazide and the combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. benchchem.com [benchchem.com]
- 11. Use of Urine Electrolytes and Urine Osmolality in the Clinical Diagnosis of Fluid, Electrolytes, and Acid-Base Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tips and Tricks for Successful Rat Telemetry Blood Pressure Recordings | ADInstruments [adinstruments.com]
- 15. Direct blood pressure monitoring in laboratory rodents via implantable radio telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]
- 18. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. future4200.com [future4200.com]
- 21. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparative bioavailability and pharmacokinetics of hydrochlorothiazide from oral tablet dosage forms, determined by plasma level and urinary excretion methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Characterizing Benzylhydrochlorothiazide Degradation Products
Welcome to the technical support center for Benzylhydrochlorothiazide (BZHCT) degradation product analysis. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work. As specific degradation data for this compound is limited in publicly available literature, this document leverages the extensive information available for a closely related compound, Hydrochlorothiazide (B1673439) (HCTZ), as a predictive model for BZHCT's degradation behavior.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound?
Based on studies of the structurally similar compound Hydrochlorothiazide (HCTZ), the primary degradation products of this compound are likely to be formed through hydrolysis and oxidation. The most probable degradation products include:
-
4-amino-6-chloro-1,3-benzenedisulfonamide (DSA) : Also known as Impurity B, this is a common hydrolytic degradation product of thiazide diuretics.[1][2]
-
Chlorothiazide (B1668834) : This can be formed through the oxidation of the thiazide ring.[3][4]
-
Benzyl-equivalents of HCTZ dimers : Dimerization has been observed in HCTZ, suggesting that BZHCT may also form dimeric impurities.[4][5]
Q2: Under what conditions does this compound degrade?
Forced degradation studies on HCTZ have shown that it is susceptible to degradation under the following stress conditions, which are also likely to affect BZHCT:
-
Acidic and Basic Hydrolysis : Degradation is observed in both acidic (e.g., 1 M HCl) and alkaline (e.g., 1 M NaOH) conditions, leading primarily to the formation of DSA.[6][7]
-
Oxidation : Oxidative stress (e.g., using hydrogen peroxide) can lead to the formation of chlorothiazide-related impurities.[7]
-
Photolysis : Exposure to UV light can induce photodegradation, potentially leading to the formation of chlorothiazide from the hydrochlorothiazide moiety.[2][3][8]
-
Thermal Stress : Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways.[3][6]
Q3: How can I identify the degradation products in my sample?
A combination of chromatographic and spectroscopic techniques is recommended for the identification and characterization of BZHCT degradation products. A typical workflow involves:
-
Forced Degradation : Subjecting the BZHCT sample to various stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[9][10][11]
-
Chromatographic Separation : Using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate the parent drug from its degradation products.[12]
-
Characterization : Utilizing techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structures of the separated impurities.[5][7]
Troubleshooting Guide
Issue 1: Poor separation of degradation peaks in HPLC.
-
Possible Cause : The HPLC method is not optimized for stability-indicating analysis.
-
Troubleshooting Steps :
-
Adjust Mobile Phase Composition : Vary the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.
-
Modify pH of the Mobile Phase : The retention of ionizable compounds like thiazide diuretics is highly dependent on the pH of the mobile phase. Experiment with different pH values for the aqueous buffer.
-
Change Column Chemistry : If adjusting the mobile phase is insufficient, try a different stationary phase (e.g., C8, phenyl-hexyl) or a column with a different particle size.
-
Optimize Gradient Elution : If using a gradient method, adjust the gradient slope and time to improve the resolution between closely eluting peaks.
-
Issue 2: Inconsistent degradation profiles between experiments.
-
Possible Cause : Variability in stress conditions.
-
Troubleshooting Steps :
-
Precise Control of Temperature : Use a calibrated oven or water bath to maintain a constant temperature during thermal stress studies.
-
Standardize Light Exposure : For photostability studies, use a photostability chamber with a calibrated light source (e.g., specified wattage and distance from the sample).
-
Consistent Reagent Concentrations : Ensure the molarity of acid, base, and oxidizing agents is accurately prepared and consistent across all experiments.
-
Control Sample Concentration : The extent of degradation can sometimes be concentration-dependent. Use the same initial concentration of BZHCT for all stress studies.
-
Issue 3: Difficulty in identifying the chemical structure of an unknown impurity.
-
Possible Cause : Insufficient data for structure elucidation.
-
Troubleshooting Steps :
-
High-Resolution Mass Spectrometry (HRMS) : Use HRMS to obtain an accurate mass measurement of the impurity, which can help in determining its elemental composition.
-
Tandem Mass Spectrometry (MS/MS) : Perform MS/MS experiments to obtain fragmentation patterns of the impurity. This information is crucial for identifying its substructures.
-
NMR Spectroscopy : If the impurity can be isolated and purified in sufficient quantity, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can provide definitive structural information.
-
Reference Standards : If a potential structure is proposed, try to synthesize or purchase a reference standard of the compound to confirm its identity by comparing its chromatographic and spectroscopic data with that of the unknown impurity.
-
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of this compound
This protocol outlines the conditions for subjecting BZHCT to various stress conditions to induce degradation.
-
Preparation of Stock Solution : Prepare a stock solution of BZHCT in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis :
-
Mix equal volumes of the BZHCT stock solution and 1 M HCl.
-
Heat the mixture at 80°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Cool the solution to room temperature and neutralize with an appropriate amount of 1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis :
-
Mix equal volumes of the BZHCT stock solution and 1 M NaOH.
-
Keep the mixture at room temperature for a specified period (e.g., 30, 60, 120 minutes).
-
Neutralize with an appropriate amount of 1 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation :
-
Mix equal volumes of the BZHCT stock solution and 3-30% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation :
-
Place the solid BZHCT powder in a hot air oven maintained at a specific temperature (e.g., 105°C) for a defined period (e.g., 24, 48, 72 hours).
-
Dissolve the heat-treated sample in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation :
-
Expose the BZHCT stock solution to UV light (e.g., 254 nm or a combination of UV and visible light in a photostability chamber) for a specified duration.
-
Analyze the sample by HPLC at different time points.
-
Protocol 2: Stability-Indicating HPLC Method for Thiazide Diuretics
This is a general HPLC method that can be used as a starting point for the analysis of BZHCT and its degradation products. Optimization may be required.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.02 M Potassium Phosphate Monobasic (pH 3.0) B: Acetonitrile and Methanol (50:50, v/v) |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 270 nm |
| Injection Volume | 20 µL |
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Major Degradants of Hydrochlorothiazide (as a proxy for this compound)
| Stress Condition | Reagent/Parameter | Duration | Major Degradation Product(s) |
| Acid Hydrolysis | 1 M HCl | 1 hour | 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA) |
| Base Hydrolysis | 1 M NaOH | 30 minutes | 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA) |
| Oxidation | 3% H₂O₂ | 1 hour | Oxidized degradants (e.g., Chlorothiazide) |
| Thermal (Solid) | 105°C | 72 hours | Minimal degradation typically observed |
| Photolysis | UV Light | Variable | Chlorothiazide |
Table 2: Example Chromatographic Data for HCTZ and its Major Degradation Products
| Compound | Retention Time (min) |
| 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA) | ~4.5 |
| Hydrochlorothiazide (HCTZ) | ~6.2 |
| Chlorothiazide | ~7.8 |
Note: Retention times are approximate and will vary depending on the specific HPLC system and conditions.
Visualizations
Caption: Experimental workflow for identifying BZHCT degradation products.
Caption: Troubleshooting guide for poor HPLC peak resolution.
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. wada-ama.org [wada-ama.org]
- 4. researchgate.net [researchgate.net]
- 5. Purification and identification of an impurity in bulk hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Exploitation of flow-based procedures for reagentless hydrochlorothiazide determination and accelerated degradation studies of pharmaceutical preparations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. biomedres.us [biomedres.us]
- 10. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
- 11. biomedres.us [biomedres.us]
- 12. Determination of Hydrochlorothiazide and Two Major Degradation Products by Stability Indicating High Performance Liquid Chromatography | Bentham Science [eurekaselect.com]
Validation & Comparative
Benzylhydrochlorothiazide vs. Hydrochlorothiazide: A Comparative Analysis of Diuretic Potency
A comprehensive review of available data on Benzylhydrochlorothiazide (B19321) and the well-established diuretic, Hydrochlorothiazide (B1673439), reveals a significant gap in direct comparative studies. While both compounds belong to the thiazide class of diuretics and share the same primary mechanism of action, a head-to-head quantitative analysis of their diuretic potency is not available in the current scientific literature. This guide provides a detailed overview of what is known about each compound, focusing on the extensive experimental data available for Hydrochlorothiazide as a benchmark for thiazide diuretics.
This compound is recognized as a diuretic and antihypertensive agent.[1][2] It has been marketed under trade names such as Aquatensen and Saluron for the treatment of hypertension (high blood pressure) and edema associated with conditions like heart failure, liver cirrhosis, and renal dysfunction.[1] Like other thiazide diuretics, its primary therapeutic effect is achieved by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron.[1][2] This inhibition leads to increased excretion of sodium, chloride, and water, thereby reducing plasma volume and blood pressure.[1]
Hydrochlorothiazide is one of the most widely studied and prescribed thiazide diuretics.[3][4] Its efficacy in managing hypertension and edema is well-documented through numerous preclinical and clinical studies.[3][5][6] Consequently, a wealth of quantitative data exists regarding its diuretic potency, serving as a standard for the evaluation of other compounds in this class.
Mechanism of Action: Thiazide Diuretics
Both this compound and hydrochlorothiazide exert their diuretic effect through the inhibition of the Na+/Cl- cotransporter (NCC) located in the apical membrane of the distal convoluted tubule cells in the kidney. This shared mechanism is the foundation of their therapeutic action.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound|CAS 1824-50-6|High Purity [benchchem.com]
- 3. Hydrochlorothiazide - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hydrochlorothiazide | C7H8ClN3O4S2 | CID 3639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hydrochlorothiazide (HCTZ) is not the most useful nor versatile thiazide diuretic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrochlorothiazide is not the most useful nor versatile thiazide diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzylhydrochlorothiazide and Chlorthalidone for Antihypertensive Efficacy
This guide provides a detailed comparative analysis of Benzylhydrochlorothiazide and Chlorthalidone (B1668885), two diuretic drugs employed in the management of hypertension and edema. The comparison is based on their mechanism of action, pharmacokinetic profiles, clinical efficacy, and safety, supported by data from experimental studies. This document is intended for researchers, scientists, and professionals in drug development seeking an objective and data-driven comparison of these two therapeutic agents.
It is important to note that direct head-to-head clinical trial data for this compound is limited. Therefore, for the purposes of quantitative comparison, data from studies on Hydrochlorothiazide (B1673439) (HCTZ), a closely related thiazide diuretic, is used as a proxy for this compound, as they share a primary mechanism of action.
Mechanism of Action
Both this compound and Chlorthalidone are classified as thiazide-like diuretics. Their primary therapeutic effect is achieved by inhibiting the sodium-chloride (Na+/Cl−) symporter, also known as the thiazide-sensitive Na+-Cl- cotransporter (NCC), located in the apical membrane of the distal convoluted tubule (DCT) in the kidneys.[1][2][3][4] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[5]
The increased concentration of these ions in the tubule leads to an osmotic increase in water excretion, resulting in diuresis.[1] This reduction in plasma and extracellular fluid volume lowers cardiac output and, subsequently, blood pressure.[3]
While both drugs share this primary mechanism, Chlorthalidone also exhibits a secondary action by inhibiting carbonic anhydrase.[6][7] This additional mechanism may contribute to its overall diuretic and antihypertensive effects. Over the long term, the antihypertensive effect of these diuretics is also thought to involve a reduction in total peripheral vascular resistance, potentially through direct vasodilatory effects on vascular smooth muscle, though the exact mechanisms are still under investigation.[2][4][5][8]
Pharmacokinetic Profile
A significant distinction between the two drugs lies in their pharmacokinetic properties. Chlorthalidone has a considerably longer elimination half-life and duration of action compared to Hydrochlorothiazide.[7][9] This prolonged action may contribute to a more sustained blood pressure control over a 24-hour period.[6][7] Chlorthalidone is also reported to be approximately 1.5 to 2.0 times more potent than Hydrochlorothiazide.[10][11]
| Parameter | This compound (HCTZ as proxy) | Chlorthalidone |
| Potency | Standard | 1.5 - 2.0x HCTZ[10][11] |
| Onset of Action | ~2 hours[9] | ~2.6 - 3 hours[1][12] |
| Peak Plasma Time | 4 - 6 hours[9] | 2 - 6 hours[1] |
| Elimination Half-life | 6 - 15 hours[7] | 40 - 60 hours[7][12] |
| Duration of Action | Up to 12 hours[9] | 48 - 72 hours[6][12] |
| Metabolism | Primarily excreted unchanged[12] | Partial hepatic metabolism[1] |
| Protein Binding | Moderate | High (to albumin & carbonic anhydrase)[1] |
Table 1: Comparative Pharmacokinetic Parameters.
Clinical Efficacy
The differences in pharmacokinetics appear to translate into differences in clinical efficacy, particularly in blood pressure reduction. Several studies and meta-analyses have suggested that Chlorthalidone provides superior systolic blood pressure (SBP) control compared to Hydrochlorothiazide, especially when assessed over a 24-hour period via ambulatory blood pressure monitoring.[13][14][15]
However, a large-scale, pragmatic clinical trial, the Diuretic Comparison Project (DCP), found no significant difference between Chlorthalidone and Hydrochlorothiazide in preventing major cardiovascular events or non-cancer-related deaths in older veterans.[16][17][18]
| Study / Meta-Analysis | Drug Comparison | Key Finding on Blood Pressure Reduction |
| Ernst et al. (2006) [14] | Chlorthalidone (25 mg) vs. HCTZ (50 mg) | Greater reduction in 24-hour mean SBP with Chlorthalidone (-12.4 mmHg vs. -7.4 mmHg).[14] |
| Dineva et al. (2019) [13] | Meta-analysis | Statistically significant but slight superiority for Chlorthalidone in reducing SBP (-3.26 mmHg) and DBP (-2.41 mmHg).[13] |
| Khan et al. (2023) [15] | Meta-analysis | Chlorthalidone was superior in controlling both SBP and DBP.[15] |
| Diuretic Comparison Project (2022) [16][18] | Chlorthalidone (12.5/25 mg) vs. HCTZ (25/50 mg) | No significant difference in the primary outcome of major cardiovascular events or non-cancer death.[16] |
Table 2: Summary of Comparative Efficacy in Blood Pressure Control and Cardiovascular Outcomes.
Safety and Adverse Effects
The safety profiles of both drugs are comparable, with the most common adverse effects relating to electrolyte and metabolic disturbances.[12] Due to their mechanism of action, both can cause hypokalemia (low potassium), hyponatremia (low sodium), and hyperuricemia.[12] Some evidence suggests that the risk of hypokalemia may be higher with Chlorthalidone, potentially due to its higher potency and longer duration of action.[15][16]
| Adverse Effect | This compound (HCTZ as proxy) | Chlorthalidone |
| Hypokalemia | Common | Higher incidence reported in some studies (6.0% vs 4.4% in DCP trial)[15][16] |
| Hyponatremia | Common[12] | Common[12] |
| Hypercalcemia | Possible[12] | Possible[12] |
| Hyperuricemia | Possible[12] | Possible[12] |
| Hyperglycemia | Possible[12] | Possible[12] |
Table 3: Comparative Safety and Adverse Effect Profiles.
Experimental Protocols
To provide a framework for future comparative studies, a representative experimental protocol for a head-to-head clinical trial is outlined below. This protocol is based on methodologies from published comparative studies, such as the trial by Ernst et al. and the Diuretic Comparison Project.[14][17]
Title: A Randomized, Double-Blind, Crossover Trial to Compare the Antihypertensive Efficacy of this compound and Chlorthalidone.
Objectives:
-
Primary: To compare the change in 24-hour ambulatory systolic blood pressure (SBP) from baseline after treatment with this compound versus Chlorthalidone.
-
Secondary: To compare changes in office SBP and diastolic blood pressure (DBP), assess for differences in electrolyte levels (e.g., serum potassium), and record the incidence of adverse events.
Methodology:
-
Study Design: A randomized, double-blind, active-treatment, crossover design.
-
Participant Selection: Inclusion criteria would comprise adults with untreated or washed-out Stage 1 hypertension. Exclusion criteria would include secondary hypertension, severe renal impairment, and known hypersensitivity to sulfonamide-derived drugs.
-
Randomization and Blinding: Participants are randomly assigned to one of two treatment sequences (e.g., Sequence A: Drug 1 then Drug 2; Sequence B: Drug 2 then Drug 1). Both participants and investigators remain blinded to the treatment allocation.
-
Intervention:
-
Period 1 (8 weeks): Participants receive either this compound (e.g., 25 mg/day) or Chlorthalidone (e.g., 12.5 mg/day).
-
Washout Period (4 weeks): Participants receive a placebo to allow for the elimination of the first drug.
-
Period 2 (8 weeks): Participants receive the alternate drug.
-
-
Data Collection:
-
Baseline: 24-hour ambulatory blood pressure monitoring (ABPM) and office BP measurements are taken. Blood samples are collected for baseline electrolyte analysis.
-
Follow-up: Office BP is measured every 2 weeks. At the end of each 8-week treatment period, 24-hour ABPM is repeated, and blood is drawn for electrolyte and safety monitoring.
-
-
Statistical Analysis: The primary outcome (change in 24-hour SBP) will be analyzed using a mixed-effects model to account for the crossover design. Secondary outcomes will be compared using appropriate statistical tests.
Conclusion
This compound (represented by HCTZ) and Chlorthalidone are effective antihypertensive agents that act by inhibiting the Na+/Cl- symporter in the distal convoluted tubule. The key differences lie in their pharmacokinetic profiles, with Chlorthalidone demonstrating greater potency and a significantly longer duration of action.[7][9][10][11] This may lead to more consistent 24-hour blood pressure control.[14] However, recent large-scale data suggest this does not necessarily translate to superior cardiovascular outcomes.[16] The choice between these agents may depend on the clinical goal—potent and sustained blood pressure reduction versus a potentially lower risk of certain adverse effects like hypokalemia—and should be guided by individual patient characteristics and therapeutic response. Further direct comparative trials involving this compound are warranted to confirm these findings.
References
- 1. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|CAS 1824-50-6|High Purity [benchchem.com]
- 5. What is the mechanism of Chlorthalidone? [synapse.patsnap.com]
- 6. Chlortalidone - Wikipedia [en.wikipedia.org]
- 7. Differences in Chlorthalidone's Mechanism of Action vs Hydrochlorothiazide and Its Clinical Relevance [ebmconsult.com]
- 8. Mechanisms and pharmacogenetic signals underlying thiazide diuretics blood pressure response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 10. Hydrochlorothiazide versus chlorthalidone: evidence supporting their interchangeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ccjm.org [ccjm.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Comparative efficacy and safety of chlorthalidone and hydrochlorothiazide-meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative antihypertensive effects of hydrochlorothiazide and chlorthalidone on ambulatory and office blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of the Effectiveness and Safety of Chlorthalidone and Hydrochlorothiazide in Patients With Hypertension: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chlorthalidone vs. Hydrochlorothiazide for Hypertension-Cardiovascular Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. VAâs New âburden-freeâ Study Method Finds Two Blood Pressure Drugs Equally Effective | VA Minneapolis Health Care | Veterans Affairs [va.gov]
Validating Antihypertensive Efficacy: A Comparative Analysis of Thiazide Diuretics
A notable scarcity of specific in vivo experimental data for Benzylhydrochlorothiazide exists in publicly available scientific literature. Therefore, this guide provides a comparative analysis of the well-documented and closely related thiazide diuretic, Hydrochlorothiazide (B1673439) (HCTZ), against other prominent thiazide-like diuretics, Chlorthalidone and Indapamide. This report is intended for researchers, scientists, and drug development professionals, offering an objective comparison of antihypertensive performance supported by experimental data.
Thiazide and thiazide-like diuretics are a foundational class of antihypertensive medications.[1] Their primary mechanism of action involves the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the nephron.[1] This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased excretion of water and a subsequent reduction in plasma volume and cardiac output, which lowers blood pressure.[1] Beyond their diuretic effect, some thiazide diuretics are believed to possess a mild vasodilatory effect, further contributing to their antihypertensive properties.[1]
Comparative Efficacy in Blood Pressure Reduction
While sharing a common mechanism, thiazide and thiazide-like diuretics exhibit significant differences in their pharmacokinetic and pharmacodynamic profiles, which translates to varying degrees of antihypertensive efficacy. Thiazide-like diuretics, such as Chlorthalidone and Indapamide, generally demonstrate a longer duration of action and greater potency in blood pressure reduction compared to the thiazide-type diuretic, Hydrochlorothiazide.[2][3]
A meta-analysis of multiple clinical trials has consistently shown that Chlorthalidone and Indapamide are more effective at lowering both systolic and diastolic blood pressure than HCTZ.[2][4] The longer half-life of Chlorthalidone (40-60 hours) compared to HCTZ (6-15 hours) contributes to a more sustained 24-hour blood pressure control.[5]
Table 1: Pharmacokinetic and Antihypertensive Efficacy Comparison of Thiazide and Thiazide-Like Diuretics
| Parameter | Hydrochlorothiazide (HCTZ) | Chlorthalidone | Indapamide |
| Drug Class | Thiazide-type diuretic | Thiazide-like diuretic | Thiazide-like diuretic |
| Half-life (hours) | 6-15 | 40-60 | 14-18 |
| Duration of Action (hours) | 16-24 | 48-72 | up to 36 |
| Relative Antihypertensive Potency | 1x | 1.5-2x | 20x |
| Time to Peak Effect (hours) | 2-4 | 2-6 | 1-2 |
Data compiled from multiple sources.[5]
Table 2: Comparative Reduction in Blood Pressure (Systolic/Diastolic) from Meta-Analyses
| Comparison | Systolic BP Reduction | Diastolic BP Reduction | Reference |
| Indapamide vs. HCTZ | Significantly greater with Indapamide | Significantly greater with Indapamide | [2] |
| Chlorthalidone vs. HCTZ | Significantly greater with Chlorthalidone | Significantly greater with Chlorthalidone | [2] |
Experimental Protocols
The validation of antihypertensive efficacy in vivo typically involves preclinical studies in animal models of hypertension followed by clinical trials in human subjects.
Preclinical Evaluation in Animal Models
Spontaneously Hypertensive Rats (SHR) are a commonly used and well-accepted animal model that closely mimics human essential hypertension.[6] Other models include Deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rats and renovascular hypertension models.[7][8]
A Representative Protocol for Assessing Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR):
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), typically 16-20 weeks old.
-
Acclimatization: Animals are housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment.
-
Blood Pressure Measurement: Baseline systolic blood pressure is measured using a non-invasive tail-cuff method.
-
Grouping: Rats are randomly assigned to different treatment groups (e.g., Vehicle control, HCTZ, Chlorthalidone, Indapamide) with a sufficient number of animals per group (typically n=8-10).
-
Drug Administration: The drugs are administered orally once daily for a specified period, often several weeks.
-
Monitoring: Systolic blood pressure and heart rate are monitored at regular intervals throughout the study.
-
Data Analysis: The changes in blood pressure from baseline are calculated and statistically compared between the treatment groups and the control group.
Clinical Trials in Human Subjects
Human clinical trials are essential for confirming the antihypertensive efficacy and safety of a drug. These trials are typically randomized, double-blind, and placebo-controlled.
Key Components of a Clinical Trial Protocol for an Antihypertensive Agent:
-
Study Population: Patients with a diagnosis of essential hypertension, often with specific inclusion and exclusion criteria.
-
Study Design: A randomized, double-blind, parallel-group design is common, where patients are randomly assigned to receive the investigational drug, a placebo, or an active comparator.
-
Dosage and Administration: The study drug is administered at one or more dose levels for a defined treatment period.
-
Efficacy Endpoints: The primary efficacy endpoint is typically the change from baseline in seated trough cuff blood pressure (systolic and diastolic). Secondary endpoints may include 24-hour ambulatory blood pressure monitoring.
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests (including serum electrolytes), and vital signs.
-
Statistical Analysis: Appropriate statistical methods are used to compare the treatment groups for efficacy and safety.
Signaling Pathways and Experimental Workflows
The mechanism of action of thiazide diuretics and a typical experimental workflow for evaluating their antihypertensive efficacy can be visualized through the following diagrams.
Caption: Mechanism of Action of Thiazide Diuretics.
Caption: In Vivo Antihypertensive Efficacy Experimental Workflow.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Comparison of thiazide‐like diuretics versus thiazide‐type diuretics: a meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Beneficial effects of nebivolol and hydrochlorothiazide combination in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. storage.imrpress.com [storage.imrpress.com]
- 8. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of Sulfonamide Cross-Reactivity: A Comparative Guide for Benzylhydrochlorothiazide
A comprehensive analysis of the potential for immune-mediated cross-reactivity between Benzylhydrochlorothiazide and other sulfonamide-containing drugs, supported by structural comparisons and a review of hypersensitivity mechanisms.
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity between structurally related drugs is paramount for patient safety and informed therapeutic development. This guide provides an objective comparison of this compound, a thiazide diuretic, with other sulfonamides, focusing on the likelihood and mechanisms of cross-reactivity. While direct experimental studies on this compound cross-reactivity are limited, this guide synthesizes current knowledge on sulfonamide hypersensitivity to provide a robust framework for assessment.
Structural and Immunological Distinctions
The primary determinant of sulfonamide cross-reactivity lies in the molecular structure of the specific drug. Sulfonamide drugs are broadly categorized into two groups: antibiotic and non-antibiotic sulfonamides. This compound falls into the latter category. The key structural differences that dictate their immunogenic potential are summarized below.
| Feature | Sulfonamide Antibiotics (e.g., Sulfamethoxazole) | Non-Antibiotic Sulfonamides (e.g., this compound) | Implication for Cross-Reactivity |
| N4 Arylamine Group | Present | Absent | The arylamine group is a key structural feature implicated in Type I hypersensitivity reactions to sulfonamide antibiotics. Its absence in non-antibiotic sulfonamides significantly reduces the likelihood of cross-reactivity.[1] |
| N1 Heterocyclic Ring | Present | Absent | This ring structure is another important immunologic determinant in IgE-mediated responses to sulfonamide antibiotics.[2] Non-antibiotic sulfonamides lack this feature. |
| Metabolism | Metabolized to reactive haptens | Not metabolized via the same pathway | Hypersensitivity reactions to sulfonamide antibiotics are often linked to reactive metabolites that can bind to proteins and trigger an immune response.[1][3] This metabolic pathway is not characteristic of non-antibiotic sulfonamides.[4] |
| Overall Structure | Sulfonylarylamines | Diverse structures, not sulfonylarylamines | The significant structural differences between the two classes make immunologic cross-recognition by T-cells or antibodies highly unlikely.[5][6] |
Despite the low theoretical risk, some case reports have suggested possible cross-reactivity between sulfonamide antibiotics and non-antibiotic sulfonamides, including thiazide diuretics.[7][8][9] However, the broader consensus from comprehensive reviews suggests that true cross-reactivity is rare, and observed reactions may be due to a predisposition to allergic reactions in certain individuals rather than a specific immune response to a shared sulfonamide moiety.[5][10]
Mechanisms of Sulfonamide Hypersensitivity
Understanding the underlying immunological mechanisms is crucial for assessing cross-reactivity risk. Sulfonamide hypersensitivity reactions can be complex and are generally classified based on the Gell-Coombs classification.
-
Type I (IgE-mediated): These are immediate hypersensitivity reactions, such as urticaria and anaphylaxis. For sulfonamide antibiotics, these reactions are often associated with the N4 arylamine and N1 heterocyclic ring structures.[1][11]
-
Type IV (T-cell mediated): These are delayed hypersensitivity reactions, which are more common with sulfonamides and can manifest as maculopapular eruptions or more severe cutaneous adverse reactions.[1][3] These reactions can be triggered by the parent drug or its metabolites.
The following diagram illustrates the general pathways of sulfonamide hypersensitivity.
Figure 1. Simplified signaling pathway of sulfonamide hypersensitivity.
Experimental Protocols for Assessing Cross-Reactivity
1. In Vitro Methods: Lymphocyte Transformation Test (LTT)
-
Principle: This test measures the proliferation of peripheral blood mononuclear cells (PBMCs) from a sensitized individual in response to a drug antigen. A positive response indicates the presence of drug-specific memory T-cells.
-
Methodology:
-
Isolate PBMCs from the patient's blood.
-
Culture the PBMCs in the presence of the suspected drug (e.g., this compound) and control drugs (e.g., a sulfonamide antibiotic and a non-related drug) at various concentrations.
-
After a specific incubation period (typically 5-7 days), assess lymphocyte proliferation by measuring the incorporation of a radiolabeled nucleotide (e.g., 3H-thymidine) or using a colorimetric assay.
-
Calculate a stimulation index (SI) by comparing the proliferation in the presence of the drug to the proliferation in the control culture. An SI above a certain threshold (e.g., >2 or 3) is considered a positive result.
-
2. In Vivo Methods: Skin Testing
-
Principle: Skin tests, including skin prick tests and intradermal tests, are used to detect the presence of drug-specific IgE antibodies (for immediate reactions) or to elicit a delayed hypersensitivity reaction.
-
Methodology:
-
Skin Prick Test: A small drop of the drug solution is placed on the skin, and the skin is pricked through the drop. A wheal and flare reaction within 15-20 minutes indicates a positive result for an immediate hypersensitivity.
-
Intradermal Test: A small amount of the drug solution is injected into the dermis. The site is observed for an immediate reaction and again at 24-48 hours for a delayed reaction.
-
Patch Test: The drug is applied to the skin under an occlusive patch for 48 hours. The site is read at 48 and 72-96 hours for the development of a delayed hypersensitivity reaction (e.g., erythema, papules, vesicles).
-
The following diagram outlines a general workflow for investigating potential drug cross-reactivity.
Figure 2. Experimental workflow for assessing drug cross-reactivity.
Conclusion
The available evidence strongly suggests that the risk of cross-reactivity between this compound and sulfonamide antibiotics is low. This is primarily due to the significant structural differences between these two classes of drugs, particularly the absence of the N4 arylamine and N1 heterocyclic ring in this compound. While a theoretical possibility of cross-reactivity remains, and cautious consideration is warranted in patients with a history of severe sulfonamide allergy, routine avoidance of this compound in all patients with a reported "sulfa allergy" is not supported by the current body of evidence. For high-risk patients or when diagnostic certainty is required, a combination of in vitro and in vivo testing, potentially followed by a graded challenge in a controlled setting, can provide a definitive assessment of tolerance. Further research focusing specifically on the immunological profile of this compound would be beneficial to provide more direct evidence and refine clinical guidelines.
References
- 1. dynamed.com [dynamed.com]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Sulfonamide Allergies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rlandrews.org [rlandrews.org]
- 6. Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Cross-Reactivity Between Sulfonamides and Loop or Thiazide Diuretics: Is it a Theoretical or Actual Risk? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Benzylhydrochlorothiazide vs. Indapamide: A Comparative Analysis of Potency
In the landscape of antihypertensive therapeutics, thiazide and thiazide-like diuretics remain a cornerstone of treatment. This guide provides a detailed comparative analysis of Benzylhydrochlorothiazide, a traditional thiazide diuretic, and Indapamide (B195227), a thiazide-like diuretic, with a focus on their relative potency. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, experimental protocols, and mechanistic insights.
Mechanism of Action: A Tale of Two Diuretics
Both this compound and Indapamide exert their primary diuretic and antihypertensive effects by acting on the distal convoluted tubule (DCT) of the nephron. However, there are nuances in their molecular interactions that may contribute to differences in their potency and overall pharmacological profile.
This compound , as a classic thiazide diuretic, primarily inhibits the Na+/Cl- cotransporter (NCC) on the apical membrane of DCT cells. This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased excretion of water and electrolytes, thereby reducing blood volume and blood pressure.
Indapamide , while also inhibiting the NCC, exhibits a dual mechanism of action.[1] In addition to its diuretic effect, it possesses direct vascular effects, including vasodilation, which contributes to its antihypertensive efficacy.[2][3] This vasodilatory action is thought to be mediated through the modulation of calcium ion channels in vascular smooth muscle cells.[2][4]
Comparative Potency: Insights from Clinical and Preclinical Data
Direct comparative potency data in the form of IC50 or EC50 values for this compound are scarce in publicly accessible literature. However, numerous clinical trials have compared Indapamide to Hydrochlorothiazide (B1673439), a closely related thiazide diuretic. These studies consistently demonstrate that Indapamide is more potent in lowering blood pressure.
A meta-analysis of 14 randomized trials involving 883 patients revealed that Indapamide lowered systolic blood pressure more significantly than hydrochlorothiazide.[5] Another study in black patients with mild to moderate hypertension showed that monotherapy with Indapamide resulted in a greater reduction in blood pressure and higher response rates compared to low-dose hydrochlorothiazide.
While these studies do not directly involve this compound, the consistent superiority of Indapamide over a conventional thiazide diuretic suggests a potentially higher potency for Indapamide.
Quantitative Data Summary
Due to the lack of direct comparative studies, a table summarizing head-to-head potency metrics cannot be constructed. However, the following table presents available data on the antihypertensive effects of Indapamide in comparison to Hydrochlorothiazide from a clinical trial.
| Parameter | Indapamide (2.5 mg/day) | Hydrochlorothiazide (25 mg/day) | Reference |
| Change in Systolic Blood Pressure (mmHg) | -5.1 (95% CI, -8.7 to -1.6) | (Compared to HCTZ) | [5] |
| Change in Diastolic Blood Pressure (mmHg) | Data not specified | Data not specified | [5] |
Experimental Protocols
For researchers aiming to conduct their own comparative potency studies, the following are detailed methodologies for key experiments.
In Vivo Diuretic Activity Assay (Lipschitz Test)
This protocol is a standard method for screening the diuretic activity of test compounds in an animal model.
1. Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats
-
Weight: 150-200 g
-
Acclimatization: House animals in standard laboratory conditions for at least one week before the experiment with free access to food and water.
2. Experimental Procedure:
-
Fasting: Withhold food and water for 18 hours prior to the experiment.
-
Hydration: Administer a saline solution (0.9% NaCl) orally at a dose of 25 mL/kg body weight to ensure adequate hydration and a uniform baseline urine output.
-
Dosing:
-
Control Group: Administer the vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) suspension).
-
Standard Group: Administer a standard diuretic like Furosemide (10 mg/kg, p.o.).
-
Test Groups: Administer this compound and Indapamide at various doses.
-
-
Urine Collection: Place individual animals in metabolic cages and collect urine at specified time intervals (e.g., 1, 2, 4, 6, and 24 hours).
-
Analysis:
-
Measure the total urine volume for each animal.
-
Analyze urine for electrolyte concentrations (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.
-
Calculate diuretic activity (urine output) and natriuretic, kaliuretic, and chloruretic activity (electrolyte excretion).
-
3. Data Analysis:
-
Compare the mean urine output and electrolyte excretion of the test groups with the control and standard groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
In Vitro Na+/Cl- Cotransporter (NCC) Inhibition Assay
This assay assesses the direct inhibitory effect of the compounds on the primary molecular target.
1. Cell Line:
-
Use a stable cell line expressing the human Na+/Cl- cotransporter (hNCC), such as HEK293 or CHO cells.
2. Experimental Procedure:
-
Cell Culture: Culture the hNCC-expressing cells to confluence in appropriate multi-well plates.
-
Pre-incubation: Wash the cells and pre-incubate them with a buffer containing varying concentrations of this compound or Indapamide for a specified time.
-
Uptake Assay: Initiate Na+ uptake by adding a buffer containing radioactive 22Na+ and Cl-.
-
Termination: After a short incubation period, stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Measurement: Lyse the cells and measure the intracellular 22Na+ concentration using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of inhibition of 22Na+ uptake for each drug concentration compared to the vehicle control.
-
Determine the IC50 value for each compound by fitting the concentration-response data to a sigmoidal curve.
Visualizing the Mechanisms
The following diagrams illustrate the signaling pathways and a typical experimental workflow.
Caption: Mechanism of action of this compound and Indapamide on the NCC in the DCT.
Caption: Experimental workflow for in vivo diuretic potency assessment.
Conclusion
References
Unveiling the Inhibitory Action of Benzylhydrochlorothiazide on the Na-Cl Cotransporter: A Comparative Guide
For Immediate Release
[City, State] – [Date] – In the intricate landscape of renal physiology and hypertension management, the Na-Cl cotransporter (NCC) stands as a pivotal therapeutic target. This guide provides a comprehensive comparison of Benzylhydrochlorothiazide's inhibitory effect on the NCC, juxtaposing its performance with other established thiazide diuretics. Tailored for researchers, scientists, and drug development professionals, this document synthesizes available data to offer an objective analysis, complete with detailed experimental protocols and visual representations of the underlying molecular pathways.
This compound, a member of the thiazide diuretic family, exerts its antihypertensive effects by selectively blocking the NCC in the distal convoluted tubule of the nephron.[1] This inhibition leads to decreased sodium and chloride reabsorption, resulting in increased water excretion and a subsequent reduction in blood pressure.[2] While the precise quantitative inhibitory concentration (IC50) of this compound on the NCC is not consistently reported in publicly available literature, its functional role as a potent NCC inhibitor is well-established.[1]
Comparative Analysis of Thiazide Diuretics on NCC Inhibition
To contextualize the inhibitory profile of this compound, this section presents a comparative overview with other widely studied thiazide and thiazide-like diuretics. The data, primarily derived from in vitro assays on the rat and human NCC, highlights the varying potencies within this drug class.
| Diuretic | Drug Class | Reported IC50/Relative Potency on NCC | Primary Target(s) | Known Off-Target Effect(s) |
| This compound | Thiazide Diuretic | Specific IC50 not consistently reported; established NCC inhibitor.[1] | Na-Cl Cotransporter (NCC)[1] | Potential for carbonic anhydrase inhibition.[1] |
| Hydrochlorothiazide (B1673439) (HCTZ) | Thiazide Diuretic | Less potent than chlorthalidone (B1668885) and indapamide (B195227) in vivo.[3][4] | Na-Cl Cotransporter (NCC) | Carbonic anhydrases, Calcium-activated potassium (KCa) channels.[5] |
| Chlorthalidone | Thiazide-like Diuretic | More potent than hydrochlorothiazide in vivo.[6][7] | Na-Cl Cotransporter (NCC)[8] | Carbonic anhydrases (various isoforms). |
| Indapamide | Thiazide-like Diuretic | More potent than hydrochlorothiazide in vivo.[3] | Na-Cl Cotransporter (NCC)[8] | Antioxidant properties, potential to increase prostacyclin synthesis.[9] |
| Polythiazide | Thiazide Diuretic | Potency profile: Polythiazide > Metolazone > Bendroflumethiazide > Trichlormethiazide > Chlorthalidone.[10] | Na-Cl Cotransporter (NCC) | Not specified in the provided results. |
| Metolazone | Thiazide-like Diuretic | Potency profile: Polythiazide > Metolazone > Bendroflumethiazide > Trichlormethiazide > Chlorthalidone.[10] | Na-Cl Cotransporter (NCC) | Not specified in the provided results. |
Experimental Protocols for Assessing NCC Inhibition
The following are detailed methodologies for key experiments utilized to determine the inhibitory effects of compounds like this compound on the Na-Cl cotransporter.
Protocol 1: In Vitro ²²Na⁺ Uptake Inhibition Assay in NCC-Expressing Cells
This assay directly measures the functional inhibition of the Na-Cl cotransporter in a controlled cellular environment.
1. Cell Culture and Preparation:
-
Human Embryonic Kidney 293 (HEK293) cells stably expressing the human Na-Cl cotransporter (hNCC) are cultured in appropriate media in 96-well plates until confluent.
2. Compound Incubation:
-
The culture medium is removed, and cells are washed with a pre-incubation buffer.
-
Cells are then incubated for a defined period (e.g., 10-30 minutes) at 37°C with varying concentrations of the test compound (e.g., this compound) or a vehicle control.
3. Initiation of Ion Flux:
-
The incubation solution is aspirated, and an uptake buffer containing ²²Na⁺ and non-radioactive Na⁺ and Cl⁻ is added to initiate ion influx through the NCC.
4. Termination of Uptake and Lysis:
-
After a short incubation period (e.g., 1-5 minutes), the uptake is terminated by rapidly washing the cells with ice-cold wash buffer to remove extracellular ²²Na⁺.
-
The cells are then lysed to release the intracellular contents.
5. Quantification and Data Analysis:
-
The amount of intracellular ²²Na⁺ is quantified using a scintillation counter.
-
The rate of ²²Na⁺ uptake is plotted against the concentration of the test compound to determine the IC50 value, which is the concentration that inhibits 50% of NCC activity.
Protocol 2: Xenopus laevis Oocyte Expression and Two-Electrode Voltage Clamp (TEVC)
This electrophysiological technique allows for the functional characterization of the NCC and its inhibition in a heterologous expression system.
1. Oocyte Preparation and cRNA Injection:
-
Oocytes are surgically removed from a female Xenopus laevis frog and defolliculated.
-
Complementary RNA (cRNA) encoding the human Na-Cl cotransporter is microinjected into the oocytes.
-
Injected oocytes are incubated for 2-5 days to allow for protein expression.
2. Two-Electrode Voltage Clamp Recording:
-
An oocyte expressing the NCC is placed in a recording chamber and perfused with a control buffer.
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
-
The membrane potential is clamped at a holding potential (e.g., -50 mV).
3. Application of Inhibitor and Data Acquisition:
-
The perfusion solution is switched to one containing the test inhibitor (e.g., this compound) at various concentrations.
-
The current required to maintain the holding potential is recorded. Inhibition of the electrogenic activity of the cotransporter (or a co-expressed channel as a reporter) by the test compound is measured.
4. Data Analysis:
-
The change in current in the presence of the inhibitor is measured and compared to the baseline current.
-
Dose-response curves are generated by plotting the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Visualizing the Molecular Landscape
To better understand the context of this compound's action, the following diagrams illustrate the regulatory pathway of the Na-Cl cotransporter and a typical experimental workflow.
Caption: Regulatory pathway of the Na-Cl cotransporter (NCC) and the inhibitory action of this compound.
Caption: Workflow for an in vitro ²²Na⁺ uptake inhibition assay to determine the IC50 of an NCC inhibitor.
References
- 1. This compound|CAS 1824-50-6|High Purity [benchchem.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Hydrochlorothiazide (HCTZ) is not the most useful nor versatile thiazide diuretic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrochlorothiazide Is America's Most Popular Thiazide, But Should It Be? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determining the Relative Antihypertensive Potency and Relative Cardiovascular Risk Reduction Associated With Different Thiazide and Thiazide‐Type Diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrochlorothiazide versus chlorthalidone: evidence supporting their interchangeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. benchchem.com [benchchem.com]
- 10. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Benzylhydrochlorothiazide and Other Thiazide Diuretics: An Evidence-Based Guide for Researchers
For researchers and drug development professionals, understanding the nuanced differences between thiazide diuretics is critical for targeted therapeutic development. This guide provides a detailed, evidence-based comparison of Benzylhydrochlorothiazide against other prominent thiazide and thiazide-like diuretics, including Hydrochlorothiazide (B1673439), Chlorthalidone (B1668885), and Bendroflumethiazide. The comparison focuses on antihypertensive efficacy, diuretic potency, pharmacokinetics, and side effect profiles, supported by available data and representative experimental protocols.
Mechanism of Action: A Shared Pathway
Thiazide and thiazide-like diuretics exert their primary effect by inhibiting the sodium-chloride (Na+/Cl-) symporter (NCC) located in the apical membrane of the cells in the distal convoluted tubule (DCT) of the nephron.[1][2] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. The increased concentration of these ions in the tubule leads to an osmotic increase in water excretion, resulting in diuresis. This reduction in plasma volume is a key factor in their antihypertensive effect.[1] Additionally, some thiazides, including this compound, are believed to have a mild vasodilatory effect, which may contribute to their blood pressure-lowering capabilities.[1]
Performance Comparison
While sharing a common mechanism, thiazide diuretics exhibit notable differences in their pharmacokinetic and pharmacodynamic profiles. Direct head-to-head comparative studies involving this compound are limited in recent literature; therefore, the following tables summarize the available data for each compound.
Table 1: Pharmacokinetic and Dosing Profile
| Parameter | This compound | Hydrochlorothiazide (HCTZ) | Chlorthalidone (CTD) | Bendroflumethiazide |
| Typical Oral Dose (Hypertension) | 12.5 - 25 mg once daily[1] | 12.5 - 50 mg once daily[3] | 12.5 - 25 mg once daily[3] | 2.5 - 5 mg once daily |
| Onset of Action | ~2 hours[1] | ~2 hours | 2 - 3 hours | 1 - 2 hours |
| Peak Effect | 4 - 6 hours[1] | 4 - 6 hours | 2 - 6 hours | 6 - 12 hours |
| Duration of Action | 12 - 24 hours[1] | 6 - 12 hours | 48 - 72 hours | 18 - 24 hours |
| Half-life | Not specified in recent literature | 6 - 15 hours | 40 - 60 hours | ~9 hours |
Table 2: Antihypertensive Efficacy and Potency
| Feature | This compound | Hydrochlorothiazide (HCTZ) | Chlorthalidone (CTD) | Bendroflumethiazide |
| Relative Potency | Data from direct comparative studies are limited. | Considered the reference diuretic. | 1.5 to 2 times more potent than HCTZ.[4] | More potent than HCTZ.[3] |
| Systolic BP Reduction (at typical doses) | Efficacy in lowering blood pressure has been well-documented.[1] | A meta-analysis showed a 24-hour ambulatory systolic BP reduction of 6.5 mmHg for 12.5-25 mg doses.[5] | A comparative study showed a greater reduction in 24-hour ambulatory systolic BP with 25 mg/day of CTD (-12.4 mmHg) versus 50 mg/day of HCTZ (-7.4 mmHg).[6] | A meta-analysis estimated that 1.4 mg is needed to reduce systolic BP by 10 mmHg, compared to 26.4 mg for HCTZ.[7] |
| Nighttime BP Control | Not specifically documented. | Less effective in 24-hour and nighttime BP control compared to CTD.[8] | More effective than HCTZ in lowering nighttime BP.[6] | Not specifically documented in direct comparisons. |
Side Effect Profile
The side effect profiles of thiazide diuretics are broadly similar, primarily related to their effects on electrolyte and water balance.
Table 3: Common and Serious Adverse Effects
| Adverse Effect | This compound | Hydrochlorothiazide (HCTZ) | Chlorthalidone (CTD) | Bendroflumethiazide |
| Hypokalemia (Low Potassium) | Common[1] | Common, dose-dependent.[3] | Higher incidence than HCTZ at equipotent doses.[9][10] | Can occur, dose-dependent. |
| Hyponatremia (Low Sodium) | Common[1] | Common, risk increases with age and higher doses.[3] | Higher risk than HCTZ at equipotent doses.[3] | Can occur. |
| Hyperuricemia (High Uric Acid) | Can occur. | Common.[3] | Higher risk than HCTZ.[3] | Can occur. |
| Hypercalcemia (High Calcium) | Can occur. | Can occur. | Can occur. | Can occur. |
| Hyperglycemia (High Blood Sugar) | Can occur. | Can occur, particularly at higher doses. | Can occur. | Can occur. |
| Dizziness/Headache | Common[1] | Common. | Common. | Common. |
| Serious (Rare) Side Effects | Severe electrolyte disturbances, pancreatitis, jaundice, Stevens-Johnson syndrome.[1] | Similar to other thiazides. | Similar to other thiazides. | Similar to other thiazides. |
Experimental Protocols
The following are representative, generalized protocols for evaluating the diuretic and antihypertensive effects of thiazide diuretics in preclinical models.
Protocol 1: Evaluation of Diuretic Activity in Rats
-
Animals: Male Wistar or Sprague-Dawley rats (150-250 g).
-
Housing: Animals are housed in metabolic cages to allow for the separate collection of urine and feces.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
On the day of the experiment, animals are orally hydrated with a saline solution (e.g., 0.9% NaCl at 25 ml/kg body weight).
-
Immediately after hydration, the test compound (e.g., this compound), a reference diuretic (e.g., Hydrochlorothiazide), or the vehicle (control) is administered orally or intraperitoneally.
-
Urine is collected at specified time intervals (e.g., every hour for 5-6 hours, and a final collection at 24 hours).
-
-
Parameters Measured:
-
Total urine volume.
-
Urine electrolyte concentrations (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.
-
Diuretic activity (ratio of urine volume of the test group to the control group).
-
Natriuretic and saluretic activity (total excretion of Na+ and Cl-).
-
Protocol 2: Evaluation of Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)
-
Animals: Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.
-
Blood Pressure Measurement: Blood pressure is measured non-invasively using the tail-cuff method or invasively via a catheter implanted in the carotid or femoral artery for continuous monitoring.
-
Procedure:
-
Baseline blood pressure is recorded for several days to establish a stable reading.
-
The test compound, a reference antihypertensive drug, or vehicle is administered daily via oral gavage for a specified period (e.g., 2-4 weeks).
-
Blood pressure and heart rate are measured at regular intervals (e.g., daily or weekly) at the same time of day to minimize diurnal variations.
-
-
Parameters Measured:
-
Change in systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP) from baseline.
-
Comparison of blood pressure reduction between the test compound, reference drug, and vehicle control groups.
-
Conclusion
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound|CAS 1824-50-6|High Purity [benchchem.com]
- 3. Hydrochlorothiazide (HCTZ) is not the most useful nor versatile thiazide diuretic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. njppp.com [njppp.com]
- 5. Antihypertensive efficacy of hydrochlorothiazide as evaluated by ambulatory blood pressure monitoring: a meta-analysis of randomized trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Comparative antihypertensive effects of hydrochlorothiazide and chlorthalidone on ambulatory and office blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of chronic hydrochlorothiazide administration on renal function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrochlorothiazide Is America's Most Popular Thiazide, But Should It Be? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pairwise comparison of hydrochlorothiazide and chlorthalidone responses among hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the Effectiveness and Safety of Chlorthalidone and Hydrochlorothiazide in Patients With Hypertension: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vitro to In Vivo Correlation of Benzylhydrochlorothiazide Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the in vitro to in vivo correlation (IVIVC) of Benzylhydrochlorothiazide, a thiazide diuretic. By establishing a predictive mathematical model that relates in vitro properties to in vivo performance, researchers can streamline drug development, justify formulation changes, and ensure clinical efficacy. This document outlines key experimental protocols, presents comparative data with other thiazide diuretics, and visualizes essential workflows and pathways to support this validation process.
While specific experimental data for this compound is not extensively available in public literature, this guide utilizes data from well-characterized thiazide diuretics such as Hydrochlorothiazide, Chlorthalidone (B1668885), and Indapamide (B195227) to provide a robust comparative context and a practical template for analysis.
Comparative Efficacy of Thiazide Diuretics
Thiazide and thiazide-like diuretics are mainstays in the management of hypertension and edema.[1][2][3][4][5][6] Their primary mechanism of action is the inhibition of the sodium-chloride (Na-Cl) cotransporter (NCC) in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.[1][2][3][7] However, they exhibit notable differences in their pharmacokinetic and pharmacodynamic properties.
In Vitro Potency: NCC Inhibition
The in vitro potency of a thiazide diuretic is a key indicator of its direct activity on the molecular target. This is typically quantified by the half-maximal inhibitory concentration (IC50) in a cell-based ion flux assay.
Table 1: In Vitro NCC Inhibition of Thiazide Diuretics
| Compound | Cell Line | Assay Type | IC50 (µM) |
| This compound | HEK293 expressing hNCC | Ion Flux Assay | Data not available |
| Hydrochlorothiazide | HEK293 expressing hNCC | Ion Flux Assay | ~20 |
| Chlorthalidone | HEK293 expressing hNCC | Ion Flux Assay | Data not available |
| Indapamide | HEK293 expressing hNCC | Ion Flux Assay | Data not available |
Note: IC50 values can vary depending on experimental conditions.
In Vivo Activity: Diuretic and Antihypertensive Effects
The in vivo activity of thiazide diuretics is assessed by measuring their effects on urine output, electrolyte excretion, and blood pressure in animal models.
Table 2: Comparative In Vivo Diuretic and Antihypertensive Activity in Rats
| Compound | Route of Administration | Dose Range (mg/kg) | Primary Effect |
| This compound | Oral | Data not available | Data not available |
| Hydrochlorothiazide | Oral | 10 - 50 | Increased urine output and sodium excretion.[8][9] |
| Chlorthalidone | Oral | 8 (daily) | Prevention/reduction of ventricular hypertrophy and hypertension.[10] |
| Indapamide | Oral | 0.1 - 30 | Increased urine volume and electrolyte excretion; dose-dependent blood pressure reduction in hypertensive rats.[11][12][13] |
Table 3: Comparative Antihypertensive Efficacy in Humans
| Diuretic | Comparison | Systolic Blood Pressure Reduction (mmHg) | Diastolic Blood Pressure Reduction (mmHg) |
| Thiazide-like vs. Thiazide-type | Chlorthalidone/Indapamide vs. Hydrochlorothiazide | -5.59 | -1.98 |
Data from a meta-analysis of clinical trials.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reliable and comparable data for IVIVC.
In Vitro NCC Inhibition Assay
Objective: To determine the in vitro potency (IC50) of this compound by measuring the inhibition of the Na-Cl cotransporter (NCC).
Materials:
-
HEK293 cell line stably expressing human NCC (hNCC).
-
Cell culture medium and supplements.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution).
-
Fluorescent ion indicator (e.g., a chloride-sensitive dye).
-
This compound and reference compounds (e.g., Hydrochlorothiazide).
-
96-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Cell Culture: Culture HEK293-hNCC cells in appropriate media until confluent.
-
Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and reference compounds in the assay buffer.
-
Dye Loading: Load the cells with a chloride-sensitive fluorescent dye according to the manufacturer's instructions.
-
Assay:
-
Wash the cells with a chloride-free buffer.
-
Add the compound dilutions to the respective wells and incubate for a specified period.
-
Initiate ion influx by adding a buffer containing a known concentration of chloride.
-
Measure the change in fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of ion influx for each compound concentration.
-
Normalize the data to the control (vehicle-treated) wells.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vivo Diuretic Activity Study (Lipschitz Test in Rats)
Objective: To evaluate the in vivo diuretic, saluretic (solute excretion), and natriuretic (sodium excretion) effects of this compound.[14][15]
Materials:
-
Wistar or Sprague-Dawley rats (male, 150-200g).
-
Metabolic cages for urine collection.
-
This compound, a standard diuretic (e.g., Furosemide or Hydrochlorothiazide), and vehicle control (e.g., 0.9% saline).
-
Oral gavage needles.
-
Flame photometer or ion-selective electrodes for electrolyte analysis.
Procedure:
-
Acclimatization: Acclimatize the rats to the metabolic cages for at least 3 days before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Control (vehicle)
-
Standard diuretic
-
This compound (multiple dose levels)
-
-
Hydration: Administer 0.9% saline orally (e.g., 25 mL/kg body weight) to all animals to ensure a uniform state of hydration.
-
Dosing: Immediately after hydration, administer the respective treatments (vehicle, standard, or test compound) orally.
-
Urine Collection: Place the rats back into the metabolic cages and collect urine at specified time intervals (e.g., 1, 2, 4, 6, and 24 hours).
-
Measurements:
-
Record the total urine volume for each animal at each time point.
-
Measure the concentration of sodium (Na+), potassium (K+), and chloride (Cl-) in the collected urine samples.
-
-
Data Analysis:
-
Calculate the diuretic index (urine output of the test group / urine output of the control group).
-
Calculate the saluretic and natriuretic indices similarly.
-
Compare the effects of the different doses of this compound with the control and standard groups using appropriate statistical tests (e.g., ANOVA).
-
Visualization of Key Processes
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Caption: Workflow for IVIVC of this compound.
Caption: Signaling pathway of this compound.
By following the protocols and comparative data presented in this guide, researchers can effectively validate the in vitro to in vivo correlation of this compound's activity, contributing to a more efficient and informed drug development process.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound|CAS 1824-50-6|High Purity [benchchem.com]
- 3. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Indapamide | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hydrochlorothiazide | C7H8ClN3O4S2 | CID 3639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What are NCC inhibitors and how do they work? [synapse.patsnap.com]
- 8. njppp.com [njppp.com]
- 9. Hydrochlorothiazide - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Effects of chlorthalidone on ventricular hypertrophy in deoxycorticosterone acetate-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Antihypertensive and diuretic effects of indapamide in normotensive and hypertensive rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of indapamide in rats with pressure overload left ventricular hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijcap.in [ijcap.in]
- 15. A comparative review on In-vivo and In-vitro screening models for diuretic agents - IP Int J Compr Adv Pharmacol [ijcap.in]
An examination of the adverse effect profiles of commonly prescribed thiazide and thiazide-like diuretics, including Bendroflumethiazide, Hydrochlorothiazide, and Chlorthalidone, reveals important distinctions for clinical consideration. While "Benzylhydrochlorothiazide" is not a widely recognized compound in clinical literature, this guide focuses on its more common chemical relatives to provide relevant and actionable data for researchers and drug development professionals.
Thiazide and thiazide-like diuretics are a cornerstone in the management of hypertension and edema.[1] Their primary mechanism of action involves the inhibition of the sodium-chloride cotransporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.[2][3] However, this therapeutic action is often accompanied by a range of side effects, primarily metabolic and electrolyte disturbances.[4] This guide provides a comparative overview of the side effect profiles of three prominent diuretics: Bendroflumethiazide, Hydrochlorothiazide (a thiazide-type diuretic), and Chlorthalidone (a thiazide-like diuretic).
Comparative Side Effect Profiles
The following table summarizes the incidence of key side effects associated with Bendroflumethiazide, Hydrochlorothiazide, and Chlorthalidone, based on available clinical data. It is important to note that the incidence of these side effects can be dose-dependent.[4]
| Side Effect | Bendroflumethiazide | Hydrochlorothiazide (HCTZ) | Chlorthalidone | Key Considerations |
| Hypokalemia (Low Potassium) | Up to 50% (mild)[4] | Common | Higher risk than HCTZ[5][6][7] | A primary concern with all thiazides, potentially leading to cardiac arrhythmias.[4][8] Chlorthalidone's longer half-life may contribute to a greater risk.[9] |
| Hyponatremia (Low Sodium) | Possible[10] | Common | Higher risk than HCTZ[5] | Can lead to neurological symptoms such as confusion, especially in older adults.[11][12] |
| Hyperuricemia (High Uric Acid) | Can precipitate gout[10][11][13] | Common | Common | Increased uric acid levels can trigger or worsen gout.[3][11] |
| Hyperglycemia (High Blood Sugar) | Can affect blood sugar levels[1][11] | Can manifest latent diabetes[10] | Associated with a higher risk of type 2 diabetes than HCTZ[5] | A significant consideration for patients with or at risk for diabetes.[4] |
| Hypercalcemia (High Calcium) | Possible[10][13] | Common[1] | Common | Thiazides decrease urinary calcium excretion.[1][10] |
| Hypomagnesemia (Low Magnesium) | Increased urinary excretion[10] | Common[1] | Common | Often overlooked but can contribute to other electrolyte imbalances.[4][10] |
| Hyperlipidemia (High Cholesterol) | Can impact cholesterol levels[11] | Common[4] | Common | May have deleterious effects on lipid profiles.[4] |
| Photosensitivity | Can occur[10][11][13] | Possible | Possible | Patients should be advised to use sun protection.[11] |
Experimental Protocols for Monitoring Side Effects
Rigorous monitoring is crucial for the safe use of thiazide diuretics. The following protocols are standard in clinical trials and practice for the assessment of diuretic-induced side effects.
Protocol 1: Monitoring Serum Electrolytes and Renal Function
-
Objective: To detect and manage electrolyte imbalances and changes in renal function.
-
Methodology:
-
Baseline Measurement: Prior to initiating therapy, a blood sample is collected to measure baseline serum levels of sodium, potassium, chloride, bicarbonate, magnesium, calcium, blood urea (B33335) nitrogen (BUN), and creatinine (B1669602).[14]
-
Follow-up Monitoring: Serum electrolytes and creatinine are re-measured within 2-4 weeks of starting therapy or after a dose adjustment.[12][14]
-
Long-term Monitoring: For stable patients, monitoring is typically performed every 6-12 months.[12][14] More frequent monitoring (every 3-6 months) is recommended for high-risk patients, including the elderly and those with pre-existing kidney disease or heart failure.[12]
-
Data Analysis: Results are compared to baseline values and established reference ranges. Significant deviations necessitate clinical intervention, such as dose adjustment or electrolyte supplementation.[15][16]
-
Protocol 2: Assessment of Metabolic Parameters
-
Objective: To monitor for changes in glucose and lipid metabolism.
-
Methodology:
-
Baseline Measurement: A baseline fasting blood glucose and lipid panel (total cholesterol, LDL, HDL, and triglycerides) are obtained before starting treatment.[4][11]
-
Follow-up Monitoring: These parameters are reassessed periodically, typically annually, or more frequently in patients with known metabolic disorders.[11]
-
Data Analysis: Clinically significant changes may require lifestyle modifications, initiation or adjustment of lipid-lowering or glucose-lowering medications, or a re-evaluation of the diuretic therapy.
-
Signaling Pathways and Mechanisms of Adverse Effects
The therapeutic and adverse effects of thiazide diuretics are intrinsically linked to their action on renal electrolyte handling.
Mechanism of Action and Primary Side Effects
Thiazide diuretics block the Na+/Cl- cotransporter in the distal convoluted tubule.[2] This inhibition leads to increased urinary excretion of sodium and chloride, which in turn causes a mild diuresis and a reduction in blood volume.[1][17] The subsequent electrolyte shifts are responsible for many of the common side effects.
Experimental Workflow for Monitoring
A systematic workflow is essential for the timely detection and management of adverse effects during thiazide therapy.
References
- 1. Thiazide Diuretics’ Mechanism of Action: How Thiazides Work - GoodRx [goodrx.com]
- 2. lecturio.com [lecturio.com]
- 3. m.youtube.com [m.youtube.com]
- 4. drugs.com [drugs.com]
- 5. Chlorthalidone vs. Hydrochlorothiazide to Treat Hypertension - American College of Cardiology [acc.org]
- 6. Comparison of the Effectiveness and Safety of Chlorthalidone and Hydrochlorothiazide in Patients With Hypertension: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chlorthalidone vs Hydrochlorothiazide and Kidney Outcomes in Patients With Hypertension: A Secondary Analysis of a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. droracle.ai [droracle.ai]
- 11. What are the side effects of Bendroflumethiazide? [synapse.patsnap.com]
- 12. Monitoring diuretics in primary care - Best tests March 2009 [bpac.org.nz]
- 13. amberlife.net [amberlife.net]
- 14. benchchem.com [benchchem.com]
- 15. droracle.ai [droracle.ai]
- 16. droracle.ai [droracle.ai]
- 17. thiazide-diuretics-mechanism-of-action-and-adverse-side-effects | Calgary GuideCalgary Guide [calgaryguide.ucalgary.ca]
Assessing the Selectivity of Benzylhydrochlorothiazide for the Sodium-Chloride Symporter: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Benzylhydrochlorothiazide (BHT), a thiazide diuretic, and its selectivity for its primary molecular target, the sodium-chloride symporter (NCC). Due to the limited availability of direct quantitative data for BHT in public literature, this guide establishes a framework for its assessment by comparing its characteristics with those of other well-studied thiazide and loop diuretics. The guide includes detailed experimental protocols for determining inhibitory potency and visualizing key biological and experimental workflows.
Mechanism of Action: Targeting Renal Ion Transport
Thiazide diuretics, including this compound, exert their therapeutic effects by inhibiting the sodium-chloride symporter (NCC), which is encoded by the SLC12A3 gene.[1] This transporter is located in the apical membrane of the distal convoluted tubule in the kidney and is responsible for reabsorbing approximately 5% of filtered sodium and chloride ions.[1] By blocking the NCC, thiazide diuretics increase the excretion of sodium and water, leading to a reduction in extracellular fluid volume and a subsequent decrease in blood pressure.
Comparative Analysis of NCC Inhibitors
Table 1: Comparative Potency and Selectivity of Diuretics
| Drug Class | Representative Drug | Primary Target | On-Target Affinity (IC50) | Known Off-Target Effects |
| Thiazide Diuretic | This compound | NCC | Not publicly available | Carbonic Anhydrases, Calcium-activated potassium (KCa) channels |
| Thiazide Diuretic | Polythiazide | NCC | 0.5 µM | Minimal inhibition of NKCC1 or NKCC2 at therapeutic concentrations |
| Thiazide-like Diuretic | Metolazone | NCC | Potency ranked higher than Bendroflumethiazide | Also inhibits sodium reabsorption in the proximal tubule[2][3] |
| Thiazide Diuretic | Bendroflumethiazide | NCC | Potency ranked higher than Trichlormethiazide | |
| Thiazide Diuretic | Trichlormethiazide | NCC | Potency ranked higher than Chlorthalidone | |
| Thiazide-like Diuretic | Chlorthalidone | NCC | Potency ranked lower than Trichlormethiazide | Potent inhibitor of several carbonic anhydrase isoforms |
| Loop Diuretic | Bumetanide | NKCC1/2 | 0.05 - 0.60 µM (for NKCC1) | Does not significantly inhibit NCC |
Note: The IC50 values are derived from various studies, and experimental conditions may differ. The potency ranking for thiazides is based on studies of the rat NCC: Polythiazide > Metolazone > Bendroflumethiazide > Trichlormethiazide > Chlorthalidone.[4]
Experimental Protocols
To quantitatively assess the selectivity of this compound, standardized in vitro assays are essential. The following are detailed methodologies for key experiments.
Thiazide-Sensitive Ion Influx Assay in HEK293 Cells
This functional assay measures the inhibitory effect of a compound on NCC activity in a controlled cellular environment.
Objective: To determine the IC50 value of this compound for the sodium-chloride symporter.
Methodology:
-
Cell Line and Culture:
-
Utilize a stable Human Embryonic Kidney (HEK293) cell line engineered to co-express the human sodium-chloride symporter (NCC) and a chloride-sensitive fluorescent reporter, such as a membrane-targeted Yellow Fluorescent Protein (YFP).[5][6]
-
Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
-
Assay Preparation:
-
Seed the cells in 96-well black-walled, clear-bottom plates and grow to confluence.
-
On the day of the assay, wash the cells with a chloride-free buffer (e.g., containing sodium gluconate) to deplete intracellular chloride.
-
Prepare a serial dilution of this compound and comparator compounds (e.g., Polythiazide, Bumetanide) in the chloride-free buffer.
-
-
Inhibition and Ion Influx:
-
Pre-incubate the cells with the various concentrations of the test compounds for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate chloride influx by adding a buffer containing a known concentration of sodium chloride. The influx of chloride ions will quench the YFP fluorescence.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity of the YFP reporter over time using a fluorescence plate reader.
-
Calculate the initial rate of fluorescence quenching for each concentration of the test compound. This rate is proportional to the NCC activity.
-
Plot the rate of quenching against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
Selectivity Assessment against NKCC1/2
To determine the selectivity of this compound, its inhibitory activity against other related transporters, such as the Na+-K+-2Cl- cotransporters (NKCC1 and NKCC2), should be assessed.
Objective: To determine the IC50 value of this compound for NKCC1 and/or NKCC2.
Methodology:
-
A similar ion influx assay can be performed using a HEK293 cell line stably expressing either NKCC1 or NKCC2.
-
The assay principle remains the same, with the key difference being the specific transporter expressed in the cells.
-
A known NKCC inhibitor, such as bumetanide, should be used as a positive control.[5]
-
The selectivity index can be calculated by dividing the IC50 for NKCC1/2 by the IC50 for NCC. A higher selectivity index indicates greater selectivity for the NCC.
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate the signaling pathway of NCC and the experimental workflow for assessing its inhibition.
Caption: Signaling pathway of NCC inhibition by this compound.
Caption: Experimental workflow for determining the IC50 of an NCC inhibitor.
References
- 1. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deep Scientific Insights on Metolazone's R&D Progress, Mechanism of Action [synapse.patsnap.com]
- 4. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Benzylhydrochlorothiazide: A Guide for Laboratory Professionals
Core Principles of Pharmaceutical Waste Management
The primary directive for the disposal of any chemical, including Benzylhydrochlorothiazide, is to adhere to local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2] A crucial first step is to determine if this compound is classified as a hazardous waste.[2][3]
Pharmaceutical waste is broadly categorized as either hazardous or non-hazardous. Hazardous waste is further defined by specific lists (P-list for acutely toxic and U-list for toxic wastes) or by characteristics such as ignitability, corrosivity, reactivity, or toxicity.[2][3][4] If a specific chemical is not listed, it is the generator's responsibility to determine if it exhibits any of these hazardous characteristics.
Key Disposal Don'ts:
-
Do not flush down the drain: The EPA strongly advises against the disposal of pharmaceuticals into the sanitary sewer system due to the potential for environmental contamination.[5]
-
Do not dispose of in regular trash: Unidentified or improperly contained chemical waste can pose a risk to waste handlers and the environment.
-
Do not mix with incompatible wastes: Always store different chemical wastes in separate, clearly labeled containers to prevent dangerous reactions.
Step-by-Step Disposal Procedures for this compound
In the absence of a specific SDS, a conservative approach should be taken, treating the compound as potentially hazardous. The following steps provide a general procedure for the disposal of this compound in a laboratory setting.
1. Waste Identification and Segregation:
-
Pure this compound: Any unused or expired pure this compound should be collected in a designated hazardous waste container. The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Contaminated Materials: Items such as gloves, weighing papers, and pipette tips that have come into contact with this compound should be considered contaminated and disposed of as hazardous waste. These should be collected in a separate, clearly labeled container.
-
Empty Containers: The "empty" container of this compound must also be managed as hazardous waste unless it has been triple-rinsed. The rinsate from this process must be collected and treated as hazardous waste.
2. Container Management:
-
Use containers that are compatible with the chemical and are in good condition.
-
Keep containers securely closed except when adding waste.
-
Store waste containers in a well-ventilated, designated satellite accumulation area within the laboratory.
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[6]
-
EHS professionals are trained to make hazardous waste determinations and will ensure that the waste is transported to a licensed treatment, storage, and disposal facility (TSDF) for proper management, which typically involves incineration for pharmaceutical waste.[7]
Quantitative Data and Experimental Protocols
The provided search results do not contain specific quantitative data or experimental protocols for the disposal or inactivation of this compound. In general, in-laboratory treatment of chemical waste should only be performed by trained personnel who fully understand the chemistry and associated hazards.[8] Neutralization of acidic or basic waste is a common laboratory-scale treatment; however, for a complex organic molecule like this compound, chemical deactivation would require a validated protocol that is not available in the search results. Therefore, the recommended procedure is to dispose of it through a licensed hazardous waste vendor.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
This structured approach ensures that the disposal of this compound is handled in a manner that prioritizes safety and regulatory compliance, thereby building trust with laboratory professionals by providing value beyond the product itself.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. dep.wv.gov [dep.wv.gov]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. epa.gov [epa.gov]
- 5. kingcounty.gov [kingcounty.gov]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. epfl.ch [epfl.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
